N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-2-11-10-13-12-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFLEWVKLVYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355471 | |
| Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91265-79-1 | |
| Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine"
An In-Depth Technical Guide to the Synthesis and Characterization of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details a robust two-step synthetic pathway, commencing with the formation of the 5-phenyl-1,3,4-thiadiazol-2-amine precursor, followed by its N-ethylation. Furthermore, this guide elaborates on the essential analytical techniques for the structural elucidation and purity assessment of the final compound, providing field-proven insights into the interpretation of spectroscopic data. This document is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry.
Introduction: The Significance of the 1,3,4-Thiadiazole Moiety
Heterocyclic compounds form the cornerstone of medicinal chemistry, with the 1,3,4-thiadiazole ring system being a particularly privileged scaffold.[1] The unique arrangement of nitrogen and sulfur atoms in this five-membered aromatic ring imparts a range of physicochemical properties that are conducive to biological activity. The presence of the -N=C-S- moiety is believed to be a key contributor to the diverse pharmacological effects observed in this class of compounds.[1] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide spectrum of activities, including:
-
Antitubercular[1]
-
Anticonvulsant
The target molecule, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, is a derivative that combines the established biological potential of the 5-phenyl-1,3,4-thiadiazol-2-amine core with an N-ethyl substitution. Such alkylation can significantly modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a detailed methodology for its synthesis and characterization, enabling researchers to explore its potential applications further.
Synthetic Pathway
The synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is efficiently achieved in a two-step process. The first step involves the cyclization of benzoic acid and thiosemicarbazide to form the key intermediate, 5-phenyl-1,3,4-thiadiazol-2-amine. The second step is the selective N-ethylation of this intermediate.
Step 1: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine
The formation of the 1,3,4-thiadiazole ring is a well-established cyclization reaction. Several methods exist, with the use of phosphorus oxychloride (POCl₃) or concentrated sulfuric acid being common.[4][5]
Protocol:
-
Reagent Preparation: In a round-bottom flask, combine equimolar amounts of benzoic acid and thiosemicarbazide.
-
Cyclizing Agent Addition: Slowly add phosphorus oxychloride (approximately 3 molar equivalents) to the mixture in a fume hood, as the reaction can be exothermic and releases HCl gas. Alternatively, concentrated sulfuric acid can be used as the cyclizing and dehydrating agent.[4]
-
Reaction: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Step 2: Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
The N-ethylation of the primary amino group of the precursor is a standard nucleophilic substitution reaction.
Protocol:
-
Dissolution: Dissolve the synthesized 5-phenyl-1,3,4-thiadiazol-2-amine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add an excess of a mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution. The base will deprotonate the amino group, increasing its nucleophilicity.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.1 to 1.5 molar equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.
Characterization of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Thorough characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Data
| Technique | Expected Observations for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm corresponding to the phenyl ring protons. NH Proton: A broad singlet or triplet (due to coupling with the adjacent CH₂) for the secondary amine proton, which is exchangeable with D₂O. Ethyl Group Protons: A quartet around δ 3.2-3.5 ppm for the -CH₂- group and a triplet around δ 1.1-1.4 ppm for the -CH₃ group.[6] |
| ¹³C NMR | Thiadiazole Carbons: Two signals in the downfield region, typically δ 150-170 ppm, for the C2 and C5 carbons of the thiadiazole ring. Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm). Ethyl Carbons: A signal for the -CH₂- carbon around δ 40 ppm and a signal for the -CH₃- carbon around δ 14 ppm.[6] |
| FT-IR (cm⁻¹) | N-H Stretch: A sharp to medium absorption band around 3200-3300 cm⁻¹ for the secondary amine. C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ characteristic of the thiadiazole ring. C-S Stretch: A weaker absorption in the fingerprint region. |
| Mass Spec. | Molecular Ion Peak (M⁺): A prominent peak at m/z = 205, corresponding to the molecular weight of the compound (C₁₀H₁₁N₃S).[7] Fragmentation patterns would show the loss of the ethyl group and other characteristic fragments of the thiadiazole ring. |
Physical and Purity Analysis
-
Melting Point: A sharp and defined melting point is indicative of a pure compound.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems confirms the purity of the compound.
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement (within ±0.4%) with the calculated values for the molecular formula C₁₀H₁₁N₃S.
Conclusion
This guide has outlined a reliable and reproducible methodology for the synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a compound of interest for further pharmacological investigation. The two-step synthesis is efficient, and the characterization techniques described provide a robust framework for confirming the identity and purity of the final product. By following the detailed protocols and understanding the principles behind the experimental choices, researchers can confidently synthesize and characterize this and related 1,3,4-thiadiazole derivatives for their drug discovery and development endeavors.
References
-
Journal of Chemical and Pharmaceutical Research, Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
PubMed, Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. [Link]
-
MDPI, Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]
-
Rasayan Journal of Chemistry, SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]
-
MDPI, A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
-
MDPI, Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]
-
ResearchGate, (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
-
PMC, Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Foreword: The Scientific Imperative for Characterizing Novel Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities which span antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents to this heterocyclic core allows for the fine-tuning of its physicochemical and pharmacokinetic profiles, making a comprehensive understanding of each new analogue a critical step in the drug discovery pipeline. This guide focuses on a specific derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, providing a detailed exploration of its structural, physical, and chemical characteristics. While direct experimental data for this exact compound is not extensively available in public literature, this document leverages established principles and data from closely related analogues to present a robust and scientifically grounded profile. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and potential application.
I. Molecular Structure and Isomerism
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine belongs to the family of 2-amino-5-substituted-1,3,4-thiadiazoles. The core of the molecule is a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The key structural features include:
-
A phenyl group at position 5 of the thiadiazole ring.
-
An amino group at position 2 of the thiadiazole ring.
-
An ethyl substituent on the exocyclic amino group.
The molecular formula for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is C₁₀H₁₁N₃S, and its molecular weight is 205.28 g/mol [1].
Diagram 1: Chemical Structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Caption: Molecular structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
II. Proposed Synthesis Pathway
A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid[2][3]. For N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a plausible two-step synthesis is proposed:
-
Formation of N-ethyl-N'-benzoylthiourea: Reaction of benzoyl isothiocyanate with ethylamine.
-
Cyclization to form the thiadiazole ring: Oxidative cyclization of the N-ethyl-N'-benzoylthiourea intermediate.
Alternatively, a more direct approach could involve the initial synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine, followed by N-alkylation with an ethyl halide.
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
III. Physicochemical Properties: An Analog-Based Prediction
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point | 180 - 210 °C | The parent compound, 2-amino-5-phenyl-1,3,4-thiadiazole, has a melting point of 223-227 °C[4]. N-alkylation typically reduces melting points by disrupting crystal packing and hydrogen bonding networks. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | 1,3,4-thiadiazole derivatives are generally soluble in polar aprotic solvents[4]. The presence of the phenyl and ethyl groups increases the lipophilicity, leading to poor water solubility. |
| Appearance | White to off-white crystalline solid | This is a common appearance for this class of organic compounds[5][6]. |
| pKa | 2.5 - 3.5 | The amino group on the thiadiazole ring is weakly basic. The predicted pKa for 2-amino-5-phenyl-1,3,4-thiadiazole is around 2.90[4]. The electron-donating effect of the ethyl group might slightly increase the basicity. |
IV. Spectroscopic Characterization: Expected Signatures
The structural elucidation of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data are anticipated:
A. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl and phenyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 - 1.4 | Triplet | 3H | -CH₃ of the ethyl group |
| ~3.3 - 3.5 | Quartet | 2H | -CH₂- of the ethyl group |
| ~7.4 - 7.6 | Multiplet | 3H | Meta and para protons of the phenyl ring |
| ~7.8 - 8.0 | Multiplet | 2H | Ortho protons of the phenyl ring |
| ~8.0 - 8.5 | Broad Singlet | 1H | N-H proton |
B. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 - 16 | -CH₃ of the ethyl group |
| ~40 - 42 | -CH₂- of the ethyl group |
| ~126 - 127 | Ortho carbons of the phenyl ring |
| ~129 - 130 | Meta carbons of the phenyl ring |
| ~130 - 132 | Para carbon of the phenyl ring |
| ~132 - 134 | Quaternary carbon of the phenyl ring attached to the thiadiazole |
| ~155 - 158 | C5 of the thiadiazole ring |
| ~168 - 172 | C2 of the thiadiazole ring |
C. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3400 | N-H stretching |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2980 | Aliphatic C-H stretching |
| ~1600 - 1620 | C=N stretching of the thiadiazole ring |
| ~1500 - 1580 | Aromatic C=C stretching |
| ~1300 - 1400 | C-N stretching |
| ~690 - 750 | C-S stretching |
D. Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The expected molecular ion peak [M]⁺ would be at m/z 205.
V. Experimental Protocols: A Guideline for Characterization
The following are generalized, step-by-step methodologies for the key experiments required to characterize N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
A. Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in phosphorus oxychloride (POCl₃) as the solvent and dehydrating agent.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or NaOH solution) until a precipitate forms. Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine[2][3].
B. N-Ethylation of 5-phenyl-1,3,4-thiadiazol-2-amine
-
Reaction Setup: Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), to the solution and stir for 30 minutes at room temperature to deprotonate the amino group.
-
Addition of Alkylating Agent: Add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.
C. Spectroscopic Analysis
-
¹H and ¹³C NMR: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer.
-
IR Spectroscopy: Prepare a KBr pellet of the solid compound or record the spectrum using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the compound using an ESI-MS or GC-MS instrument to determine the molecular weight and fragmentation pattern.
VI. Potential Applications and Future Directions
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore with a broad range of biological activities[7]. Derivatives have shown promise as:
-
Antimicrobial agents: The N-C-S linkage is a known toxophore that can contribute to antibacterial and antifungal activity.
-
Anticancer agents: Many thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory properties.
The introduction of the N-ethyl group in N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine can modulate its lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic properties and target engagement. Further research is warranted to synthesize and screen this compound for its biological activities to fully elucidate its therapeutic potential.
VII. References
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
Patel, A. B., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(3), 734-741. [Link]
-
Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. [Link]
-
Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Al-Sultani, A. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-17. [Link]
-
Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International, 2013, 1-8. [Link]
-
Ciobanu, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]
-
Zareef, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]
-
Goud, B. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
Sources
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- 3. ijpcbs.com [ijpcbs.com]
- 4. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 6. mdpi.com [mdpi.com]
- 7. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Versatility of 2-Amino-5-Phenyl-1,3,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands out as a "privileged scaffold" due to its remarkable versatility and presence in a variety of pharmacologically active compounds.[1][2] This five-membered heterocyclic system, containing sulfur and two nitrogen atoms, exhibits a unique combination of physicochemical properties, including high aromaticity and the ability to participate in hydrogen bonding, which contribute to its favorable interactions with biological targets.[1] The introduction of a 2-amino group and a 5-phenyl substituent further enhances the therapeutic potential of this core, creating the 2-amino-5-phenyl-1,3,4-thiadiazole framework. This guide provides an in-depth technical exploration of the diverse biological activities of these derivatives, offering insights for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that govern their efficacy across various disease models, with a focus on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
The 2-Amino-5-Phenyl-1,3,4-Thiadiazole Core: Synthesis and Physicochemical Properties
The 2-amino-5-phenyl-1,3,4-thiadiazole scaffold is a cornerstone for the development of a multitude of biologically active molecules. Its synthesis is typically achieved through the cyclization of thiosemicarbazide derivatives with appropriate reagents. A common and efficient method involves the reaction of phenylthiosemicarbazide with reagents like phosphorus oxychloride.[3] The resulting scaffold is characterized by a planar, aromatic ring system that is electron-deficient, making it relatively stable and less prone to electrophilic substitution.[1] However, the 2nd and 5th positions are activated for nucleophilic substitution, providing ample opportunities for chemical modification and the generation of diverse libraries of compounds for biological screening.[1] The mesoionic nature of 1,3,4-thiadiazoles allows them to readily cross cellular membranes, a desirable trait for bioavailability.[4]
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[5] This broad-spectrum activity makes them attractive candidates for combating infectious diseases, particularly in the face of rising antimicrobial resistance.
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in pathogens. While the precise mechanisms can vary depending on the specific derivative, proposed modes of action include:
-
Inhibition of Essential Enzymes: The thiadiazole nucleus can coordinate with metal ions that are crucial for the catalytic activity of microbial enzymes.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Interaction with Microbial DNA: The planar aromatic structure of the thiadiazole ring can facilitate intercalation with DNA, thereby inhibiting replication and transcription.[3]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
A fundamental step in evaluating the antimicrobial potential of novel 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is to determine their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Streak the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates and incubate overnight.
-
Prepare a suspension of the microbial culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized 2-amino-5-phenyl-1,3,4-thiadiazole derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive controls (microbes in broth without compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the amino group.
-
Halogen Substitution: The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring has been shown to enhance antibacterial and antifungal activity.[5][6] For instance, chlorinated and fluorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols exhibited good activity against S. aureus and E. coli.[6]
-
Amino Group Modifications: Derivatization of the 2-amino group can lead to compounds with improved antimicrobial profiles. For example, the introduction of an arylamino substituent at the C-5 position of the thiadiazole ring can alter the antimicrobial spectrum.[6]
-
Metal Complexation: The formation of metal complexes with 2-amino-1,3,4-thiadiazole derivatives can significantly enhance their antifungal activity. Copper (II) complexes, in particular, have shown increased efficacy compared to the parent ligand.[5]
Anticancer Activity: Targeting Malignant Proliferation
The 2-amino-1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[4] Derivatives have demonstrated cytotoxic effects against various cancer cell lines, acting through diverse mechanisms to induce cell death and inhibit tumor growth.[7][8]
Mechanisms of Anticancer Action
The anticancer properties of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives are multifaceted, involving the modulation of several key signaling pathways and cellular processes critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This is a crucial mechanism for eliminating malignant cells without eliciting an inflammatory response.
-
Enzyme Inhibition: These compounds can target and inhibit enzymes that are overexpressed or hyperactive in cancer cells. Key targets include:
-
Kinases: Inhibition of kinases involved in cell cycle progression and signal transduction.[8]
-
Topoisomerases: Interference with DNA replication and repair by inhibiting topoisomerase enzymes.
-
Histone Deacetylases (HDACs): Some derivatives act as HDAC inhibitors, leading to changes in gene expression that promote cell cycle arrest and apoptosis.[8]
-
-
Disruption of Microtubule Dynamics: Certain 1,3,4-thiadiazole derivatives can interfere with tubulin polymerization, leading to the destabilization of microtubules, mitotic arrest, and subsequent cell death.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cultured cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium supplemented with fetal bovine serum.
-
Trypsinize the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 2-amino-5-phenyl-1,3,4-thiadiazole derivatives in the growth medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (5 mg/mL in phosphate-buffered saline).
-
Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is highly dependent on the substitution patterns.
-
Phenyl Ring Substituents: The introduction of specific substituents on the 5-phenyl ring can significantly enhance anticancer activity. For example, derivatives with a 2,4-dihydroxyphenyl group have shown potent antiproliferative effects against various human cancer cell lines.[7]
-
Amino Group Substituents: Modifications at the 2-amino position are crucial for modulating anticancer potency. N-substituted derivatives, such as those with a 2,4-dichlorophenylamino group, have demonstrated higher cytotoxicity than the parent compound.[7]
-
Target-Specific Modifications: For targeted therapies, modifications can be designed to enhance binding to specific enzymes. For instance, the incorporation of a sulfonyl group on the phenyl ring has been explored for developing inhibitors of STAT3 and CDK9.[4]
Anti-inflammatory and Analgesic Activities
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with fewer side effects than currently available drugs is a major research focus. Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have shown promise as both anti-inflammatory and analgesic agents.[10][11]
Mechanism of Action: Modulating Inflammatory Pathways
The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and mediators involved in the inflammatory cascade.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives may act as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
-
Scavenging of Reactive Oxygen Species (ROS): Certain derivatives possess antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress, which is closely linked to inflammation.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the test compounds (2-amino-5-phenyl-1,3,4-thiadiazole derivatives) orally or intraperitoneally at a predetermined dose.
-
The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.
-
A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
-
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. The 1,3,4-thiadiazole nucleus is present in several compounds with demonstrated anticonvulsant activity.[13]
Mechanism of Action: Suppressing Seizure Activity
The exact anticonvulsant mechanisms of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives are still under investigation, but they are thought to involve the modulation of neuronal ion channels and neurotransmitter systems to reduce hyperexcitability in the brain.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation and Compound Administration:
-
Use adult mice and administer the test compounds at various doses via the oral or intraperitoneal route.
-
Include a vehicle-treated control group and a group treated with a standard anticonvulsant drug (e.g., phenytoin).
-
-
Induction of Seizures:
-
At the time of peak effect of the test compound (e.g., 30-60 minutes after administration), induce seizures by delivering a brief electrical stimulus through corneal or ear-clip electrodes. The stimulus parameters (e.g., current, duration) are set to consistently produce a tonic hindlimb extension in control animals.
-
-
Observation and Assessment:
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
-
Data Analysis:
-
Determine the percentage of animals protected from tonic hindlimb extension in each treatment group.
-
Calculate the ED₅₀ (the dose of the compound that protects 50% of the animals from seizures).
-
Future Perspectives and Conclusion
The 2-amino-5-phenyl-1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, underscore the significant potential of this chemical class. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Structure-Activity Relationship (SAR) Optimization: Synthesizing and screening new libraries of derivatives with systematic modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into more comprehensive preclinical models to evaluate their efficacy and safety profiles before consideration for clinical development.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives and contribute to the development of novel medicines for a wide range of human diseases.
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved from [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]
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Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press. Retrieved from [Link]
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Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.). PMC. Retrieved from [Link]
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New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience. Retrieved from [Link]
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Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2015). ResearchGate. Retrieved from [Link]
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). PMC. Retrieved from [Link]
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(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]
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"spectroscopic data (NMR, IR, Mass Spec) of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine"
An In-depth Technical Guide to the Spectroscopic Characterization of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. As a molecule of interest within the broader class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities, a thorough understanding of its structural characterization is paramount for researchers in medicinal chemistry and drug development.[1][2] This document synthesizes predictive data based on established principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Significance
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (Molecular Formula: C₁₀H₁₁N₃S, Molecular Weight: 205.28 g/mol ) belongs to a class of heterocyclic compounds that are a subject of intense research due to their wide range of pharmacological properties.[1][2][3] Accurate spectroscopic analysis is the cornerstone of confirming the identity, purity, and structure of newly synthesized molecules in this family.
Below is a diagram illustrating the chemical structure of the target compound.
Caption: Molecular structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Synthesis and Characterization Workflow
A common route for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[2] For the title compound, a plausible approach would be the reaction of benzoyl chloride with N-ethylthiosemicarbazide followed by acid-catalyzed dehydrative cyclization.
Caption: Plausible EI fragmentation pathway for the target molecule.
Conclusion
The spectroscopic data presented in this guide are predictive, based on the established principles of chemical analysis and comparison with closely related, experimentally characterized molecules. This synthesized data provides a robust framework for researchers to identify and confirm the structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. Any experimental investigation should use this guide as a reference for comparison and validation.
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1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. Available at: [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]
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Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. Available at: [Link]
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N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
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IR spectrum of N-(5-ethyl--[2][4][5]thiadiazol-2-yl)-2-nitrobenzamide. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a member of this versatile class of compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. These parameters are critical determinants of a drug candidate's bioavailability, formulation, and overall clinical success.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices, ensuring a robust and reliable characterization of this promising molecule.
Physicochemical Profile of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
A foundational understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃S | [3] |
| Molecular Weight | 205.28 g/mol | [3] |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Melting Point | Not available; parent compound 5-phenyl-1,3,4-thiadiazol-2-amine melts at 227-228 °C | [4] |
| pKa | Not available; estimation required | N/A |
| LogP | Not available; estimation required | N/A |
Solubility Assessment: A Multi-faceted Approach
The solubility of a compound dictates its absorption and distribution in biological systems. A comprehensive solubility profile should be established across a range of relevant solvents and conditions.
Rationale for Solvent Selection
The choice of solvents should reflect the various environments the compound will encounter from the laboratory bench to a potential clinical setting.
-
Aqueous Buffers (pH range 2-10): To mimic physiological pH conditions in the gastrointestinal tract and bloodstream.
-
Biorelevant Media (e.g., FaSSIF, FeSSIF): To simulate the fed and fasted states in the small intestine.
-
Organic Solvents (e.g., DMSO, Ethanol, Methanol): Commonly used for initial stock solution preparation and in various in vitro assays.[5]
-
Non-polar Solvents (e.g., Hexane, Toluene): To understand the compound's lipophilicity.[5]
Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium and kinetic solubility.
Detailed Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine to a series of vials containing the selected solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Reporting: Express solubility in µg/mL or µM.
Stability Evaluation: Uncovering Potential Liabilities
Assessing the stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation studies are an essential component of this evaluation.[1][6]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[7] This helps in identifying potential degradation products and developing stability-indicating analytical methods.
Caption: Workflow for forced degradation studies.
Step-by-Step Methodology for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
-
Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). The parent compound and any degradation products should be well-resolved.
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Elucidate the potential degradation pathways.
-
Anticipated Stability Profile
Based on the known chemistry of the 1,3,4-thiadiazole ring, certain stability liabilities can be anticipated:
-
Hydrolytic Cleavage: The 1,3,4-thiadiazole ring may be susceptible to cleavage under strongly acidic or basic conditions.[6]
-
Metabolic Degradation: In a biological system, the ethyl group may be subject to dealkylation, and the phenyl ring to hydroxylation by cytochrome P450 enzymes.[6]
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for many small molecules. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is necessary to separate the parent compound from potential degradation products with varying polarities. Formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at an appropriate wavelength (e.g., 238 nm) and Mass Spectrometry | UV for quantification and MS for identification of degradation products.[7] |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temp. | 30°C | To ensure reproducible retention times. |
Conclusion
A comprehensive evaluation of the solubility and stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, predict in vivo behavior, and ensure the overall quality and reliability of this compound in research and development settings. By understanding and mitigating any potential liabilities early in the development process, the path to clinical success can be significantly de-risked.
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"in silico modeling of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine"
An In-Depth Technical Guide to the In Silico Modeling of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Executive Summary
The relentless pursuit of novel therapeutic agents requires methodologies that are both rapid and resource-efficient. In silico modeling has emerged as an indispensable pillar in modern drug discovery, offering the ability to predict, analyze, and prioritize candidate molecules before committing to costly and time-intensive laboratory synthesis and testing. This guide provides a comprehensive, technically-grounded workflow for the computational evaluation of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a representative small molecule from the medicinally significant 1,3,4-thiadiazole class. We will navigate the entire preclinical computational pipeline, from hypothesis-driven target identification and molecular docking to the validation of complex stability through molecular dynamics and the prediction of pharmacokinetic and toxicity profiles. This document is structured to serve as a practical guide for researchers, elucidating not only the procedural steps but also the critical scientific rationale that underpins each stage of the investigation.
Part 1: Introduction and Rationale
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that is considered a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups have led to its incorporation into a vast number of compounds with diverse and potent pharmacological activities.[1] Derivatives of this core have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and notably, anticancer agents.[1][2][3] The structural versatility of the thiadiazole nucleus allows for substitutions at the 2- and 5-positions, enabling fine-tuning of a compound's steric and electronic profile to optimize interactions with biological targets.
Focus Molecule: N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
This guide focuses on a specific, under-investigated derivative: N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
The selection of this molecule is predicated on the established biological relevance of its constituent parts: the 5-phenyl-1,3,4-thiadiazol-2-amine core, which has been explored for cytotoxic properties[2], and the N-ethyl group, which can modulate lipophilicity and hydrogen bonding capacity, thereby influencing pharmacokinetic properties and target engagement.
The In Silico Imperative: Rationale for Computational Modeling
Integrating computational modeling into early-stage drug discovery is no longer an option but a strategic necessity. The primary drivers for this paradigm shift are efficiency and early risk mitigation. By simulating molecular interactions and predicting a compound's behavior, we can triage vast virtual libraries to identify the most promising candidates for synthesis.[5] This approach significantly reduces the cost and time associated with experimental testing and, crucially, helps identify compounds with poor pharmacokinetic or toxicological profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) at the earliest possible stage, minimizing the risk of late-stage clinical failures.[6][7]
Part 2: The Computational Workflow: A Strategic Overview
The in silico evaluation of a novel compound follows a logical, multi-stage process designed to build a comprehensive profile of its potential as a therapeutic agent. Each subsequent step refines the understanding gained from the previous one, moving from broad target identification to nuanced predictions of molecular stability and safety.
Part 3: Step-by-Step Methodologies
Hypothesis-Driven Target Identification
The initial step is not random screening but a focused inquiry based on existing knowledge. The goal is to identify a high-value biological target with which our molecule is likely to interact.
Causality: We leverage the principle of chemical similarity. Since the 1,3,4-thiadiazole scaffold is known to interact with specific protein families, we hypothesize that our novel derivative may share this activity. This informed approach is more efficient than a blind, brute-force screen.
Protocol:
-
Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Google Scholar) for studies on the biological activities of 1,3,4-thiadiazole derivatives. Recent studies have successfully docked these derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis, making it a compelling target for anti-cancer therapies.[8][9]
-
Database Mining: Query chemical databases such as ChEMBL and PubChem to find known protein targets for structurally similar compounds.
-
Target Selection: Based on the evidence, we select VEGFR-2 as a primary hypothetical target for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. We will use the crystal structure of VEGFR-2 in complex with the inhibitor tivozanib (PDB ID: 4ASE) as our receptor model.[8] The Protein Data Bank (PDB) is the central repository for 3D structural data of biological macromolecules.[10][11][12]
Ligand and Receptor Preparation: Ensuring Structural Integrity
The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This preparation phase is a critical control point to ensure that the molecules are in a chemically correct and energetically favorable state.
Protocol 3.2.1: Ligand Preparation
-
Obtain SMILES: The canonical SMILES string for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is C1=CC=C(C=C1)C2=NN=C(S2)NCC.
-
Generate 3D Structure: Use a tool like Open Babel or a molecular sketcher within a program like AutoDock Tools to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and brings the molecule to a low-energy conformation.
-
Save in Required Format: Save the final structure in the .pdbqt format required by AutoDock Vina, which includes partial charges and defines rotatable bonds.
Protocol 3.2.2: Receptor (VEGFR-2) Preparation
-
Download Structure: Obtain the crystal structure file for PDB ID 4ASE from the RCSB PDB database.[13]
-
Clean the Protein: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, AutoDock Tools). Remove all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens to satisfy the valency of atoms and to correctly model hydrogen bonding.
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for calculating the electrostatic interaction energy between the protein and the ligand.
-
Save in Required Format: Save the processed receptor as a .pdbqt file.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of this interaction, typically reported as a binding affinity or score.[14]
Causality: The docking algorithm systematically explores many possible binding poses of the ligand within the receptor's active site. A scoring function then evaluates each pose, estimating the free energy of binding. Poses with lower energy scores are considered more favorable.[5]
Protocol 3.3.1: Molecular Docking with AutoDock Vina
-
Define the Binding Site: Identify the active site of VEGFR-2. This is typically the location of the co-crystallized ligand in the PDB structure. Define a "grid box" that encompasses this entire site. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.
-
Configure the Docking Run: Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.
-
Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will generate a set of predicted binding poses, ranked by their binding affinity scores.
-
Analyze Results: The primary output is the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.[5] Visualize the top-ranked pose in a molecular viewer to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the receptor.
Data Presentation: Hypothetical Docking Results
| Property | Predicted Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.9 | Strong predicted binding affinity, suggesting a stable interaction. |
| Key Interacting Residues | Cys919, Asp1046, Glu885 | Hydrogen bonds with key catalytic and gatekeeper residues in the kinase domain. |
| Other Interactions | Val848, Leu840, Ala866 | Hydrophobic interactions with the phenyl ring, anchoring the ligand in the pocket. |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static snapshot, it does not account for the dynamic nature of biological systems. MD simulation offers a way to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, thereby validating the stability of the docked pose.[15]
Causality: MD simulations apply the principles of classical mechanics (Newton's laws of motion) to a system of atoms and molecules. By calculating the forces between particles and updating their positions and velocities over small time steps, we can simulate the natural motions and conformational changes of the protein-ligand complex. An unstable complex will see the ligand quickly dissociate from the binding pocket.
Protocol 3.4.1: MD Simulation with GROMACS
-
System Setup:
-
Topology Generation: Generate topology files for both the protein (using a force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or GAFF). The topology file describes all the bonded and non-bonded parameters for the molecules.[16]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the overall charge of the system and to simulate a physiological salt concentration.[17]
-
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts created during the setup phase.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 1 ns) to allow the system to reach the target temperature, with position restraints on the protein and ligand to prevent drastic movements.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run a subsequent simulation (e.g., 1 ns) to adjust the system to the target pressure, allowing the box volume to fluctuate to achieve the correct density.[16]
-
-
Production MD: Run the final simulation for an extended period (e.g., 100 ns) with all restraints removed. This trajectory is used for analysis.
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD plot that plateaus indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the active site.
Data Presentation: MD Simulation Parameters
| Parameter | Value / Method | Rationale |
| Force Field | AMBER99SB-ILDN (Protein), GAFF2 (Ligand) | Widely validated force fields for proteins and small molecules. |
| Simulation Software | GROMACS 2023[18] | A high-performance and widely used open-source MD engine. |
| Equilibration Time | 1 ns (NVT), 1 ns (NPT) | Sufficient time to stabilize system temperature and pressure. |
| Production Run Time | 100 ns | A standard simulation length for assessing complex stability. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To quantify stability, flexibility, and specific interactions. |
ADMET Profiling: Predicting Drug-Likeness and Safety
A molecule that binds its target tightly but has poor oral bioavailability or is toxic is not a viable drug candidate. In silico ADMET prediction provides an early assessment of these crucial properties.
Causality: These predictive models are built using machine learning algorithms trained on large datasets of compounds with experimentally determined properties. They identify quantitative structure-activity relationships (QSAR) to predict the properties of a new molecule based on its structure.[7]
Protocol 3.5.1: In Silico ADMET Prediction with SwissADME
-
Input Molecule: Navigate to the SwissADME web server and input the SMILES string for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine into the query box.[19][20]
-
Run Analysis: Execute the calculation. The server computes a wide range of physicochemical, pharmacokinetic, and drug-likeness parameters.[21]
-
Interpret Results:
-
Physicochemical Properties: Examine properties like LogP (lipophilicity), TPSA (Topological Polar Surface Area), and solubility.
-
Lipinski's Rule of Five: Check for violations. This rule provides a guideline for oral bioavailability (e.g., MW < 500, LogP < 5).
-
Pharmacokinetics: Assess predictions for GI absorption (high/low) and Blood-Brain Barrier (BBB) permeation.
-
Bioavailability Radar: This graphical output provides a quick assessment of the molecule's drug-likeness across six key properties.
-
BOILED-Egg Plot: This intuitive graph predicts both GI absorption and BBB permeation simultaneously.[20]
-
Data Presentation: Predicted ADMET Properties
| Parameter | Predicted Value | Guideline / Interpretation |
| Molecular Weight ( g/mol ) | 205.28 | < 500 (Pass) |
| LogP (Consensus) | 2.5 | < 5 (Pass) |
| H-bond Donors | 1 | < 5 (Pass) |
| H-bond Acceptors | 3 | < 10 (Pass) |
| Lipinski's Rule of Five Violations | 0 | Good predicted oral bioavailability. |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | May cross the blood-brain barrier. |
Part 4: Synthesis of Results and Future Directions
The comprehensive in silico analysis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine suggests it is a promising candidate for further investigation. The strong predicted binding affinity for VEGFR-2, validated by the stability of the protein-ligand complex in molecular dynamics simulations, provides a solid, mechanistically plausible hypothesis for its mode of action. Furthermore, the ADMET predictions are highly favorable, indicating good drug-like properties and a high probability of oral bioavailability with no violations of Lipinski's rules.
Future Directions:
-
Chemical Synthesis: The next logical step is the laboratory synthesis of the compound to produce a physical sample for testing.
-
In Vitro Validation: Perform enzyme inhibition assays (e.g., VEGFR-2 kinase assay) to experimentally confirm the predicted biological activity and determine the IC₅₀ value.
-
Cell-Based Assays: Evaluate the compound's effect on cancer cell lines that overexpress VEGFR-2 to confirm its cytotoxic potential.
-
Lead Optimization: If the initial results are positive, the computational workflow can be re-employed to design and evaluate new analogs with potentially improved potency or pharmacokinetic properties.
This guide demonstrates a robust, multi-faceted computational strategy that can accelerate the drug discovery process by building a strong, data-driven case for a candidate molecule before significant resources are invested in its experimental development.
Part 5: References
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Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved from [Link][10]
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RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved from [Link][13]
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GROMACS Tutorials by Justin A. Lemkul. (n.d.). GROMACS. Retrieved from [Link][18]
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GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved from [Link][15]
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Kadam, A. K., Devhare, L. D., et al. (2023). In-Silico Molecular Docking Study of Substituted Imidazo 1,3,4 Thiadiazole Derivatives. Krishna Vishwa Vidyapeeth. Retrieved from [Link][22]
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Protein Data Bank (PDB). (n.d.). Wikipedia. Retrieved from [Link][11]
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Protein Data Bank. (n.d.). Proteopedia. Retrieved from [Link][12]
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ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link][23]
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Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2022). YouTube. Retrieved from [Link][17]
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In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). PubMed. Retrieved from [Link][8]
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Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). GROMACS Tutorials. Retrieved from [Link][24]
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Homepage | Protein Data Bank in Europe. (n.d.). PDBe. Retrieved from [Link][25]
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Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training. Retrieved from [Link][16]
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ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link][6]
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Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA. (2018). PubMed. Retrieved from [Link][28]
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In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). MDPI. Retrieved from [Link][9]
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Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube. Retrieved from [Link][29]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. Retrieved from [Link][14]
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SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link][19]
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Molecular docking | Introduction to basic computational chemistry method. (2020). YouTube. Retrieved from [Link][5]
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Help - SwissADME. (n.d.). SwissADME. Retrieved from [Link][21]
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SWISS ADME Simplified: A Practical Tutorial. (2023). YouTube. Retrieved from [Link][30]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link][20]
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swiss ADME tutorial. (2022). YouTube. Retrieved from [Link][31]
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Chhajed, S. S., et al. (2013). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity. Saudi Pharmaceutical Journal. Retrieved from [Link][1]
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Juszczak, M., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Retrieved from [Link][2]
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Asadi, M., et al. (2019). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research. Retrieved from [Link][3]
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The Pharmacological Profile of Substituted 1,3,4-Thiadiazoles: A Technical Guide for Drug Development Professionals
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms and one sulfur atom. This versatile nucleus has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] The unique electronic and physicochemical properties of the 1,3,4-thiadiazole ring system, including its aromaticity and ability to participate in hydrogen bonding, contribute to its capacity to interact with various biological targets.[2] Consequently, derivatives of 1,3,4-thiadiazole have been extensively explored and have shown promise as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3][4][5][6] This technical guide provides an in-depth overview of the pharmacological profile of substituted 1,3,4-thiadiazoles, with a focus on their mechanisms of action, structure-activity relationships, and key experimental protocols for their synthesis and evaluation.
I. Antimicrobial Activity: A Broad Spectrum of Action
Substituted 1,3,4-thiadiazoles have demonstrated potent activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][7] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microbes.
Mechanism of Action
The precise mechanisms of antimicrobial action for all 1,3,4-thiadiazole derivatives are not fully elucidated and can vary depending on the specific substituents. However, several key mechanisms have been proposed and investigated. One of the primary modes of action is believed to be the inhibition of microbial enzymes. The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands, coordinating with metal ions in the active sites of enzymes and thereby inactivating them.
Another proposed mechanism involves the disruption of the microbial cell membrane. The lipophilic character of certain substituted 1,3,4-thiadiazoles allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, and interfere with ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane.
Structure-Activity Relationship (SAR) Insights
The nature and position of the substituents on the 1,3,4-thiadiazole ring play a crucial role in determining the antimicrobial potency and spectrum of activity. For instance, the presence of a thiol (-SH) group at the 2-position and an aromatic or heteroaromatic ring at the 5-position is often associated with significant antibacterial and antifungal activity. The introduction of halogen atoms, such as chlorine or fluorine, on the aromatic substituent can further enhance the antimicrobial effect.
Representative Data on Antimicrobial 1,3,4-Thiadiazoles
| Compound | Substituents | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Compound A | 2-(4-chlorophenyl)amino-5-(4-pyridyl) | Staphylococcus aureus | MIC: 1.56 µg/mL | [1] |
| Compound B | 2-mercapto-5-(4-nitrophenyl) | Escherichia coli | Zone of Inhibition: 18 mm | [8] |
| Compound C | 2-amino-5-(thiophen-2-yl) | Candida albicans | MIC: 3.12 µg/mL | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standardized and reproducible method for assessing the in vitro antimicrobial activity of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
II. Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The development of novel anticancer agents is a major focus of medicinal chemistry, and substituted 1,3,4-thiadiazoles have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[9][10]
Mechanism of Action
The anticancer activity of 1,3,4-thiadiazole derivatives is often multifactorial, involving the modulation of several key signaling pathways that are dysregulated in cancer.[11] Many of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Furthermore, certain substituted 1,3,4-thiadiazoles can arrest the cell cycle at different phases (e.g., G2/M or G0/G1), thereby preventing cancer cell proliferation.[11] Inhibition of crucial enzymes involved in cancer progression, such as protein kinases (e.g., EGFR, VEGFR), topoisomerases, and histone deacetylases (HDACs), is another important mechanism of action.[11][10] The ability of the 1,3,4-thiadiazole scaffold to act as a bioisostere for other heterocyclic systems found in known anticancer drugs contributes to its potential in this therapeutic area.[10]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 1,3,4-thiadiazoles is highly dependent on the nature of the substituents at the 2- and 5-positions. The presence of an amino group at the 2-position and an aryl or heteroaryl moiety at the 5-position is a common structural feature in many active compounds.[10] The introduction of electron-withdrawing groups on the aryl ring can enhance the cytotoxic activity. Moreover, the incorporation of a sulfonamide group has been shown to be beneficial, as it can mimic the functionality of known carbonic anhydrase inhibitors, an enzyme family overexpressed in some tumors.
Representative Data on Anticancer 1,3,4-Thiadiazoles
| Compound | Substituents | Cancer Cell Line | Activity (IC50) | Reference |
| Compound D | 2-amino-5-(4-methoxyphenyl) | MCF-7 (Breast Cancer) | 2.5 µM | [12] |
| Compound E | 2-(ethylamino)-5-(3,4,5-trimethoxyphenyl) | HCT-116 (Colon Cancer) | 1.8 µM | [12] |
| Compound F | 2-mercapto-5-(naphthalen-1-yl) | A549 (Lung Cancer) | 5.2 µM | [9] |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with favorable side-effect profiles is an ongoing research endeavor. Substituted 1,3,4-thiadiazoles have demonstrated significant anti-inflammatory properties in various preclinical models.[13][14][15]
Mechanism of Action
The anti-inflammatory effects of 1,3,4-thiadiazole derivatives are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by modulating the activity of transcription factors like NF-κB. The antioxidant properties of certain substituted 1,3,4-thiadiazoles may also contribute to their anti-inflammatory effects by scavenging reactive oxygen species that can perpetuate the inflammatory response.
Structure-Activity Relationship (SAR) Insights
For anti-inflammatory activity, the presence of an acidic moiety, such as a carboxylic acid or a sulfonamide group, is often beneficial. This is likely due to the ability of these groups to mimic the binding of arachidonic acid to the active site of COX enzymes. The nature of the substituent at the 5-position of the thiadiazole ring also influences the activity, with bulky aromatic groups often leading to enhanced potency.
IV. Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and tolerability. Substituted 1,3,4-thiadiazoles have emerged as a promising class of compounds with potent anticonvulsant activity in various animal models of epilepsy.[4][5][16][17]
Mechanism of Action
A key mechanism underlying the anticonvulsant activity of many 1,3,4-thiadiazole derivatives is the inhibition of carbonic anhydrase (CA) isoenzymes in the brain.[18] Carbonic anhydrase plays a role in regulating pH and bicarbonate levels, which can influence neuronal excitability. By inhibiting CA, these compounds can lead to an accumulation of CO2, which has a stabilizing effect on neuronal membranes and can suppress seizure activity.
Other potential mechanisms of anticonvulsant action include the modulation of ion channels, such as sodium and calcium channels, and the enhancement of GABAergic neurotransmission, the primary inhibitory neurotransmitter system in the central nervous system.[5]
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of 1,3,4-thiadiazoles is strongly influenced by the lipophilicity of the molecule, which determines its ability to cross the blood-brain barrier. The presence of a sulfonamide group is a key pharmacophoric feature for carbonic anhydrase inhibition and is often associated with potent anticonvulsant activity. The nature of the substituent at the 5-position can also modulate the potency and selectivity for different CA isoenzymes.
Representative Data on Anticonvulsant 1,3,4-Thiadiazoles
| Compound | Substituents | Animal Model | Activity (ED50) | Reference |
| Compound G | 2-amino-5-(4-fluorophenyl) | Maximal Electroshock (MES) | 15 mg/kg | [4] |
| Compound H | 2-(ethylsulfonyl)-5-(phenyl) | Pentylenetetrazole (PTZ) | 25 mg/kg | [5] |
| Compound I | 2-acetamido-5-(4-sulfamoylphenyl) | MES | 10 mg/kg | [16] |
V. Synthesis of Substituted 1,3,4-Thiadiazoles: A General Approach
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.[8][19][20]
General Synthetic Workflow
Caption: A general workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole
This protocol describes a representative synthesis of a 2,5-disubstituted 1,3,4-thiadiazole.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
Procedure:
-
A mixture of benzoic acid (0.01 mol) and phosphorus oxychloride (10 mL) is stirred at room temperature for 20 minutes.
-
Thiosemicarbazide (0.01 mol) is added to the mixture, and the resulting suspension is heated at 80-90 °C for one hour with continuous stirring.[10]
-
The reaction mixture is then cooled in an ice bath, and 40 mL of water is carefully added.
-
The suspension is refluxed for 4 hours.
-
After cooling, the solution is basified to pH 8 with a 50% sodium hydroxide solution and stirred.[10]
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Conclusion
The 1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of pharmacological activities. The ease of synthesis and the potential for chemical modification at multiple positions make it an attractive template for the design and development of novel therapeutic agents. Further research into the mechanisms of action and the optimization of structure-activity relationships of substituted 1,3,4-thiadiazoles will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.
References
[1] Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (URL: [Link]) [8] Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH. (URL: [Link]) [4] 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. (URL: [Link]) [9] Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (URL: [Link]) A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: [Link]) [2] Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed. (URL: [Link]) [7] Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (URL: [Link]) [21] Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety - MDPI. (URL: [Link]) [19] Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (URL: [Link]) [20] Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (URL: [Link]) [16] Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (URL: [Link]) [22] Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (URL: [Link]) [17] Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. (URL: [Link]) [10] Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (URL: [Link]) Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (URL: [Link]) [13] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. (URL: [Link]) [23] 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link]) [5] 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC - NIH. (URL: [Link]) [14] New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities - ThaiScience. (URL: [Link]) [24] Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. (URL: [Link]) [15] New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (URL: [Link]) [25] Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL: [Link]) [18] Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents - American Research Journals. (URL: [Link]) [26] New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (URL: [Link]) [27] Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (URL: [Link]) [28] Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (URL: [Link]) [6] 1, 3, 4-Thiadiazoles: An Overview - Gavin Publishers. (URL: [Link]) [29] Structures of biologically active 1,3,4-thiadiazoles. - ResearchGate. (URL: [Link]) [3] Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate. (URL: [Link]) [30] Review on substituted 1, 3, 4 thiadiazole compounds ISSN:2320-2831 - ResearchGate. (URL: [Link]) [31] SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE - WJPMR. (URL: [Link]) [32] Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (URL: [Link])
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Foreword: The Emerging Potential of Thiadiazole Scaffolds in Unraveling the Proteome
An In-Depth Technical Guide to N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine for Proteomics Research
In the dynamic landscape of proteomics, the quest for novel chemical tools to dissect complex biological processes is perpetual. The 1,3,4-thiadiazole moiety has garnered significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This inherent bioactivity stems from the unique electronic and structural characteristics of the thiadiazole ring, which can act as a bioisostere for other heterocyclic systems like pyrimidines and oxadiazoles, enabling it to interact with a wide array of biological targets.[4][5][6] This guide focuses on a specific derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, as a promising, yet underexplored, candidate for proteomics research. We will delve into its potential applications as a chemical probe to elucidate protein function, identify novel drug targets, and understand complex cellular signaling pathways.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold for Biological Investigation
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2][7] Its mesoionic character allows for favorable interactions with biological macromolecules and the ability to cross cellular membranes, a crucial attribute for in-cellulo studies.[4][8] The demonstrated activities of various 1,3,4-thiadiazole derivatives are extensive:
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[1][3][8][9] Their mechanisms of action are diverse, including the inhibition of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases and kinases.[6][8]
-
Antimicrobial Properties: The thiadiazole scaffold is a component of several clinically used drugs, including the antibiotic cefazolin.[1][5] Derivatives have shown potent activity against a range of bacteria and fungi.[10][11][12]
-
Enzyme Inhibition: The structural features of the 1,3,4-thiadiazole ring make it an effective inhibitor of various enzymes. For example, derivatives have been developed as inhibitors of lipoxygenase and inosine monophosphate dehydrogenase (IMPDH).[8][9]
This established bioactivity strongly suggests that compounds like N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine have the potential to interact specifically with certain proteins, making them valuable tools for proteomics.
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine: A Candidate for Proteomic Probing
While direct proteomics studies utilizing N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine are not yet widely published, its structure suggests several avenues for its application as a chemical probe. The phenyl and ethyl substituents can be systematically modified to tune its selectivity and reactivity towards specific protein targets.
Proposed Mechanism of Action as a Proteomic Probe
The reactivity of the 2-amino-1,3,4-thiadiazole core can be exploited for covalent labeling of proteins. The amino group can act as a nucleophile, potentially reacting with electrophilic residues on target proteins. Furthermore, the thiadiazole ring itself can participate in various chemical interactions. This potential for covalent modification is a key feature for applications such as Activity-Based Protein Profiling (ABPP).
Experimental Workflows for Proteomic Profiling with N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Based on established proteomics methodologies and the known chemistry of thiadiazole derivatives, we propose two primary workflows for the application of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in proteomics research:
Workflow 1: Affinity-Based Protein Profiling (AfBPP)
This workflow aims to identify the cellular targets of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine by using it as a "bait" to pull down its interacting proteins.
Caption: Affinity-Based Protein Profiling (AfBPP) Workflow.
Detailed Protocol for AfBPP:
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker arm and a biotin tag to the N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine core. The attachment point should be carefully chosen to minimize disruption of the compound's bioactivity.
-
Cellular Incubation: Treat cultured cells with the biotinylated probe. A control group treated with a vehicle (e.g., DMSO) should be included.
-
Cell Lysis: After incubation, harvest and lyse the cells to release the proteins.
-
Affinity Enrichment: Use streptavidin-coated magnetic beads to capture the biotinylated probe along with its interacting proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides using an enzyme like trypsin directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the probe-treated sample compared to the control are considered potential targets.
Workflow 2: Competitive Activity-Based Protein Profiling (ABPP)
This workflow is designed to identify protein targets based on the compound's ability to compete with a broad-spectrum reactive probe for binding to active sites.
Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Detailed Protocol for Competitive ABPP:
-
Cell Lysate Preparation: Prepare a proteome lysate from the cells or tissue of interest.
-
Competitive Pre-incubation: Incubate the lysate with varying concentrations of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. A control sample should be incubated with the vehicle.
-
Broad-Spectrum Probe Labeling: Add a broad-spectrum covalent probe that is functionalized with a reporter tag (e.g., a fluorophore or biotin). This probe will react with a wide range of proteins.
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize the labeled proteins using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of the thiadiazole compound indicates competitive binding.
-
Mass Spectrometry-based: For a more comprehensive analysis, the reporter tag can be biotin. Following enrichment of labeled proteins and on-bead digestion, the peptides are analyzed by LC-MS/MS for identification and quantification.
-
-
Target Identification: Proteins that show significantly reduced labeling by the broad-spectrum probe in the presence of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine are identified as its targets.
Data Presentation and Interpretation
Quantitative data from these proteomics experiments should be presented in a clear and structured format to facilitate interpretation.
Table 1: Hypothetical Target Proteins of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine Identified by AfBPP
| Protein Accession | Gene Name | Protein Name | Fold Enrichment (Probe/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 8.2 | 0.001 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 6.5 | 0.005 |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 5.1 | 0.012 |
Concluding Remarks and Future Directions
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine represents a promising starting point for the development of novel chemical probes for proteomics research. The workflows outlined in this guide provide a strategic framework for identifying its protein targets and elucidating its mechanism of action. Future work should focus on the synthesis of a library of derivatives with modified substituents to optimize potency and selectivity. The integration of these chemical proteomics approaches with functional genomics and cell biology will be crucial to fully unravel the therapeutic potential of this and other thiadiazole-based compounds.
References
- A multidisciplinary functional proteomics-aided strategy as a tool for the profiling of a novel cytotoxic thiadiazolopyrimidone. (2023). RSC Chemical Biology.
- Combined Proteomics and Transcriptomics Analysis: Revealing the Antibacterial Mechanism of 1,3,4-Thiadiazole Metal Complexes. (2026). Journal of Agricultural and Food Chemistry.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (N.d.).
- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (N.d.). Arabian Journal of Chemistry.
- Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2025).
- N-Ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. (N.d.). Santa Cruz Biotechnology.
- Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Letters in Applied NanoBioScience.
- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Scientific Reports.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (N.d.). Brieflands.
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2013).
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (N.d.). Rasayan Journal of Chemistry.
- Thiadiazole derivatives as anticancer agents. (N.d.). Future Medicinal Chemistry.
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A Technical Guide to the Structure-Activity Relationship of 5-Phenyl-1,3,4-Thiadiazole Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This five-membered heterocycle, characterized by its high aromaticity and metabolic stability, serves as a versatile template for the design of novel therapeutic agents.[2] Its unique electronic and physicochemical properties, including the ability of the sulfur atom to enhance lipid solubility and its capacity for hydrogen bonding, allow derivatives to effectively cross cellular membranes and interact with a wide array of biological targets.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly promising class: 5-phenyl-1,3,4-thiadiazole analogs. We will dissect the critical influence of substitutions at both the C5-phenyl ring and the C2-position on anticancer, antimicrobial, and anti-inflammatory activities, synthesizing key findings from recent literature to provide a causal understanding of experimental choices and outcomes. Detailed experimental protocols and quantitative data are presented to equip researchers with actionable insights for the rational design of next-generation 5-phenyl-1,3,4-thiadiazole-based therapeutics.
The 1,3,4-Thiadiazole Scaffold: A Foundation for Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,3,4-thiadiazole isomer is particularly prominent.[5] Its biological significance is partly attributed to its function as a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which may allow these derivatives to interfere with processes like DNA replication.[5] The 2,5-disubstituted 1,3,4-thiadiazole framework is especially valuable as it offers two distinct points for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and biological effect.[3] The 2-amino-5-phenyl-1,3,4-thiadiazole motif, in particular, has emerged as a crucial starting point for the development of potent bioactive molecules.[2]
General Synthetic Strategies
The synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole analogs is typically achieved through straightforward and efficient chemical reactions. A prevalent and reliable method involves the acid-catalyzed cyclization of N-substituted benzoyl thiosemicarbazides. These precursors are themselves readily prepared from the corresponding substituted benzoic acids or benzaldehydes. This robust methodology allows for significant diversity in the final products by simply varying the substituents on the initial aromatic starting material.
A representative synthetic workflow is outlined below:
Core Structure-Activity Relationship (SAR) Insights
Modifications to the 5-phenyl-1,3,4-thiadiazole scaffold have profound and often distinct effects on different biological activities. The following diagram summarizes the key SAR trends observed for anticancer, antimicrobial, and anti-inflammatory properties. The subsequent sections will elaborate on these relationships with specific examples and quantitative data.
Anticancer Activity
The 5-phenyl-1,3,4-thiadiazole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. The SAR is heavily influenced by substituents on both the phenyl ring and the 2-amino group.[2]
-
Influence of the C5-Phenyl Ring: The electronic nature of substituents on the phenyl ring at the C5 position is a critical determinant of cytotoxic activity.[6] A consistent trend shows that the introduction of electron-withdrawing groups promotes anticancer effects.[7] For instance, analogs bearing 4-fluoro, 4-nitro, or 4-chloro substituents on the phenyl ring frequently exhibit enhanced potency against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (LoVo) cancer.[7][8] One study reported that N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amines demonstrated higher inhibitory activity against breast cancer cells than the reference drug cisplatin.[7]
-
Influence of the C2-Amino Group: Derivatization of the 2-amino group is a powerful strategy to augment anticancer activity. The introduction of an additional aromatic ring, such as an N-benzyl or N-tolyl group, has been shown to be beneficial.[7] Furthermore, linking other heterocyclic moieties like piperazine or piperidine via an acetamide linker can significantly boost potency.[4][9] This strategy likely allows for additional interactions within the target's binding pocket.
-
Mechanism of Action: The antitumor effects of these compounds are linked to the inhibition of various molecular pathways. A prominent target identified for this class is the non-receptor tyrosine kinase Focal Adhesion Kinase (FAK), which is often overexpressed in cancer and plays a key role in cell proliferation, survival, and motility.[2][5] Other reported mechanisms include the inhibition of topoisomerase II and the induction of apoptosis and cell cycle arrest.[2][4]
Table 1: Cytotoxic Activity of Representative 5-Phenyl-1,3,4-Thiadiazole Analogs
| Compound ID | C5-Phenyl Substitution | C2-Amino Substitution | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 2g | 2-(benzenesulfonylmethyl)phenyl | -NH₂ | LoVo (Colon) | 2.44 | [2][8] |
| 2g | 2-(benzenesulfonylmethyl)phenyl | -NH₂ | MCF-7 (Breast) | 23.29 | [2][8] |
| 4i | 4-chlorophenyl | -NH-CO-CH₂-(N-benzylpiperidine) | MCF-7 (Breast) | 2.32 | [4] |
| 4e | 4-chlorophenyl | -NH-CO-CH₂-(N-(o-ethoxyphenyl)piperazine) | HepG2 (Liver) | 3.13 | [4] |
| 8a | 4-hydroxyphenyl | -NH-phenyl | A549 (Lung) | 1.62 |[5][9] |
Antimicrobial Activity
The structural requirements for antimicrobial activity often differ from those for anticancer potency, particularly concerning the electronic properties of the C5-phenyl substituent.
-
Antibacterial Activity: Similar to the trend in anticancer activity, the presence of electron-withdrawing groups , especially halogens, on the phenyl ring tends to enhance antibacterial efficacy. Fluorinated and chlorinated analogs have demonstrated good inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[10] For example, compounds with 4-chloro and 4-fluoro substitutions showed significant activity, with MIC values ranging from 20-28 µg/mL against these strains.[10]
-
Antifungal Activity: In a notable reversal of the SAR trend, antifungal activity appears to be favored by electron-donating groups on the C5-phenyl ring.[11] The introduction of electron-withdrawing groups like -Cl or -NO₂ has been shown to decrease or eliminate activity against fungal strains like Candida albicans.[11] Conversely, analogs with substituents that donate electron density to the aromatic system exhibit higher potency. This suggests a different mode of interaction with fungal-specific targets compared to bacterial or cancer cell targets.
Table 2: Antimicrobial Activity of Selected 5-Phenyl-1,3,4-Thiadiazole Analogs
| Compound Class | C5-Phenyl Substitution | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Thiadiazole 8a | 4-Fluoro | S. aureus | MIC | 20-28 µg/mL | [10] |
| Thiadiazole 8b | 4-Chloro | B. subtilis | MIC | 20-28 µg/mL | [10] |
| Thiadiazole 4a | Unsubstituted Phenyl | Aspergillus flavus | Zone of Inhibition | High Potency | [11] |
| Thiadiazole 4c | 4-Chloro | Aspergillus flavus | Zone of Inhibition | No Activity |[11] |
Anti-inflammatory Activity
Several 5-phenyl-1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory potential, often showing promising results in vitro.
-
SAR Insights: The Human Red Blood Cell (HRBC) membrane stabilization technique is a common in vitro assay used to evaluate anti-inflammatory activity, as the stabilization of this membrane is analogous to the stabilization of lysosomal membranes. Studies have shown that certain substitutions on the C5-aryl group lead to significant activity, in some cases comparable to the standard drug Diclofenac sodium.[12] While a comprehensive SAR is still emerging, specific analogs with phenyl, 4-hydroxyphenyl, and 4-N,N-dimethylaminophenyl groups have exhibited noteworthy membrane-stabilizing effects.[12] Additionally, the incorporation of a fluorine atom into the structure has been identified as a potentially crucial factor for enhancing anti-inflammatory activity.[13]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this field, detailed and validated protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of these analogs.
Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
This protocol describes a common method for preparing a key intermediate.[14]
Objective: To synthesize 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine via the dehydrocyclization of 4-(4-chlorobenzoyl)thiosemicarbazide.
Materials:
-
4-chlorobenzoyl thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Ammonia solution
-
Ethanol
-
Round bottom flask, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
Carefully add 4-chlorobenzoyl thiosemicarbazide (0.01 mol) in small portions to ice-cold concentrated sulfuric acid (20 mL) with continuous stirring.
-
Maintain the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a dilute ammonia solution until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the final compound.
-
Characterize the final product using IR, ¹H-NMR, Mass spectrometry, and elemental analysis to confirm its structure and purity.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., MCF-7).[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates, incubator (37 °C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Future Perspectives and Conclusion
References
-
Chandra, R., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link][6][7]
-
Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link][16]
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Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. Available at: [Link][17][18]
-
Gomha, S. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Available at: [Link][2][8]
-
Aliabadi, A., et al. (2014). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Archiv der Pharmazie. Available at: [Link][19]
-
El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Available at: [Link][4]
-
Plech, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link][1]
-
Kumar, D., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link][14]
-
Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. Available at: [Link][20]
-
Alam, M. F., et al. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research. Available at: [Link][10]
-
Maccallini, C., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link][5][9]
-
Shawky, A. M., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. Available at: [Link][11]
-
Shirote, P. J., & Bhatia, M. S. (2010). Synthesis, Characterization and Anti-inflammatory Activity of 5-{[((5-Substituted-aryl)-1,3,4-thiadiazol-2-yl)thio]-n-alkyl}-1,3,4-oxadiazole-2-thiol. Chinese Journal of Chemistry. Available at: [Link][21]
-
Kumar, S., et al. (2013). Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Latin American Journal of Pharmacy. Available at: [Link][12]
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link][15]
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Roman, G., et al. (2022). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][7][17][18]thiadiazole Derivatives. Pharmacia. Available at: [Link][13]
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Methodological & Application
Application Note & Synthesis Protocol: N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis commences with the acid-catalyzed cyclocondensation of benzoic acid and thiosemicarbazide to form the key intermediate, 5-phenyl-1,3,4-thiadiazol-2-amine. Subsequent N-alkylation of this intermediate with ethyl iodide yields the target product. This guide offers detailed, step-by-step methodologies, explanations for experimental choices, safety precautions, and characterization guidelines to ensure reproducible and reliable results for professionals in the field.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif frequently incorporated into molecules with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, serves as a versatile building block for the synthesis of diverse derivatives. The efficacy of these compounds can be significantly influenced by the nature of the substituent on the exocyclic amino group.[3]
N-alkylation of the 2-amino group is a common strategy to modulate the lipophilicity, steric profile, and hydrogen-bonding capacity of the molecule, which can in turn enhance its biological activity and pharmacokinetic properties. This protocol details a reliable and efficient synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a representative N-alkylated derivative. The existence and biological activity of structurally similar compounds, such as N-ethyl-thiadiazole derivatives evaluated for anticonvulsant properties, underscore the relevance of this synthetic pathway.[4]
This document is designed to guide researchers through the synthesis with a focus on the underlying chemical principles and practical considerations for a successful outcome.
Overall Reaction Scheme
The synthesis is performed in two sequential steps as illustrated below:
Caption: Two-step synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzoic Acid | ≥99.5% | Sigma-Aldrich | |
| Thiosemicarbazide | ≥99% | Acros Organics | Toxic , handle with care |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Corrosive , handle with extreme care |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For neutralization |
| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs | For recrystallization |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Alfa Aesar | Flammable , reacts violently with water |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use under inert atmosphere |
| Ethyl Iodide (C₂H₅I) | 99%, stabilized | Oakwood Chemical | Lachrymator , handle in a fume hood |
| Ethyl Acetate (EtOAc) | ACS Grade | BDH | For extraction |
| Hexanes | ACS Grade | Macron | For recrystallization |
| Saturated Sodium Chloride (Brine) | N/A | Lab-prepared | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying organic layers |
| Deionized Water (DI H₂O) | N/A | In-house | |
| Round-bottom flasks | Various sizes | Pyrex | |
| Reflux condenser | Kimble | ||
| Magnetic stirrer and stir bars | IKA | ||
| Heating mantle | Glas-Col | ||
| Buchner funnel and filter paper | Whatman | ||
| Separatory funnel | Chemglass | ||
| Rotary evaporator | Buchi | ||
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring |
Experimental Protocols
Part 1: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine (Intermediate)
This procedure is based on the well-established acid-catalyzed cyclodehydration of a substituted benzoyl thiosemicarbazide, which is formed in situ.[1] Concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent to drive the reaction to completion.
Reagent Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Benzoic Acid | 122.12 | 6.11 | 50.0 | 1.0 |
| Thiosemicarbazide | 91.13 | 4.56 | 50.0 | 1.0 |
| Concentrated Sulfuric Acid | 98.08 | ~20 mL | - | Catalyst/Solvent |
Step-by-Step Protocol:
-
Reagent Addition: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (6.11 g, 50.0 mmol) and thiosemicarbazide (4.56 g, 50.0 mmol).
-
Acid Addition: In a fume hood, cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (~20 mL) to the mixture with continuous stirring. The addition is exothermic and should be done portion-wise to control the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting slurry for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will occur.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying & Recrystallization: Air-dry the crude product. Recrystallize the solid from ethanol to afford pure 5-phenyl-1,3,4-thiadiazol-2-amine as white crystals.[5][6] A typical yield is 65-75%.
Part 2: Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (Final Product)
This step involves the N-alkylation of the primary amino group of the thiadiazole intermediate. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the amine, forming a highly nucleophilic amide anion. This anion then readily attacks the electrophilic ethyl iodide in an SN2 reaction. Anhydrous DMF is used as a polar aprotic solvent to facilitate this type of reaction.
Reagent Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount (g/mL) | Moles (mmol) | Molar Ratio |
| 5-phenyl-1,3,4-thiadiazol-2-amine | 177.23 | 1.77 | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 0.44 | 11.0 | 1.1 |
| Ethyl Iodide | 155.97 | 0.75 mL | 11.0 | 1.1 |
| Anhydrous DMF | - | 20 mL | - | Solvent |
Step-by-Step Protocol:
-
Setup: Set up a dry 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, and a septum, under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) to the flask. Add anhydrous DMF (10 mL) via syringe. Cool the suspension to 0 °C in an ice-water bath.
-
Amine Addition: Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1.77 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension via syringe. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas will evolve.
-
Alkylation: Slowly add ethyl iodide (0.75 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine as a pure solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point (MP): To compare with literature values for the intermediate.
-
Infrared (IR) Spectroscopy:
-
Intermediate: Expect N-H stretching bands (~3300-3100 cm⁻¹), C=N stretching (~1630 cm⁻¹), and aromatic C-H bands.[6]
-
Final Product: Disappearance of one N-H stretch, appearance of aliphatic C-H stretching from the ethyl group (~2980-2850 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Intermediate: Aromatic protons in the phenyl group, and a broad singlet for the -NH₂ protons.[6]
-
Final Product: Appearance of a triplet and a quartet for the ethyl group protons, and a single N-H proton signal. The ¹³C NMR will show two new signals for the ethyl carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediate (C₈H₇N₃S, MW: 177.23) and the final product (C₁₀H₁₁N₃S, MW: 205.28).[6][7]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially those involving concentrated sulfuric acid, DMF, and ethyl iodide, must be performed in a well-ventilated chemical fume hood.
-
Sodium Hydride: NaH is a water-reactive and flammable solid. Handle it under an inert atmosphere. Do not allow it to come into contact with water or protic solvents. Quench it carefully at low temperatures.
-
Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive. Handle with extreme care and have a neutralizing agent (sodium bicarbonate) readily available in case of a spill.
-
Ethyl Iodide: Ethyl iodide is a lachrymator and a potential alkylating agent. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. - ResearchGate. (n.d.). Retrieved from [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (2021, August 25). Retrieved from [Link]
-
Synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol - ResearchGate. (2014, October 6). Retrieved from [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC - NIH. (2024, July 27). Retrieved from [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021, August 25). Retrieved from [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC - NIH. (2014). Retrieved from [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. (n.d.). Retrieved from [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. (n.d.). Retrieved from [Link]
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- 7. scbt.com [scbt.com]
Application Notes and Protocols for Antimicrobial Screening of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel compound, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies grounded in established methodologies.
Introduction and Scientific Rationale
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a core component in a variety of compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The sulfur and nitrogen atoms within the thiadiazole ring are thought to play a crucial role in the biological activity, potentially through interactions with microbial enzymes or by disrupting cellular processes.[1] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has been identified as a promising scaffold for the development of new antimicrobial agents.[3]
This guide focuses on N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a specific derivative. The phenyl group at the 5-position and the N-ethyl substituent at the 2-amino position are expected to modulate the compound's lipophilicity and steric properties, which can significantly influence its antimicrobial potency and spectrum of activity. Preliminary studies on similar 5-phenyl-1,3,4-thiadiazole-2-amine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][6] Therefore, a systematic antimicrobial screening of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is warranted to elucidate its potential as a novel therapeutic agent.
The following protocols are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and comparable data.[7][8][9]
Essential Assays for Antimicrobial Screening
A tiered approach is recommended for the antimicrobial screening of a novel compound. This typically begins with a primary qualitative screening to identify any antimicrobial activity, followed by quantitative assays to determine the potency of the compound.
Primary Screening: Agar Disk Diffusion (Kirby-Bauer Method)
The agar disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a substance.[10][11] It is a straightforward and cost-effective method for initial screening against a panel of microorganisms.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk.[12][13] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
-
Preparation of Inoculum:
-
From a pure, overnight culture of the test microorganism, select 3-5 isolated colonies and suspend them in sterile saline or Tryptic Soy Broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure confluent growth.[10][11]
-
-
Application of Test Compound:
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine dissolved in a suitable solvent (e.g., DMSO). A solvent control disk should also be prepared.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.[13] Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[13][14]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm), including the diameter of the disk.
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics. For a novel compound, the diameter of the zone of inhibition provides a qualitative measure of its activity.
-
Quantitative Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[15] This is a gold-standard method for determining the potency of a new antimicrobial agent.[7][8]
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
-
Preparation of Stock Solution:
-
Prepare a stock solution of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in an appropriate solvent (e.g., DMSO) at a high concentration.
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the stock solution (appropriately diluted in CAMHB) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion method.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15] A reading mirror or a spectrophotometer can be used for more accurate determination.
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be systematically recorded and presented.
Table 1: Example Data Presentation for Antimicrobial Screening of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
| Microorganism | Strain | Gram Stain | Disk Diffusion (Zone of Inhibition in mm) | Broth Microdilution (MIC in µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Record diameter | Record MIC value |
| Bacillus subtilis | ATCC 6633 | Gram-positive | Record diameter | Record MIC value |
| Escherichia coli | ATCC 25922 | Gram-negative | Record diameter | Record MIC value |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Record diameter | Record MIC value |
| Candida albicans | ATCC 90028 | Fungus | Record diameter | Record MIC value |
| Aspergillus niger | ATCC 16404 | Fungus | Record diameter | Record MIC value |
| Positive Control (e.g., Ciprofloxacin) | - | - | Record diameter | Record MIC value |
| Negative Control (Solvent) | - | - | 0 | > Highest concentration tested |
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the Agar Disk Diffusion Method.
Caption: Workflow for the Broth Microdilution MIC Assay.
Potential Mechanism of Action
While the precise mechanism of action for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine requires further investigation, the broader class of 1,3,4-thiadiazole derivatives has been reported to exert their antimicrobial effects through various mechanisms.[16] These may include:
-
Inhibition of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound could facilitate its insertion into the microbial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Protein Synthesis: The thiadiazole ring system might interact with ribosomal subunits, thereby inhibiting protein synthesis.
-
Enzyme Inhibition: The sulfur and nitrogen atoms can act as metal chelators, potentially inhibiting metalloenzymes that are essential for microbial survival.[1]
Further studies, such as molecular docking with microbial protein targets and assays to investigate cell membrane damage, would be necessary to elucidate the specific mechanism of action of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Conclusion
These application notes provide a robust framework for the initial antimicrobial screening of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. By adhering to these standardized protocols, researchers can generate reliable and reproducible data to evaluate the potential of this compound as a novel antimicrobial agent. Positive results from these initial screens would justify further investigation into its spectrum of activity, mechanism of action, and potential for in vivo efficacy.
References
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute, Wayne, PA, 2018. [Link]
-
Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. Oriental Journal of Chemistry. [Link]
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Broth Microdilution | MI - Microbiology. Microbiology Info. [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
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CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Clinical and Laboratory Standards Institute, Wayne, PA, 2012. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
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Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
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Synthesis and antimicrobial evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine derivatives. ResearchGate. [Link]
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CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. Clinical and Laboratory Standards Institute, Wayne, PA, 2009. [Link]
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Synthesis Characterization and biological evaluation of some 5-phenyl-N-(1-phenylethylidene)-1, 3, 4-thiadiazol-2-amine derivatives. JETIR. [Link]
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Application Notes and Protocols: Investigating the Anticancer Activity of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine on MCF-7 Cells
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives in Breast Cancer
Breast cancer remains a significant global health challenge, necessitating the urgent development of novel and more effective therapeutic agents.[1] Among the vast landscape of heterocyclic compounds in medicinal chemistry, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The unique mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate crossing cellular membranes, allowing for robust interaction with various biological targets, which may contribute to high selectivity and potentially lower toxicity.[1][4]
Numerous studies have highlighted the efficacy of 2,5-disubstituted 1,3,4-thiadiazole derivatives against various cancer cell lines, with a notable sensitivity observed in the MCF-7 human breast adenocarcinoma cell line.[5][6][7] The anticancer mechanisms of these compounds are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[2][8] Some derivatives have been shown to interfere with DNA replication processes, owing to the bioisosteric resemblance of the thiadiazole ring to pyrimidine, a fundamental component of nucleobases.[6][9][10][11]
This document provides a comprehensive guide for researchers investigating the anticancer properties of a specific derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine , on the MCF-7 cell line. We will detail the experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies, and provide robust protocols for the key assays involved.
Hypothesized Mechanism of Action
Based on the extensive literature on similar 1,3,4-thiadiazole compounds, we hypothesize that N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine will exert its anticancer effects on MCF-7 cells through the induction of apoptosis, potentially mediated by the intrinsic (mitochondrial) pathway, and by causing cell cycle arrest at a key checkpoint. The proposed signaling cascade is depicted below.
Caption: Hypothesized apoptotic pathway induced by the compound in MCF-7 cells.
Experimental Workflow
A logical and stepwise approach is crucial for characterizing the anticancer activity of a novel compound. The following workflow is recommended:
Caption: Recommended experimental workflow for anticancer activity assessment.
Protocols
Cell Culture and Maintenance
MCF-7 cells (ATCC® HTB-22™) should be cultured under sterile conditions.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 0.01 mg/mL human recombinant insulin.[12]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency. This typically occurs every 2-3 days.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to determine cell viability by measuring the metabolic activity of mitochondria.[13]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12][13]
-
Prepare serial dilutions of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in culture medium.
-
Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.[15]
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) using a dose-response curve.
| Treatment Duration | Expected IC50 Range (µM) |
| 24 hours | 50 - 150 |
| 48 hours | 10 - 50 |
| 72 hours | 5 - 25 |
| Table 1: Hypothetical IC50 values for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine on MCF-7 cells. |
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine at concentrations around the determined IC50 for 24 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubate for 15-20 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells immediately by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | ~95% | <5% | <1% |
| Compound (IC50) | ~40-50% | ~20-30% | ~20-30% |
| Table 2: Expected results from Annexin V/PI staining of MCF-7 cells treated with the compound. |
Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The DNA content of cells is stained with a fluorescent dye, typically Propidium Iodide (PI), after the cells have been fixed and their RNA has been degraded. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cell cycle phases. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[20][21]
-
Procedure:
-
Treat MCF-7 cells with the compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[22]
-
-
Data Analysis: Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
| Cell Cycle Phase | Control (%) | Compound (IC50) (%) |
| Sub-G1 | < 2% | 15 - 25% |
| G0/G1 | 60 - 70% | 40 - 50% |
| S | 15 - 20% | 10 - 15% |
| G2/M | 10 - 15% | 25 - 35% |
| Table 3: Expected cell cycle distribution in MCF-7 cells following treatment. |
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[23]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
-
Key Proteins to Analyze:
-
Caspases: Caspase-9 (initiator) and Caspase-3 (executioner). Look for the cleaved (active) forms.
-
Bcl-2 Family: Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis.
-
PARP: A substrate of activated Caspase-3. Detection of cleaved PARP is a hallmark of apoptosis.[23]
-
-
Procedure:
-
Treat MCF-7 cells with the compound at the IC50 concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[24]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Caspase-9, Caspase-3, Bax, Bcl-2, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control to compare the expression levels between treated and untreated cells.[25]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer activity of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine on MCF-7 cells. The expected outcomes, based on the known activities of similar 1,3,4-thiadiazole derivatives, suggest that this compound is likely to induce apoptosis and cause cell cycle arrest.
Positive results from these studies would warrant further investigation, including the evaluation of its effects on other breast cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer), and in vivo studies using xenograft models to assess its therapeutic potential in a more complex biological system.
References
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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including potent anticancer activity.[1][2][3] N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, as a novel derivative, requires a systematic evaluation of its cytotoxic properties to determine its promise as a therapeutic candidate. The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a multi-assay in vitro cytotoxicity assessment. We present a strategic workflow and detailed, field-proven protocols for three fundamental assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection. The integration of these methods provides a robust profile of the compound's cellular effects, from initial metabolic inhibition to the specific mechanism of cell death.
Core Principles of Cytotoxicity Assessment
To build a comprehensive understanding of a compound's effect, it is essential to move beyond a single endpoint. A multi-parametric approach, combining assays that measure different cellular events, provides a more reliable and nuanced cytotoxicity profile.[6]
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often used as a proxy for cell viability.[5][7] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
-
Membrane Integrity (LDH Assay): This method measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[9][10] It is a reliable marker for necrosis or late-stage apoptosis where membrane integrity is compromised.
-
Apoptosis vs. Necrosis (Annexin V/PI Staining): This flow cytometry-based assay elucidates the mechanism of cell death.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. Therefore, it can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[12]
Strategic Experimental Workflow
A logical workflow is critical for generating reproducible and meaningful data. The process begins with careful preparation of the test compound and cell cultures, followed by parallel execution of viability and cytotoxicity assays, and culminates in a mechanistic study of cell death.
Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound.
Detailed Experimental Protocols
These protocols are designed as a robust starting point and may require optimization depending on the specific cell line and laboratory conditions.
Protocol 1: Cell Viability via MTT Assay
This assay provides a quantitative measure of the compound's effect on cell metabolic activity.
Causality: The reduction of MTT to formazan is catalyzed by mitochondrial dehydrogenases.[7] A decrease in this activity is an early indicator of cellular stress or death, reflecting the compound's impact on mitochondrial function.
Materials:
-
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
-
Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., fibroblasts) for selectivity assessment.[13]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile plates
-
Multi-channel pipette
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Preparation & Treatment: Prepare a 2X serial dilution of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in culture medium from a concentrated stock (e.g., 100 mM in DMSO). Remove the old medium from the cells and add 100 µL of the diluted compound.
-
Self-Validation: Include vehicle controls (medium with the same final concentration of DMSO, typically <0.5%) and a positive control (e.g., Doxorubicin).[11] Also, include wells with medium only for background control.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[14]
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Protect the plate from light. Visually inspect for the formation of purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: Membrane Integrity via LDH Release Assay
This assay quantifies cell death by measuring the loss of membrane integrity.
Causality: The presence of the normally intracellular enzyme LDH in the extracellular culture medium is a direct indicator of plasma membrane damage, a hallmark of necrosis or late apoptosis.[9]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Cell Signaling Technology). These kits typically contain the substrate mix, assay buffer, and a lysis solution.[9]
-
Treated cell culture plates (prepared as in Protocol 1, steps 1-3).
-
A new, clean 96-well plate for the assay.
Step-by-Step Methodology:
-
Prepare Controls: On the cell plate, designate triplicate wells for:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to which 10 µL of the kit's Lysis Buffer will be added 45 minutes before the end of incubation. This serves as the 100% cytotoxicity control.[16]
-
Background: Medium only.
-
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes. This will pellet any detached, dead cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to the corresponding well of the new, clean 96-well plate. Do not disturb the cell layer.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[17]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Apoptosis Detection via Annexin V/PI Staining
This flow cytometry assay provides critical mechanistic insight by differentiating between viable, apoptotic, and necrotic cell populations.
Causality: Apoptosis is an active, programmed process. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) to the outer cell membrane, which is specifically bound by Annexin V. The subsequent loss of membrane integrity in late apoptosis or necrosis allows the entry of the DNA-staining dye PI.[18]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI).
-
6-well plates.
-
Treated and untreated cells.
-
Cold PBS.
-
1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat with N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine at concentrations around the determined IC50 value for a relevant time point (e.g., 24 hours).[4]
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating apoptotic cells) into a centrifuge tube. Gently wash the adherent cells with PBS, then trypsinize them and add them to the same tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[12]
Data Presentation and Interpretation
Summarizing Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[11] Data should be presented in a clear, tabular format.
Table 1: Cytotoxic Activity (IC50) of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index* |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] | [Insert Value] |
| Fibroblasts | Normal Connective Tissue | 48 | [Insert Value] | N/A |
| Doxorubicin | (Positive Control) | 48 | [Insert Value] | [Insert Value] |
Selectivity Index = IC50 in normal cells / IC50 in cancer cells.
Interpreting Flow Cytometry Data
The distribution of cells across four quadrants in the Annexin V vs. PI plot reveals the mechanism of cell death.
Caption: Quadrant analysis for distinguishing cell populations after staining.
By integrating the IC50 values from the MTT and LDH assays with the mechanistic data from the Annexin V/PI assay, a researcher can confidently determine not only the potency of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine but also whether it primarily induces apoptosis or necrosis to achieve its cytotoxic effect. This comprehensive profile is invaluable for making informed decisions in the drug development pipeline.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Saczewski, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Retrieved from [Link]
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BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Retrieved from [Link]
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Komi, Y., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Retrieved from [Link]
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Obakachi, V. A., et al. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Plech, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
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Application Notes and Protocols for Developing Biological Assays for 1,3,4-Thiadiazole Derivatives
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocyclic system, containing two nitrogen atoms and one sulfur atom, is a bioisostere of pyrimidines and purines, allowing it to interact with various biological targets.[4] The inherent aromaticity of the 1,3,4-thiadiazole ring contributes to its metabolic stability and favorable pharmacokinetic properties.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing key biological assays to evaluate the therapeutic potential of novel 1,3,4-thiadiazole derivatives. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices.
Physicochemical Considerations for Assay Development
Before embarking on biological assays, it is crucial to understand the physicochemical properties of the 1,3,4-thiadiazole derivatives being tested.
-
Solubility: Many heterocyclic compounds, including some 1,3,4-thiadiazole derivatives, may exhibit limited aqueous solubility. It is imperative to determine the solubility of each test compound in the assay buffer to ensure accurate and reproducible results.[5] Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but the final concentration in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Stability: The stability of the 1,3,4-thiadiazole ring is generally good in acidic conditions, but it can be susceptible to cleavage under basic conditions.[1] It is advisable to assess the stability of the test compounds in the assay buffer over the time course of the experiment.
-
Assay Interference: Heterocyclic compounds can sometimes interfere with assay readouts.[6][7] This can be due to light absorption or fluorescence quenching in optical assays, or redox activity in metabolic assays.[6] It is important to include appropriate controls to identify and mitigate potential assay interference.
I. Anticancer Activity Assays
A significant area of research for 1,3,4-thiadiazole derivatives is their potential as anticancer agents. The following assays are fundamental for the initial screening and characterization of their cytotoxic and pro-apoptotic effects.
A. Cell Viability Assessment: MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[9]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the 1,3,4-thiadiazole derivatives in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Incubate the plate for at least 2 hours at room temperature in the dark to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[12] Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | MCF-7 | 48 | 15.2 |
| Derivative B | MCF-7 | 48 | 5.8 |
| Doxorubicin | MCF-7 | 48 | 0.9 |
B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Scientific Rationale: A key mechanism of anticancer drugs is the induction of apoptosis (programmed cell death). In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[14] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15]
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,3,4-thiadiazole derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like trypsin-EDTA.[15]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[15] Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.[15]
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.3 | 1.5 | 1.1 |
| Derivative B | 60.5 | 25.8 | 10.2 | 3.5 |
II. Antimicrobial Activity Assays
Many 1,3,4-thiadiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Scientific Rationale: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17] This is achieved by challenging the microorganism with serial dilutions of the test compound in a liquid growth medium.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol (following CLSI guidelines):
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1,3,4-thiadiazole derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).[18]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Derivative C | 8 | 32 |
| Derivative D | 16 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
III. Enzyme Inhibition Assays
1,3,4-thiadiazole derivatives have been shown to inhibit various enzymes, including kinases and cyclooxygenases (COX), which are important targets in cancer and inflammation, respectively.
Fluorometric COX-2 Inhibitor Screening Assay
Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19] This fluorometric assay measures the peroxidase activity of COX-2.[20] The enzyme generates an intermediate product, Prostaglandin G2, which reacts with a probe to produce a fluorescent signal.[19] The presence of a COX-2 inhibitor reduces the enzymatic activity, leading to a decrease in fluorescence.
Detailed Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes reconstituting the human recombinant COX-2 enzyme, the COX probe, cofactor, and arachidonic acid substrate.[19]
-
Inhibitor Preparation: Prepare dilutions of the 1,3,4-thiadiazole derivatives in the provided assay buffer.
-
Assay Plate Setup: In a 96-well white opaque plate, add the assay buffer, test compounds, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[19] Also include an enzyme control well with no inhibitor.
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the background control.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| Derivative E | 2.5 |
| Derivative F | 12.1 |
| Celecoxib | 0.04 |
IV. Troubleshooting Common Issues in Cell-Based Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects, pipetting errors. | Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accuracy. Avoid using the outer wells of the plate or fill them with sterile PBS.[21] |
| Low signal or no response in MTT assay | Insufficient cell number, low metabolic activity, incorrect wavelength. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.[8] Verify the plate reader settings are for an absorbance of ~570 nm. |
| High background in apoptosis assay | Harsh cell detachment methods, delayed analysis. | Use a gentle, non-enzymatic cell detachment method. Analyze samples promptly after staining and keep them on ice.[15] |
| Compound precipitation in assay medium | Poor solubility of the test compound. | Check the solubility of the compound in the assay buffer. Lower the final concentration or use a co-solvent if necessary, ensuring the co-solvent itself does not affect the assay. |
References
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Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Coimbra Nogueira de Freitas, R. H., et al. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. [Link]
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Uli, V., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells. [Link]
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Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Auld, D. S., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. [Link]
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Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry. [Link]
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Sridharan, V., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. [Link]
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Feng, B. Y., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
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Application Notes and Protocols for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine as a Potential Anticancer Therapeutic Agent
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and broad pharmacological versatility.[1] Its structural similarity to pyrimidine allows it to act as a bioisostere, capable of interfering with fundamental biological processes like DNA replication.[2] This core structure is present in numerous compounds demonstrating a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1] Derivatives of 1,3,4-thiadiazole have been shown to exert cytotoxic effects on various cancer cell lines, often by inducing programmed cell death (apoptosis) and disrupting cell cycle progression.[2][3]
This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (hereafter referred to as Cpd-EP-TDZ), as a potential anticancer agent. While this specific N-ethyl derivative is a novel investigational compound, its evaluation is grounded in the extensive research conducted on closely related 5-phenyl-1,3,4-thiadiazol-2-amine analogs. These studies suggest a probable mechanism of action involving the induction of apoptosis through the intrinsic mitochondrial pathway.[4]
The protocols herein describe a systematic approach to characterize the in vitro efficacy and mechanism of action of Cpd-EP-TDZ, providing a foundational framework for its preclinical evaluation.
Proposed Synthesis of Cpd-EP-TDZ
The synthesis of Cpd-EP-TDZ can be achieved in a two-step process starting from benzoic acid. The initial step involves the formation of the core heterocyclic structure, 5-phenyl-1,3,4-thiadiazol-2-amine, followed by N-alkylation.
Step 1: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine (Scaffold)
The parent amine is synthesized via the acid-catalyzed cyclization of benzoyl thiosemicarbazide, which is formed in situ. A common and effective method involves reacting benzoic acid and thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid (PPA) or a strong acid catalyst.[5][6]
-
Protocol: A mixture of benzoic acid (1.0 eq) and thiosemicarbazide (1.0 eq) is heated in polyphosphate ester (PPE) or a mixture of sulfuric and polyphosphoric acid.[5][7] The reaction proceeds via acylation of the thiosemicarbazide followed by intramolecular cyclodehydration to yield the 2-amino-5-phenyl-1,3,4-thiadiazole scaffold.[5]
Step 2: N-Alkylation to Yield N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (Cpd-EP-TDZ)
The final compound is prepared by the selective alkylation of the exocyclic amino group of the scaffold. Standard N-alkylation conditions can be employed.
-
Protocol: 5-phenyl-1,3,4-thiadiazol-2-amine (1.0 eq) is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), is added to the mixture. An alkylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), is then added, and the reaction is stirred at an elevated temperature (e.g., 60-80 °C) until completion, as monitored by Thin Layer Chromatography (TLC).[8] Work-up involves quenching with water and extraction with an organic solvent, followed by purification via column chromatography.
Proposed Mechanism of Action: Induction of Apoptosis via the Bcl-2/Caspase Pathway
Based on extensive literature on analogous 1,3,4-thiadiazole derivatives, Cpd-EP-TDZ is hypothesized to induce cancer cell death primarily through the intrinsic apoptosis pathway.[4] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. Many anticancer 1,3,4-thiadiazoles have been shown to modulate the expression of these proteins, leading to apoptosis.[4][9]
The proposed mechanism involves the following key steps:
-
Cellular Stress Induction: Cpd-EP-TDZ, upon entering the cancer cell, induces cellular stress, potentially through interactions with key enzymes or by causing DNA damage.
-
Modulation of Bcl-2 Family Proteins: This stress signal leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4][10] This shift in the Bax/Bcl-2 ratio is a critical checkpoint for apoptosis commitment.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio promotes the oligomerization of Bax and Bak at the mitochondrial outer membrane, leading to the formation of pores and subsequent MOMP.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[2]
-
Execution of Apoptosis: These executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[2]
Experimental Protocols: In Vitro Evaluation
A logical workflow is essential for characterizing the anticancer potential of Cpd-EP-TDZ. The primary screening involves assessing cytotoxicity, followed by mechanistic studies to determine the mode of cell death.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cpd-EP-TDZ in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cancer cells treated with Cpd-EP-TDZ (at its IC₅₀ concentration) and controls
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cpd-EP-TDZ at its predetermined IC₅₀ concentration for 24 or 48 hours. Include vehicle-treated control cells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M) using flow cytometry.[8]
Materials:
-
Cancer cells treated with Cpd-EP-TDZ (at its IC₅₀ concentration) and controls
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 2, Step 1 & 2.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA to prevent non-specific PI binding.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured using a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Representative Data and Interpretation
The following tables present hypothetical but realistic data for Cpd-EP-TDZ, based on published results for structurally similar 1,3,4-thiadiazole anticancer agents. This data serves as an example of expected outcomes from the described protocols.
Table 1: Cytotoxicity of Cpd-EP-TDZ against Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Representative IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 ± 1.2 |
| A549 | Non-Small Cell Lung | 48 | 12.3 ± 2.1 |
| HCT-116 | Colorectal Carcinoma | 48 | 6.7 ± 0.9 |
| DU-145 | Prostate Carcinoma | 48 | 15.1 ± 2.5 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: Cpd-EP-TDZ demonstrates dose-dependent cytotoxicity against a panel of human cancer cell lines, with IC₅₀ values in the low micromolar range, indicating significant anticancer potential worthy of further mechanistic investigation.
Table 2: Effect of Cpd-EP-TDZ on Apoptosis and Cell Cycle Distribution in HCT-116 Cells
| Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % G₀/G₁ Phase | % S Phase | % G₂/M Phase |
|---|---|---|---|---|---|
| Vehicle Control | 3.1 ± 0.5 | 2.5 ± 0.4 | 55.2 ± 3.1 | 30.1 ± 2.5 | 14.7 ± 1.8 |
| Cpd-EP-TDZ (6.7 µM) | 25.8 ± 2.9 | 15.3 ± 2.1 | 45.1 ± 3.5 | 18.5 ± 2.2 | 36.4 ± 3.0 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: Treatment of HCT-116 cells with Cpd-EP-TDZ at its IC₅₀ concentration for 24 hours leads to a significant increase in both early and late apoptotic cell populations. Concurrently, the compound induces a notable accumulation of cells in the G₂/M phase of the cell cycle, suggesting that it may trigger G₂/M arrest prior to or in conjunction with the induction of apoptosis.
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Application Notes and Protocols: N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in Medicinal Chemistry
Abstract
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a specific derivative within this promising class of compounds. While direct literature on this exact molecule is limited, this guide synthesizes data from closely related 5-phenyl-1,3,4-thiadiazol-2-amine analogs to propose robust starting points for investigation. We will explore potential therapeutic applications, outline detailed protocols for synthesis and biological evaluation, and provide the scientific rationale behind these experimental designs. The primary focus will be on the anticancer and antimicrobial potential, areas where the 1,3,4-thiadiazole core has demonstrated significant promise.[2][3]
Introduction: The 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural unit is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity.[3] Its unique electronic properties, including its mesoionic nature, allow it to cross cellular membranes and interact with various biological targets.[4][5] The presence of the sulfur atom often enhances liposolubility, a crucial factor for drug efficacy.[5]
Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide spectrum of biological activities, including:
The 2-amino-5-phenyl substitution pattern is a particularly well-studied framework within this class. The introduction of an N-ethyl group at the 2-amino position, creating N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, offers a modification that can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, potentially leading to improved pharmacokinetic profiles and target engagement.
Potential Therapeutic Applications
Based on the extensive research into 5-phenyl-1,3,4-thiadiazole-2-amine derivatives, we can extrapolate the most probable and promising therapeutic applications for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents.[10] The introduction of an aromatic ring at the 5-position of the 2-amino-1,3,4-thiadiazole core has been shown to enhance the anticancer effect.[8]
Mechanism of Action: The anticancer activity of 1,3,4-thiadiazole derivatives is often multi-faceted. Potential mechanisms include:
-
Inhibition of Tyrosine Kinases: Many thiadiazole derivatives have been investigated as tyrosine kinase inhibitors, which are crucial regulators of cell proliferation, differentiation, and survival.
-
Induction of Apoptosis: Several studies have demonstrated that these compounds can trigger programmed cell death (apoptosis) in cancer cells.[11]
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing uncontrolled cell division.[8]
-
Aromatase Inhibition: Some derivatives have shown potential as aromatase inhibitors, a key target in hormone-dependent breast cancers.[10]
Structure-Activity Relationship (SAR) Insights: Studies on related compounds suggest that substitutions on the phenyl ring and the 2-amino group can significantly influence cytotoxicity. For instance, electron-withdrawing groups on the phenyl ring have been shown to promote anticancer activity.[6] The N-ethyl group in our target compound could enhance cell permeability and potentially alter the binding affinity to target proteins compared to the parent 2-amino compound.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The 1,3,4-thiadiazole nucleus is a valuable starting point for the design of new antimicrobial agents.[3]
Antibacterial Activity: Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated activity against a range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][3]
Antifungal Activity: These compounds have also shown promise against fungal pathogens like Aspergillus niger and Candida albicans.[2][3] A proposed mechanism for their antifungal action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4] The thiadiazole ring is a bioisostere of the azole ring found in many commercial antifungal drugs, further supporting its potential in this area.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Synthesis Protocol
The synthesis of N-substituted 2-amino-5-phenyl-1,3,4-thiadiazoles can be achieved through a multi-step process, starting from the synthesis of the core 5-phenyl-1,3,4-thiadiazol-2-amine.
Part A: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine (Parent Compound)
This synthesis involves the cyclization of a thiosemicarbazide derivative.
-
Materials: Benzoic acid, thiosemicarbazide, phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
Procedure (using POCl₃): [8]
-
Stir a mixture of benzoic acid (1 equivalent) in phosphorus oxychloride (10 mL per 3 mmol of acid) for 20 minutes at room temperature.
-
Add thiosemicarbazide (1 equivalent) to the mixture.
-
Heat the reaction mixture at 80-90°C for 1 hour with stirring.
-
Cool the mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution.
-
The resulting precipitate is the desired product. Filter, wash with water, and recrystallize from ethanol.
-
-
Causality: The phosphorus oxychloride acts as a dehydrating and cyclizing agent, facilitating the formation of the thiadiazole ring from the benzoic acid and thiosemicarbazide precursors.
Part B: N-Ethylation of 5-phenyl-1,3,4-thiadiazol-2-amine
This step introduces the ethyl group onto the 2-amino position.
-
Materials: 5-phenyl-1,3,4-thiadiazol-2-amine, ethyl iodide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1 equivalent) in DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add ethyl iodide (1.2 equivalents) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
The precipitate formed is the crude product. Filter, wash with water, and purify by column chromatography or recrystallization.
-
-
Causality: The base deprotonates the amino group, making it a more potent nucleophile to attack the electrophilic ethyl iodide, resulting in the formation of the N-ethyl bond.
Diagram: Synthetic Workflow
Caption: Potential inhibition of a growth factor signaling pathway by the test compound.
Conclusion
While N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is not yet extensively characterized in the scientific literature, the robust and diverse biological activities of the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold provide a strong rationale for its investigation as a potential therapeutic agent. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and potentially uncover novel anticancer and antimicrobial properties of this compound. The addition of the N-ethyl group is a logical step in the exploration of the structure-activity relationships of this important heterocyclic family, and systematic evaluation is warranted to determine its place in the landscape of medicinal chemistry.
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Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International, 2013, 1-7. [Link]
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Mahendrasinh, M., et al. (2013). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 814-819. [Link]
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Application Notes and Protocols for DNA Binding Studies of 1,3,4-Thiadiazole Compounds
Introduction: The Rising Significance of 1,3,4-Thiadiazoles in DNA-Targeted Therapeutics
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] A growing body of evidence suggests that many of the therapeutic effects of these compounds stem from their ability to interact with deoxyribonucleic acid (DNA).[4][5] As the blueprint of life, DNA presents a primary target for drugs designed to interfere with pathological processes such as unregulated cell proliferation in cancer. The interaction of small molecules like 1,3,4-thiadiazole derivatives with DNA can lead to the modulation of gene expression, inhibition of DNA replication, or the induction of cell death.[5]
The pharmacological promise of 1,3,4-thiadiazole derivatives is often attributed to their structural characteristics. This heterocyclic ring system can act as a bioisostere of naturally occurring nucleobases, potentially enabling it to interfere with DNA metabolic processes.[5] The planar nature of the thiadiazole ring, coupled with the potential for diverse substitutions, allows for the fine-tuning of their DNA binding affinity and selectivity. Understanding the precise molecular mechanisms of these interactions is paramount for the rational design of novel and more effective DNA-targeted drugs.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the established protocols for characterizing the DNA binding properties of 1,3,4-thiadiazole compounds. We will delve into a suite of biophysical and molecular biology techniques, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies to ensure the generation of robust and reproducible data.
I. Preliminary Assessment of DNA Interaction: UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental and accessible technique for the initial investigation of interactions between small molecules and DNA.[6][7] The principle lies in monitoring the changes in the absorbance spectrum of the 1,3,4-thiadiazole compound or the DNA upon complex formation. Binding events can lead to shifts in the wavelength of maximum absorbance (spectral shifts) and changes in molar absorptivity (hypochromism or hyperchromism).[7]
Causality behind Experimental Choices:
-
Hypochromism and Bathochromic Shift: A decrease in absorbance (hypochromism) and a red shift (bathochromic shift) in the UV-Vis spectrum of the thiadiazole compound upon addition of DNA are often indicative of intercalative binding. This occurs when the compound inserts itself between the base pairs of the DNA double helix, leading to a change in the electronic environment of the chromophore.
-
Hyperchromism: An increase in absorbance (hyperchromism) can suggest electrostatic or groove binding interactions that may cause conformational changes in the DNA structure.[7]
Protocol 1: UV-Visible Spectroscopic Titration
Objective: To determine the binding mode and calculate the intrinsic binding constant (Kb) of a 1,3,4-thiadiazole compound with DNA.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calf Thymus DNA (CT-DNA) stock solution
-
1,3,4-thiadiazole compound stock solution (in a suitable solvent like DMSO or ethanol, ensuring final solvent concentration does not affect DNA structure)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) with NaCl (e.g., 100 mM)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. Determine the concentration of the DNA solution spectrophotometrically using the molar extinction coefficient of DNA at 260 nm (6600 M⁻¹cm⁻¹).
-
Prepare a stock solution of the 1,3,4-thiadiazole compound of known concentration.
-
-
Spectrophotometric Titration:
-
Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of both the DNA (around 260 nm) and the thiadiazole compound.
-
In a 1 cm path length quartz cuvette, place a fixed concentration of the 1,3,4-thiadiazole compound in Tris-HCl buffer.
-
Record the initial UV-Vis spectrum of the compound alone.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the compound.[8]
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the spectra for the dilution effect of adding the DNA solution.
-
Plot the absorbance of the compound at its λmax versus the concentration of DNA.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Data Presentation:
| [DNA] (µM) | Absorbance at λmax | ΔAbsorbance |
| 0 | A₀ | 0 |
| 10 | A₁ | A₁ - A₀ |
| 20 | A₂ | A₂ - A₀ |
| ... | ... | ... |
Diagram of Experimental Workflow:
Caption: Workflow for UV-Visible Spectroscopic Titration.
II. Probing Binding Affinity and Mechanism: Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions.[9][10] It can provide information on binding affinity, stoichiometry, and the microenvironment of the binding site. Many 1,3,4-thiadiazole derivatives are inherently fluorescent, which can be exploited for these studies. Alternatively, a fluorescent probe that binds to DNA can be used in a competitive binding assay.
Causality behind Experimental Choices:
-
Intrinsic Fluorescence Quenching: If the 1,3,4-thiadiazole compound is fluorescent, its fluorescence intensity may be quenched upon binding to DNA. This quenching can be static (due to complex formation) or dynamic (due to collisional deactivation). Analyzing the quenching data can provide the binding constant (K) and the number of binding sites (n).
-
Competitive Displacement Assay: If the compound is non-fluorescent, a competitive binding experiment can be performed using a known DNA-binding fluorescent probe (e.g., ethidium bromide). The displacement of the probe by the thiadiazole compound leads to a decrease in the fluorescence of the probe, which can be used to determine the binding affinity of the compound.
Protocol 2: Fluorescence Quenching Titration
Objective: To determine the binding constant and quenching mechanism of a fluorescent 1,3,4-thiadiazole compound with DNA.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
CT-DNA stock solution
-
Fluorescent 1,3,4-thiadiazole compound stock solution
-
Tris-HCl buffer
Procedure:
-
Preparation of Solutions: As described in Protocol 1.
-
Fluorescence Titration:
-
Set the excitation wavelength (λex) at the absorption maximum of the thiadiazole compound and record the emission spectrum over an appropriate wavelength range.
-
In a quartz cuvette, place a fixed concentration of the fluorescent 1,3,4-thiadiazole compound in Tris-HCl buffer.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix and equilibrate the solution before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
Calculate the binding constant (K) and the number of binding sites (n) by plotting the data according to appropriate binding models (e.g., Scatchard plot).[11]
-
Data Presentation:
| [DNA] (µM) | Fluorescence Intensity at λem | F₀/F |
| 0 | F₀ | 1 |
| 10 | F₁ | F₀/F₁ |
| 20 | F₂ | F₀/F₂ |
| ... | ... | ... |
Diagram of Experimental Workflow:
Caption: Workflow for Fluorescence Quenching Titration.
III. Elucidating Conformational Changes in DNA: Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA upon ligand binding.[12][13][14][15][16] The CD spectrum of DNA is sensitive to its secondary structure (e.g., B-form, A-form, Z-form).[13][16] Changes in the CD spectrum of DNA in the presence of a 1,3,4-thiadiazole compound can provide insights into the binding mode.
Causality behind Experimental Choices:
-
Intercalation: Intercalating agents often cause a significant increase in the positive band around 275 nm and a decrease in the negative band around 245 nm in the CD spectrum of B-DNA, along with an induced CD signal in the region of the ligand's absorption.
-
Groove Binding: Groove binders typically cause smaller perturbations to the DNA CD spectrum compared to intercalators.
Protocol 3: Circular Dichroism Spectroscopy
Objective: To investigate the conformational changes in DNA upon binding of a 1,3,4-thiadiazole compound.
Materials:
-
CD spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 1 mm)
-
CT-DNA stock solution
-
1,3,4-thiadiazole compound stock solution
-
Tris-HCl buffer
Procedure:
-
Preparation of Solutions: As described in Protocol 1.
-
CD Measurements:
-
Set the CD spectropolarimeter to scan in the far-UV region (e.g., 220-320 nm).
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of a fixed concentration of CT-DNA in the buffer.
-
Prepare samples with a fixed concentration of DNA and increasing concentrations of the 1,3,4-thiadiazole compound.
-
Record the CD spectrum for each sample after an appropriate incubation time.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Compare the CD spectra of DNA in the absence and presence of the thiadiazole compound.
-
Analyze the changes in the position, intensity, and shape of the characteristic DNA bands to infer conformational changes.
-
Data Presentation:
A plot of molar ellipticity ([θ]) versus wavelength (nm) for DNA alone and in the presence of different concentrations of the 1,3,4-thiadiazole compound.
IV. Visualizing Binding at the Atomic Level: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17] In the context of DNA-ligand interactions, docking can provide valuable insights into the binding mode (intercalation vs. groove binding), binding affinity, and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the 1,3,4-thiadiazole compound and the DNA molecule.[18][19][20][21]
Causality behind Experimental Choices:
-
Receptor and Ligand Preparation: The accuracy of docking results heavily depends on the quality of the input structures. A high-resolution crystal or NMR structure of a DNA duplex is typically used as the receptor. The 3D structure of the 1,3,4-thiadiazole compound (the ligand) needs to be generated and energy-minimized.
-
Search Algorithm and Scoring Function: Different docking programs use various search algorithms to explore the conformational space of the ligand within the DNA binding site and scoring functions to estimate the binding affinity.[17]
Protocol 4: Molecular Docking
Objective: To predict the binding mode and interactions of a 1,3,4-thiadiazole compound with a DNA duplex.
Software:
-
Molecular docking software (e.g., AutoDock, GOLD, Glide)
-
Molecular visualization software (e.g., PyMOL, VMD)
Procedure:
-
Preparation of DNA Receptor:
-
Obtain a suitable DNA structure from the Protein Data Bank (PDB) or build a canonical B-DNA duplex with a relevant sequence.
-
Prepare the DNA for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. For studying intercalation, it may be necessary to create an artificial gap between base pairs.[18][19]
-
-
Preparation of Ligand:
-
Draw the 2D structure of the 1,3,4-thiadiazole compound and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site on the DNA (the grid box) encompassing the potential interaction region.
-
Run the docking simulation using the prepared ligand and receptor structures.
-
-
Analysis of Results:
-
Analyze the docked poses of the ligand in the DNA binding site.
-
Identify the most favorable binding mode based on the docking score and clustering analysis.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the DNA.
-
Diagram of Molecular Docking Workflow:
Caption: Workflow for Molecular Docking Studies.
V. Assessing DNA Cleavage Activity: Agarose Gel Electrophoresis
Some 1,3,4-thiadiazole compounds, particularly metal complexes, may exhibit DNA cleavage activity. Agarose gel electrophoresis is a straightforward technique to assess the ability of a compound to induce single-strand or double-strand breaks in plasmid DNA.[22][23][24][25]
Causality behind Experimental Choices:
-
Plasmid DNA Forms: Supercoiled (native), nicked circular (single-strand break), and linear (double-strand break) forms of plasmid DNA migrate at different rates in an agarose gel.[24]
-
Cleavage Detection: The conversion of the supercoiled form to the nicked and/or linear forms in the presence of the thiadiazole compound indicates DNA cleavage.
Protocol 5: DNA Cleavage Assay
Objective: To determine if a 1,3,4-thiadiazole compound can cleave plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
1,3,4-thiadiazole compound
-
Tris-HCl buffer
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, incubate a fixed amount of supercoiled plasmid DNA with increasing concentrations of the 1,3,4-thiadiazole compound in Tris-HCl buffer.
-
Include a control sample with DNA and buffer only.
-
Incubate the reactions at 37°C for a specific time (e.g., 1-2 hours).
-
-
Agarose Gel Electrophoresis:
-
Prepare an agarose gel (e.g., 1%) in TAE or TBE buffer containing a DNA stain.
-
Add loading dye to each reaction mixture and load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.[23]
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
Compare the bands in the lanes containing the thiadiazole compound to the control lane.
-
The appearance of nicked and/or linear DNA bands indicates cleavage activity.
-
Data Presentation:
An image of the agarose gel showing the different forms of plasmid DNA in the presence of varying concentrations of the 1,3,4-thiadiazole compound.
VI. Concluding Remarks and Future Perspectives
The protocols outlined in these application notes provide a robust framework for the comprehensive investigation of DNA binding by 1,3,4-thiadiazole compounds. By systematically employing this multi-faceted approach, researchers can elucidate the binding mode, affinity, and functional consequences of these interactions. Such detailed characterization is indispensable for the structure-activity relationship (SAR) studies that drive the optimization of lead compounds in drug discovery. Future investigations could also incorporate more advanced techniques such as Isothermal Titration Calorimetry (ITC) for direct thermodynamic profiling of the binding event and NMR spectroscopy to obtain high-resolution structural information of the DNA-ligand complex in solution.[26] The continued exploration of the interactions between 1,3,4-thiadiazole derivatives and DNA will undoubtedly pave the way for the development of novel and potent therapeutic agents.
References
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circular dichroism and conformational polymorphism of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 18. mail.cgl.ucsf.edu [mail.cgl.ucsf.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Gel electrophoresis of nucleic acids - Wikipedia [en.wikipedia.org]
- 23. DNA Gel Electrophoresis Fundamentals [excedr.com]
- 24. Khan Academy [khanacademy.org]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Overview of Synthetic Strategy
The synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is typically not a single reaction but a two-step process. Understanding this sequence is critical for effective troubleshooting.
-
Step 1: Heterocyclic Ring Formation. The core of the molecule, 5-phenyl-1,3,4-thiadiazol-2-amine, is first synthesized. The most common and robust method involves the acid-catalyzed cyclodehydration of thiosemicarbazide with benzoic acid.[1][2][3]
-
Step 2: N-Alkylation. The primary amine on the thiadiazole ring is then selectively ethylated to yield the final product.
Our troubleshooting guide is structured around these two pivotal stages.
Visual Workflow: Synthetic Pathway
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-1,3,4-Thiadiazole Synthesis
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, I will provide field-proven insights and evidence-based solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Here are some of the common questions that arise during the synthesis of 2-amino-1,3,4-thiadiazoles:
Q1: What is the most common and versatile method for synthesizing the 2-amino-1,3,4-thiadiazole core?
A1: The most prevalent and adaptable method for synthesizing 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide or its derivatives with a suitable one-carbon donor.[1] This typically involves reacting thiosemicarbazide with a carboxylic acid, acid chloride, or anhydride in the presence of a dehydrating or cyclizing agent.[1][2] The choice of the cyclizing agent is crucial for reaction efficiency and can range from strong acids like sulfuric acid or polyphosphoric acid to reagents like phosphorus oxychloride (POCl₃).[3][4]
Q2: I am getting a low yield. What are the primary factors I should investigate?
A2: Low yields in 2-amino-1,3,4-thiadiazole synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (especially the thiosemicarbazide), the choice and amount of the cyclizing agent, reaction temperature, and reaction time.[5][6] Incomplete conversion of starting materials is a common issue that can often be resolved by optimizing these reaction parameters.[6] For instance, in phosphorus oxychloride (POCl₃) mediated cyclization, using 2-4 equivalents of POCl₃ at around 60°C for 2 hours has been shown to be effective.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include unreacted thiosemicarbazide and the carboxylic acid starting materials.[7] Additionally, side reactions can lead to the formation of isomeric byproducts such as 1,3,4-oxadiazoles or 1,2,4-triazoles, particularly if the reaction conditions are not carefully controlled.[7] The choice of cyclizing agent can influence the formation of these byproducts. For example, using EDC·HCl can sometimes lead to the formation of 2-amino-1,3,4-oxadiazoles.[8][9][10]
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can be a highly effective method for accelerating the synthesis of 2-amino-1,3,4-thiadiazoles, often leading to significantly reduced reaction times and improved yields.[11] For example, a reaction in dry DMF at 60°C under microwave irradiation can be completed in as little as 5 minutes with a high yield.[11]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers systematic approaches to resolve them.
Issue 1: Low or No Product Formation
If you are experiencing low or no formation of your desired 2-amino-1,3,4-thiadiazole, consider the following troubleshooting steps:
-
Verify Starting Material Purity: Impurities in thiosemicarbazide or the carboxylic acid can inhibit the reaction. Ensure your starting materials are of high purity and are dry, as water can interfere with many cyclizing agents.
-
Optimize Cyclizing Agent: The choice and stoichiometry of the cyclizing agent are critical.
-
For acidic cyclization (e.g., H₂SO₄, PPA): Ensure a sufficient excess of the acid is used to act as both a catalyst and a solvent/dehydrating agent. However, excessive heat can lead to charring.
-
For POCl₃: Use at least 2-4 equivalents. Insufficient POCl₃ will result in incomplete cyclization.
-
Alternative Reagents: Consider milder reagents like polyphosphate ester (PPE) which can facilitate the reaction in a one-pot manner without the need for harsh, toxic additives.[2]
-
-
Adjust Reaction Temperature: The optimal temperature depends on the specific reagents used. For many methods, heating is required to drive the reaction to completion.[6] A systematic evaluation of different temperatures (e.g., room temperature, 60°C, 80°C, reflux) can help identify the optimal condition.
-
Increase Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Formation of Multiple Products (Side Reactions)
The formation of multiple products, often isomers, is a common challenge. Here’s how to address it:
-
Control Reaction Conditions to Favor Thiadiazole Formation:
-
Reagent Selection: The choice of cyclizing agent can dictate the regioselectivity. For instance, using p-Toluenesulfonyl chloride (p-TsCl) and triethylamine (TEA) in N-methyl-2-pyrrolidone (NMP) can selectively yield 2-amino-1,3,4-thiadiazoles, while EDC·HCl in DMSO might favor the formation of the corresponding 2-amino-1,3,4-oxadiazole.[8][9][10]
-
pH Control: In some syntheses, maintaining a neutral or slightly basic pH can be crucial to prevent the formation of undesired isomers.
-
-
Monitor the Reaction with TLC: Regularly monitor the reaction mixture by TLC to track the formation of the desired product and any byproducts.[7] This allows you to stop the reaction at the optimal time to maximize the yield of the target compound.
Issue 3: Product is an Oil or Sticky Solid
An oily or sticky product after workup often indicates the presence of impurities or residual solvent.
-
Thorough Drying: Ensure the product is completely dry by using a high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oily product with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes).[7]
-
Recrystallization: If trituration fails, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is critical to ensure good recovery.
-
Column Chromatography: For persistent oils or complex mixtures of products, purification by column chromatography is often the most effective solution.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles using POCl₃
This protocol is adapted from a method demonstrating good to high yields.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate thiosemicarbazide (1 equivalent).
-
Solvent Addition: Add chlorobenzene as the solvent.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (2-4 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.
-
The solid product that precipitates out is collected by filtration.
-
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol, DMF/water mixture[12]) to obtain the pure 2-amino-1,3,4-thiadiazole derivative.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of 2-amino-1,3,4-thiadiazoles using different cyclizing agents.
| Cyclizing Agent | Starting Materials | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| POCl₃ | Thiosemicarbazide, Carboxylic Acid | Chlorobenzene | 60 | 2 h | Good to High | |
| H₂SO₄ | Thiosemicarbazide, Carboxylic Acid | Conc. H₂SO₄ | Reflux | 5 h | Moderate to Good | [3] |
| PPE | Thiosemicarbazide, Carboxylic Acid | Chloroform | 60-85 | 10 h | Good | [2] |
| EDC·HCl | Thiosemicarbazide | DMSO | 60 | 2 h | Good | [8] |
| p-TsCl/TEA | Thiosemicarbazide | NMP | Room Temp | 2 h | Good | [8][10] |
| Microwave | Thiosemicarbazide, Carboxylic Acid | DMF | 60 | 5 min | 85% | [11] |
Mechanism Overview
The formation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid generally proceeds through the following key steps:
-
Acylation: The more nucleophilic nitrogen of the thiosemicarbazide attacks the carbonyl carbon of the activated carboxylic acid (or acid chloride/anhydride) to form an acylthiosemicarbazide intermediate.
-
Cyclodehydration: The sulfur atom of the acylthiosemicarbazide then acts as a nucleophile, attacking the carbonyl carbon, leading to a five-membered ring intermediate.
-
Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic 2-amino-1,3,4-thiadiazole ring.[1]
References
- Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole deriv
- Troubleshooting low yield in the synthesis of thiazole compounds - Benchchem. (URL: )
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (URL: )
- Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermedi
- Troubleshooting low yields in Hantzsch thiazole synthesis - Benchchem. (URL: )
- Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Deriv
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (URL: )
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
-
Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (URL: [Link])
-
A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase - PubMed. (URL: [Link])
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (URL: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (URL: [Link])
-
Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity - ResearchGate. (URL: [Link])
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])
- US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (URL: )
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google P
-
(PDF) Synthesis of 2-amino-1-3-4-thiadiazoles - ResearchGate. (URL: [Link])
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. (URL: [Link])
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: [Link])
-
Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives - ResearchGate. (URL: [Link])
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (URL: [Link])
-
Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone?. (URL: [Link])
-
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - NIH. (URL: [Link])
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2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - NIH. (URL: [Link])
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (URL: [Link])
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate. (URL: [Link])
-
Full article: Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. (URL: [Link])
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. (URL: [Link])
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - MDPI. (URL: [Link])
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Technical Support Center: Purification of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the purification of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (C₁₀H₁₁N₃S, MW: 205.28). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.
Section 1: Initial Assessment & Troubleshooting Common Impurities
This section addresses the crucial first steps after synthesis: understanding your crude material and identifying the nature of the impurities you are dealing with.
Q1: My crude product is a discolored oil/gummy solid. What are the likely impurities?
A: An oily or amorphous crude product is a common outcome and typically points to a mixture of the desired product with unreacted starting materials and/or byproducts. The most common impurities are directly related to the synthetic route, which often involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.[1][2]
Application Scientist's Note: The physical state of your crude product provides valuable clues. Unreacted starting materials can act as eutectic contaminants, depressing the melting point and preventing crystallization. The primary amine on the thiadiazole core also makes it susceptible to forming salts with acidic leftovers from the reaction, which can attract moisture and result in a hygroscopic, sticky solid.
Table 1: Common Impurities and Their Characteristics
| Impurity | Likely Source | Chemical Nature | Removal Strategy |
|---|---|---|---|
| Benzoic Acid | Starting Material | Acidic | Acid-Base Extraction, Base Wash (e.g., NaHCO₃) |
| N-ethylthiosemicarbazide | Starting Material | Weakly Basic/Neutral | Acid-Base Extraction, Water Wash |
| Unreacted Cyclizing Agent | Reagent (e.g., H₂SO₄, POCl₃) | Acidic | Neutralization, Aqueous Wash |
| Isomeric Byproducts (e.g., 1,2,4-triazoles) | Side Reaction | Neutral/Weakly Basic | Chromatography, Recrystallization |
Q2: How can I quickly assess the purity of my crude product before committing to a large-scale purification?
A: Thin-Layer Chromatography (TLC) is the most effective and rapid method for preliminary purity analysis.[3][4] It allows you to visualize the number of components in your crude mixture and select an appropriate solvent system for column chromatography if needed.
Application Scientist's Note: For N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, the ethylamino group makes it moderately polar. You will need a solvent system that can effectively move the product spot off the baseline while leaving more polar impurities behind and moving less polar impurities ahead. Always run lanes with your starting materials alongside the crude product for direct comparison.
Table 2: Recommended TLC Solvent Systems
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| 30% Ethyl Acetate in Hexane | Low-Medium | Good starting point for general screening. |
| 50% Ethyl Acetate in Hexane | Medium | Useful if the product has a low Rf in the 30% system. |
| 5% Methanol in Dichloromethane | Medium-High | Effective for resolving more polar compounds. |
| 100% Ethyl Acetate | High | Can be used to check for very non-polar impurities. |
Section 2: Purification Strategy & Troubleshooting Workflows
Choosing the right purification strategy is critical for maximizing yield and purity. The following decision workflow and Q&A guide will help you select the best method based on your initial assessment.
Caption: Purification decision workflow for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Q3: My product is mostly pure after workup but contains significant amounts of unreacted benzoic acid. How can I remove it without resorting to chromatography?
A: This is an ideal scenario for Acid-Base Extraction . This technique exploits the basicity of your product's secondary amine and the acidity of the benzoic acid impurity. By dissolving the crude mixture in an organic solvent and washing with an aqueous base, you can selectively deprotonate the benzoic acid, pulling it into the aqueous layer as its water-soluble carboxylate salt, while your neutral-to-basic product remains in the organic layer.[5]
Application Scientist's Note: A saturated sodium bicarbonate (NaHCO₃) solution is typically sufficient and is preferred over stronger bases like NaOH, which could potentially hydrolyze other functional groups under harsh conditions. This method is highly efficient for removing acidic impurities. See Protocol 2 for a detailed procedure.
Caption: Workflow for purification via Acid-Base Extraction.
Q4: My product is over 90% pure by TLC but has a slight discoloration. What is the best method to obtain analytically pure material?
A: Recrystallization is the classic and most effective method for "polishing" a mostly pure solid compound. This technique relies on the principle that the desired compound will be significantly more soluble in a hot solvent than in a cold one, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. Several sources confirm that 1,3,4-thiadiazole derivatives can be effectively recrystallized from solvents like ethanol or ethanol/water mixtures.[6][7][8]
Application Scientist's Note: The key to successful recrystallization is selecting the right solvent. An ideal solvent will dissolve your compound completely when hot but poorly when cold. You may need to screen several solvents or solvent pairs to find the optimal conditions. See Protocol 3 for a guide to solvent selection and the recrystallization procedure.
Table 3: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Ethanol | 78 | Polar | A good first choice for many thiadiazole derivatives.[6][7] |
| Isopropanol | 82 | Polar | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective if alcohols lead to oiling out. |
| Ethyl Acetate | 77 | Medium | Good for less polar compounds; use with a non-polar co-solvent. |
| Toluene | 111 | Non-polar | Useful for dissolving the compound, often used with a non-polar "anti-solvent" like hexane to induce crystallization. |
| Water | 100 | Very Polar | Can be used as an "anti-solvent" with polar organic solvents like ethanol. |
Q5: My crude product is a complex mixture with multiple spots on TLC that are close together. What is my best option?
A: For complex mixtures or when impurities have similar polarity to your product, Silica Gel Column Chromatography is the most powerful purification technique.[3][9] This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent system). By carefully selecting the solvent system based on your initial TLC analysis, you can achieve excellent separation.
Application Scientist's Note: The rule of thumb is to choose a solvent system that gives your product an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best resolution on the column. It is crucial to monitor the fractions coming off the column by TLC to combine the pure fractions and avoid contamination. See Protocol 4 for a detailed procedure.
Section 3: Comprehensive Experimental Protocols
Protocol 1: Purification via Trituration
-
Place the crude oil or gummy solid into a flask.
-
Add a small volume of a poor solvent in which your product is expected to be insoluble (e.g., cold diethyl ether or hexane).[4]
-
Using a spatula or glass rod, vigorously scrape and stir the material. The goal is to break up the gum and wash away soluble impurities.
-
If a solid begins to form, continue stirring for 10-15 minutes.
-
Isolate the solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Dry the resulting solid under high vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to aid in breaking emulsions and removing residual water.[3][10]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter away the drying agent and concentrate the organic solvent in vacuo to yield the purified product.
Protocol 3: Purification via Recrystallization
-
Place the crude solid in a flask.
-
Add a minimal amount of the chosen recrystallization solvent (see Table 3) and heat the mixture to boiling (using a heating mantle and condenser).
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under high vacuum.
Protocol 4: Purification via Silica Gel Column Chromatography
-
Select a solvent system based on TLC analysis (aim for product Rf ≈ 0.3).
-
Prepare the column by packing silica gel using the chosen solvent system (slurry packing is recommended).
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
After drying, carefully load this solid onto the top of the prepared column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent in vacuo to obtain the purified compound.
References
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-
"Synthesis and identification of some derivatives of 1,3,4-thiadiazole," Journal of Chemical and Pharmaceutical Research, available at: [Link]
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"N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents," National Institutes of Health, available at: [Link]
-
"Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity," ResearchGate, available at: [Link]
-
"A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives," MDPI, available at: [Link]
-
"Acid-Base Extraction Tutorial," YouTube, available at: [Link]
-
"SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES," TSI Journals, available at: [Link]
-
"Synthesis and characterisation of some thiadiazole derivatives," Academics and Scientific Publishing, available at: [Link]
-
"Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole," ResearchGate, available at: [Link]
-
"Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity," Der Pharma Chemica, available at: [Link]
-
"1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure," MDPI, available at: [Link]
-
"(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives," ResearchGate, available at: [Link]
-
"N-phenyl-1,3,4-thiadiazol-2-amine," Chemical Synthesis Database, available at: [Link]
-
"Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution," ResearchGate, available at: [Link]
-
"Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety," National Institutes of Health, available at: [Link]
-
"Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity," Brieflands, available at: [Link]
-
"N-ethyl-5-(4-phenylphenyl)-1,3-thiazol-2-amine," PubChem, available at: [Link]
-
"SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES," Rasayan Journal of Chemistry, available at: [Link]
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- 10. brieflands.com [brieflands.com]
Technical Support Center: Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth mechanistic explanations for byproduct formation, and offer validated protocols to streamline your experimental workflow. Our goal is to move beyond simple procedural lists to explain the causality behind each step, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine?
The most prevalent and dependable route is the acid-catalyzed cyclodehydration of an N,N'-disubstituted thiosemicarbazide precursor. The synthesis begins with the formation of 1-benzoyl-4-ethylthiosemicarbazide, which is then cyclized. This intermediate is typically prepared by reacting benzoyl chloride or benzoic acid with 4-ethylthiosemicarbazide. The subsequent cyclization is promoted by strong dehydrating acids such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1][2][3] These reagents facilitate the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by elimination of water to form the aromatic 1,3,4-thiadiazole ring.[4]
Q2: Why is a strong acid essential for the cyclization step? What is its precise role?
A strong acid serves two critical functions in this reaction:
-
Catalyst (Protonation): The acid protonates the carbonyl oxygen of the 1-benzoyl-4-ethylthiosemicarbazide intermediate. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic sulfur atom.
-
Dehydrating Agent: The final step of the cyclization is the elimination of a water molecule to form the stable aromatic thiadiazole ring. Strong acids like H₂SO₄ and PPA are powerful dehydrating agents that sequester the water formed, driving the equilibrium towards the product and preventing potential side reactions or reversal of the cyclization.[1]
Q3: Can other isomers, such as a 1,2,4-triazole, form during this reaction? How can I prevent this?
Yes, the formation of a 1,2,4-triazole isomer is a very common and significant side reaction. The cyclization of the acylthiosemicarbazide intermediate can proceed via two distinct pathways, dictated by the reaction pH.[5][6]
-
Acidic Conditions (Desired Pathway): Promotes intramolecular S-acylation, leading to the formation of the 1,3,4-thiadiazole ring.[5]
-
Alkaline Conditions (Side Reaction): Favors intramolecular N-acylation, where one of the hydrazine nitrogens attacks the carbonyl carbon. This pathway results in the formation of the isomeric 4-ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[5][7]
To exclusively favor the desired 1,3,4-thiadiazole, it is imperative to maintain strongly acidic conditions throughout the cyclization step.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. We diagnose the issue based on typical analytical data and provide actionable solutions.
Problem 1: Low or No Yield of the Final Product
You've completed the reaction, but TLC analysis shows little to no product, or the isolated yield is minimal.
-
Possible Cause: Incomplete cyclization of the 1-benzoyl-4-ethylthiosemicarbazide intermediate. This is the most frequent cause of low yields. The intermediate is often stable enough to be isolated as the main component of the crude product.
-
How to Diagnose:
-
NMR Spectrum: The ¹H NMR of the crude product will lack the characteristic signals of the thiadiazole but will show signals corresponding to the open-chain acylthiosemicarbazide. You will likely observe multiple N-H protons at different chemical shifts.
-
IR Spectrum: A strong carbonyl (C=O) stretch will be present around 1650-1690 cm⁻¹, which is absent in the final thiadiazole product.
-
Confirmation: A recent study demonstrated that this intermediate can be fully converted to the target thiadiazole by subsequent treatment with acid.[8]
-
-
Solutions:
-
Increase Reaction Time/Temperature: Ensure the reaction is heated for a sufficient duration as per literature protocols. Monitor the reaction by TLC until the starting intermediate spot disappears.
-
Use a Stronger Dehydrating Agent: If concentrated H₂SO₄ is ineffective, consider using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which are more potent.[3][4]
-
Post-Reaction Acid Treatment: If you have already isolated the crude product and identified it as the intermediate, you can subject it to the cyclization conditions again. Dissolve the crude material in a suitable solvent and treat it with a strong acid to drive the reaction to completion.[8]
-
Problem 2: Correct Mass, Incorrect Product - Isomer Formation
Your mass spectrometry data shows a peak corresponding to the molecular weight of the target compound, but the NMR and/or melting point are incorrect.
-
Possible Cause: You have synthesized the 4-ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione isomer instead of the desired 1,3,4-thiadiazole. This occurs if the reaction conditions inadvertently became basic or were not sufficiently acidic.[5][6]
-
How to Diagnose:
-
Spectroscopic Comparison: The NMR and IR spectra of the two isomers are distinct. The triazole-thione will exhibit a characteristic C=S stretch in the IR spectrum and will have a different aromatic proton splitting pattern and NH signals in the NMR compared to the target thiadiazole.
-
Solubility: The triazole-thione has a weakly acidic proton on the ring nitrogen and may show different solubility characteristics in aqueous base compared to the basic 2-amino-thiadiazole.
-
| Compound | Key ¹H NMR Features (DMSO-d₆) | Key IR Features (cm⁻¹) |
| N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (Target) | Phenyl protons (m, ~7.5-7.9 ppm), NH proton (t), CH₂ (q), CH₃ (t) | C=N stretch (~1610-1630), N-H stretch (~3200-3300) |
| 1-Benzoyl-4-ethylthiosemicarbazide (Intermediate) | Phenyl protons (m, ~7.5-8.0 ppm), Multiple distinct NH signals | Strong C=O stretch (~1680), C=S stretch (~1350), N-H stretches |
| 4-ethyl-5-phenyl-1,2,4-triazole-3-thione (Isomer) | Phenyl protons (m, ~7.4-7.6 ppm), NH proton (s, broad), CH₂ (q), CH₃ (t) | C=S stretch (~1300-1380), N-H stretch (~3100-3200) |
-
Solutions:
-
Strict pH Control: Re-run the reaction, ensuring that a strong acid is used and that no basic reagents (e.g., from a prior step) are carried over. The choice of an acidic medium is the most critical factor for directing the cyclization.[5][6]
-
Purification (if mixture): If a mixture of isomers is formed, separation can be challenging. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be effective.
-
Problem 3: Product Contaminated with Starting Materials
The final product is impure, containing unreacted benzoic acid or 4-ethylthiosemicarbazide.
-
Possible Cause: The reaction did not go to completion, or an incorrect stoichiometry of reagents was used.
-
How to Diagnose:
-
NMR Spectrum: The presence of sharp signals for benzoic acid (~7.5-8.1 ppm and a very broad COOH proton >12 ppm) or the distinct signals for the thiosemicarbazide precursor will be visible.
-
-
Solutions:
-
Aqueous Basic Wash: Unreacted benzoic acid can be easily removed by dissolving the crude product in an organic solvent (like ethyl acetate) and washing it with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[9] The acidic benzoic acid will be deprotonated and move into the aqueous layer, while the neutral-to-basic thiadiazole product remains in the organic layer.
-
Recrystallization: A final recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective at removing residual starting materials and other minor impurities.
-
Visual Workflow and Reaction Pathways
The following diagrams illustrate the primary synthetic pathway and the troubleshooting logic for low yield scenarios.
Caption: Synthetic pathways for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Caption: Troubleshooting workflow for low yield reactions.
Validated Experimental Protocols
Protocol 1: Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine via POCl₃ Cyclization
This protocol is adapted from general procedures for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[3]
-
Intermediate Formation (Optional but recommended for control):
-
To a stirred solution of 4-ethylthiosemicarbazide (1.19 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) cooled in an ice bath, slowly add benzoyl chloride (1.41 g, 10 mmol).
-
Add triethylamine (1.01 g, 10 mmol) dropwise to neutralize the HCl formed.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC. Once the reaction is complete, filter off the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain crude 1-benzoyl-4-ethylthiosemicarbazide.
-
-
Cyclodehydration:
-
Carefully add the crude 1-benzoyl-4-ethylthiosemicarbazide (from the previous step) in portions to phosphorus oxychloride (POCl₃, 15 mL) cooled in an ice bath. Caution: The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1-2 hours, with stirring.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~100 g) with vigorous stirring.
-
Neutralize the acidic solution to a pH of ~8 using a cold 50% aqueous sodium hydroxide (NaOH) solution.
-
The solid product will precipitate. Stir for an additional 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven.
-
Recrystallize from ethanol to obtain pure N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
-
Protocol 2: Diagnostic Test for Incomplete Cyclization
If you suspect your crude product is the uncyclized intermediate, perform this test on a small sample.
-
Take a small amount of the crude solid (~50 mg) and place it in a test tube.
-
Add 1-2 mL of concentrated sulfuric acid.
-
Gently warm the mixture in a 60-70 °C water bath for 15-20 minutes.
-
Cool the tube and carefully pour the contents into a beaker containing ice water.
-
Neutralize with a base (e.g., NaHCO₃).
-
If a precipitate forms, isolate it and analyze by TLC or NMR. A successful conversion will show the formation of the desired thiadiazole product, confirming the identity of the starting impurity.[8]
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 13(1), 1-40. [Link]
-
Kokovina, E., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
Lesyk, R., et al. (2007). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-dioxothiazolidine-3-acetic Acids to 1,3,4-Thiadiazoles and Their Biological Activity. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 227-231. [Link]
-
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]
-
Wikipedia contributors. (2023). Hantzsch thiazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (2025). Synthesis, Structure and Antibacterial Activity of Some 2- Amino-5-(2-acetyloxyphenyl)-1,3,4-Thiadiazole complex. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Mahendrasinh, M. R., et al. (2012). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 59-64. [Link]
- Google Patents. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN104045769A.
-
PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Wikipedia contributors. (2023). Thiadiazole. Wikipedia, The Free Encyclopedia. [Link]
-
Serban, G., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8039. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 7(10), 245-253. [Link]
-
ResearchGate. (2017). Synthesis of 5-phenyl-5H-thiazolo[4,3-b][4][5][10]thiadiazole-2-amine... [Link]
-
Al-Azawi, F. I. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 133-145. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]
- Google Patents. (1959). Process for preparing 2-amino-5-mercapto-1,3,4-thiadiazole. US2891961A.
-
PubMed Central (PMC). (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]
-
Kokovina, E., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(11), 4422. [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. bu.edu.eg [bu.edu.eg]
"stability issues with N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in solution"
Welcome to the Technical Support Center for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles of the 1,3,4-thiadiazole scaffold and extensive experience with related heterocyclic compounds.
Troubleshooting Guide: Investigating Solution Stability
Researchers may occasionally observe a loss of compound potency, decreased concentration, or the appearance of unexpected analytical signals when working with N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in solution. These issues often point towards compound instability. This guide provides a systematic approach to troubleshooting these observations.
Issue 1: Gradual Loss of Compound Concentration or Activity Over Time
Symptom: A time-dependent decrease in the peak area of the parent compound in HPLC analysis, or a reduction in its expected biological or chemical activity.
Potential Causes & Troubleshooting Steps:
-
Hydrolytic Degradation: The 1,3,4-thiadiazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1] The exocyclic amine and the internal ring structure can be targets for nucleophilic attack by water or hydroxide ions.
-
Initial Check: Review the pH of your solvent or buffer system. Even seemingly neutral solutions can have localized pH changes, especially with dissolved CO₂ forming carbonic acid.
-
Troubleshooting Protocol:
-
Prepare fresh solutions of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in a range of buffers (e.g., pH 3, 5, 7.4, and 9).
-
Incubate these solutions at your typical experimental temperature.
-
Analyze aliquots by a stability-indicating method (e.g., reverse-phase HPLC) at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
A faster decline in the parent peak at acidic or basic pH compared to neutral pH suggests hydrolysis.
-
-
-
Oxidative Degradation: The sulfur atom in the thiadiazole ring and the exocyclic amine are potential sites for oxidation.[1] Common laboratory reagents or atmospheric oxygen can be sources of oxidants.
-
Initial Check: Are any components of your solution known oxidizing agents (e.g., peroxides in older ether solvents, hydrogen peroxide)? Is the solution exposed to air for extended periods at elevated temperatures?
-
Troubleshooting Protocol:
-
Prepare a solution of the compound in your standard buffer or solvent.
-
Prepare a parallel solution and spike it with a low concentration of a mild oxidizing agent like hydrogen peroxide (e.g., 0.1-1%).[1]
-
Incubate both solutions under the same conditions.
-
Analyze by HPLC at set time points. A significantly faster degradation in the peroxide-containing solution points to oxidative instability.
-
To mitigate, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, especially UV radiation.
-
Initial Check: Are your solutions routinely exposed to direct sunlight or strong artificial light?
-
Troubleshooting Protocol:
-
Prepare two identical solutions of the compound.
-
Wrap one container in aluminum foil to protect it from light.
-
Expose both to your typical laboratory lighting conditions.
-
Analyze both solutions after a set period (e.g., 24-48 hours). A greater loss of compound in the light-exposed sample indicates photosensitivity.
-
-
Issue 2: Appearance of New Peaks in Chromatograms
Symptom: During HPLC or LC-MS analysis of an aged solution, one or more new peaks are observed that were not present in the freshly prepared sample.
Potential Cause & Investigation Workflow:
The new peaks are likely degradation products. Identifying these can provide crucial information about the degradation pathway and how to prevent it.
Caption: Potential Degradation Pathways.
Q4: How can I quickly assess the stability of my compound in a new experimental buffer?
A: You can perform a rapid stability check. Prepare your final working concentration of the compound in the new buffer. Immediately analyze a sample via HPLC (this is your T=0 reference). Then, incubate the solution under your intended experimental conditions (e.g., 37°C for 4 hours). Analyze the sample again and compare the peak area of the parent compound to the T=0 sample. A significant decrease (>5-10%) suggests a potential stability issue that warrants further investigation using the detailed protocols in this guide.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally stress N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine to identify potential degradation pathways and develop a stability-indicating analytical method. [2][3] Objective: To determine the intrinsic stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or DAD detector
-
pH meter
-
Photostability chamber and temperature-controlled oven
Protocol Workflow:
Caption: Forced Degradation Experimental Workflow.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature and protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Solid: Place a small amount of the solid compound in an open dish in an 80°C oven.
-
Analyze at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a reverse-phase HPLC method. A good starting point is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).
-
The goal is to achieve chromatographic separation of the parent peak from all major degradation product peaks.
-
Data Interpretation:
| Stress Condition | Expected Outcome | Implication for Handling and Formulation |
| Acid Hydrolysis | Degradation observed | Avoid acidic buffers (pH < 5). |
| Base Hydrolysis | Degradation observed | Avoid basic buffers (pH > 8). |
| Oxidation | Degradation observed | Degas solvents; consider adding antioxidants; store under inert gas. |
| Thermal | Degradation observed | Avoid high temperatures during storage and experiments. |
| Photolytic | Degradation observed | Protect solutions from light using amber vials or foil. |
This systematic investigation will provide a comprehensive stability profile for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, enabling you to design robust experiments and formulations, ensuring the integrity of your results.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]
-
Al-Hourani, B. J., Wahaibi, S. A., El-Gamal, I. M., & Al-Sha'er, M. A. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Available at: [Link]
-
Fassihi, A., et al. (2014). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(Suppl), 119-126. Available at: [Link]
-
Chemical Synthesis Database. N-phenyl-1,3,4-thiadiazol-2-amine. Available at: [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Gomha, S.M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. Available at: [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]
Sources
Technical Support Center: Solubility Profile of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical troubleshooting advice for working with N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. Understanding the solubility characteristics of this compound is paramount for successful experimental design, from biological assays to formulation development. This document synthesizes established physicochemical principles with field-proven methodologies to address common challenges encountered in the lab.
Physicochemical Properties & Predicted Solubility Profile
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine possesses a molecular structure that dictates its solubility behavior. The presence of a lipophilic (fat-loving) phenyl group and an ethyl substituent, combined with the heterocyclic 1,3,4-thiadiazole core, results in a compound with generally low aqueous solubility but good solubility in many organic solvents.[1][2] The amine group suggests that its aqueous solubility will be pH-dependent.[3]
Table 1: Basic Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃S | [4] |
| Molecular Weight | 205.28 g/mol | [4] |
Table 2: Predicted Solubility in Common Laboratory Solvents
This table provides an estimated solubility profile based on the compound's structure and data from analogous 1,3,4-thiadiazole derivatives.[2][5] Experimental verification is required for precise quantitative values.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for many heterocyclic compounds; effectively solvates the molecule.[2] |
| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity effectively dissolves the compound.[2] | |
| Acetonitrile (ACN) | Moderate | Less polar than DMSO/DMF, solubility may be limited at high concentrations. | |
| Polar Protic | Ethanol | Moderate to High | The ethyl group and polar amine interact favorably with ethanol.[5][6] |
| Methanol | Moderate to High | Similar to ethanol, effective for many amine-containing heterocycles.[2] | |
| Water | Low / pH-Dependent | The hydrophobic phenyl and ethyl groups limit solubility.[1] Solubility increases significantly at acidic pH due to the formation of a protonated, more polar amine salt.[3] | |
| Nonpolar | Dichloromethane (DCM) | Moderate | Effective at dissolving the nonpolar phenyl portion of the molecule. |
| Hexanes / Heptane | Low to Insoluble | The overall polarity of the thiadiazole-amine core is too high for these nonpolar aliphatic solvents.[6] | |
| Diethyl Ether | Low to Moderate | Offers a balance of polarity that may dissolve the compound to some extent.[5] |
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experimental work.
Q1: My compound, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, is precipitating when I dilute my concentrated DMSO stock into an aqueous buffer for a biological assay. Why is this happening and how can I fix it?
A1: This is a very common and predictable issue known as "precipitation upon dilution".[1]
-
Causality: Your compound is highly soluble in the 100% organic DMSO stock but has very poor solubility in the final, predominantly aqueous, assay buffer. When you add the DMSO stock to the buffer, the final solvent environment is no longer capable of keeping the compound dissolved at that concentration, causing it to exceed its aqueous solubility limit and precipitate out.[1]
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally <0.5%) to maintain compound solubility without affecting the biological system.[1]
-
Use a Co-solvent: Prepare the initial stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. This can sometimes improve solubility in the final aqueous medium.[1]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent the compound from crashing out of solution.[1]
-
Lower the Compound Concentration: If the experiment allows, simply work at a lower final concentration of the compound that is below its aqueous solubility limit.
-
Q2: How does pH influence the solubility of this compound in aqueous solutions?
A2: The N-ethyl-amine group on the thiadiazole ring is basic and can be protonated. This property is key to its pH-dependent solubility.
-
Mechanism: In acidic conditions (pH < pKa of the amine), the amine group accepts a proton to form a positively charged ammonium salt. This salt is significantly more polar than the neutral free base, leading to a substantial increase in aqueous solubility.[3][7] Conversely, at neutral or alkaline pH (pH > pKa), the compound exists primarily as the less polar, and therefore less water-soluble, free base.[7]
-
Practical Implication: If you need to prepare an aqueous solution, consider using a buffer with a pH at least 2 units below the compound's pKa. For many amines, this means working in a range of pH 4-5.
Q3: I am getting inconsistent solubility results between experiments. What are the likely causes?
A3: Inconsistent results often point to subtle variations in experimental conditions.
-
Key Factors:
-
Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistently controlled temperature.[7]
-
Equilibration Time: Reaching true thermodynamic equilibrium can take time, often 24 hours or longer.[7] Insufficient shaking or incubation time will lead to undersaturated solutions and artificially low solubility values.
-
Compound Purity & Form: Ensure the purity of your compound is consistent. The presence of different polymorphs (crystal forms) or impurities can alter the measured solubility.[8]
-
Solvent Purity: Use high-purity, anhydrous solvents where appropriate, as small amounts of water can significantly impact solubility in organic media.[7]
-
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the gold-standard "shake-flask" method for determining the equilibrium (thermodynamic) solubility of a compound.[6][7] It is a self-validating system because the continued presence of excess solid ensures the solution is truly saturated.
Objective: To determine the saturation solubility of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in a selection of solvents at a controlled temperature.[9]
Materials and Reagents:
-
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (solid)
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Acetonitrile)
-
Thermostatically controlled shaker/incubator
-
Analytical balance
-
Scintillation vials or other sealed containers
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and micropipettes
-
Validated analytical system (e.g., HPLC-UV, GC-FID) for quantification[9]
Workflow for Solubility Determination
Caption: Isothermal equilibrium (shake-flask) experimental workflow.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a thermostatically controlled environment (e.g., shaker bath at 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved compound is achieved.[9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles that would falsely inflate the solubility measurement.[9]
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the precise concentration of the dissolved compound.[9]
-
Calculate the original solubility in units such as mg/mL or µM based on the dilution factor and the measured concentration.
-
Troubleshooting Guide: Precipitation Issues
Precipitation during an experiment can compromise results and lead to instrument failure.[10] This guide provides a logical path to diagnose and solve these issues.
Decision Tree for Troubleshooting Precipitation
Caption: A logical decision tree for diagnosing precipitation issues.
Q: My compound precipitated during a purification step using flash chromatography. How can I prevent this?
A: Precipitation on a chromatography column can lead to high backpressure and loss of sample.[10] This typically occurs when the compound, once separated from crude impurities that may have kept it soluble, encounters a mobile phase in which its pure form is not soluble.[10]
-
Solution:
-
Solubility Testing: Before running the column, test the solubility of your crude mixture in the planned gradient endpoints.
-
Use a Co-solvent/Modifier: Add a small percentage of a stronger, solubilizing solvent (a "modifier") to your mobile phase throughout the entire gradient. For example, if running a hexane/ethyl acetate gradient, adding a constant 1-2% of methanol or DCM can help keep all separated compounds in solution.[10]
-
References
- University of Colorado, Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- BenchChem. (2025). Determining the Solubility of Novel Compounds: A Technical Guide for 2-Methoxy-4,4-dimethylpentan-1-ol.
- ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e....
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay.
- GIT Laboratory Journal. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- IJIRT. (2025). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation.
- BenchChem. (2025). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography.
- Santa Cruz Biotechnology. (n.d.). N-Ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution.
- ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
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- 10. biotage.com [biotage.com]
"challenges in the characterization of substituted thiadiazoles"
Technical Support Center: Substituted Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted thiadiazoles. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the characterization of this important class of heterocyclic compounds. Drawing from field-proven experience, this center offers solutions in a direct question-and-answer format to help you navigate complex experimental hurdles and ensure the integrity of your results.
Section 1: Spectroscopic Analysis & Structural Elucidation
The aromatic and electron-deficient nature of the thiadiazole ring, combined with the electronic effects of its substituents, often leads to complex or non-intuitive spectroscopic data. This section addresses the most common issues in NMR and Mass Spectrometry.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum for a 2,5-disubstituted 1,3,4-thiadiazole derivative is difficult to interpret. The signals for my aryl substituent protons are shifted unexpectedly. How can I confidently assign these signals?
A1: This is a frequent challenge rooted in the electronic properties of the 1,3,4-thiadiazole ring. The ring itself is electron-withdrawing, and the presence of two nitrogen atoms and a sulfur atom creates a unique electronic environment that influences adjacent substituents.[1][2] Protons on an attached phenyl ring, for example, will experience shifts that depend on both the thiadiazole core and any other functional groups present.
To achieve unambiguous assignment, a multi-technique approach is necessary. While ¹H NMR provides the initial overview, it is often insufficient on its own.
Causality & Recommended Workflow:
-
¹³C NMR & DEPT: First, acquire a standard proton-decoupled ¹³C NMR spectrum and a DEPT-135 experiment. The ¹³C chemical shifts for the thiadiazole ring carbons are particularly informative and sensitive to substitution.[3][4][5] The DEPT experiment will distinguish between CH, CH₂, and CH₃ carbons, which is crucial for assigning aliphatic substituents and confirming assignments in aromatic systems.
-
2D Correlation Spectroscopy: Heteronuclear correlation experiments are essential for definitive assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is the fastest way to assign the carbons of your aryl substituent based on their known proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity across multiple bonds (typically 2-3 bonds). You can observe correlations from your aryl protons to the thiadiazole ring carbons, and vice-versa, definitively proving the attachment and orientation of the substituents.[6][7]
-
Experimental Protocol: HMBC for Structural Confirmation
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to avoid shimming issues.
-
Spectrometer Setup: Use a standard HMBC pulse sequence available on your spectrometer.
-
Key Parameters:
-
Set the ¹H spectral width to cover all proton signals (e.g., 0-12 ppm).
-
Set the ¹³C spectral width to cover all carbon signals (e.g., 0-200 ppm).
-
The crucial parameter is the long-range coupling constant (ⁿJCH). A typical starting value is 8 Hz, which is optimized for observing 2- and 3-bond correlations. If you suspect longer-range couplings, you can run a second experiment with a value of 4-5 Hz.
-
-
Data Analysis: Process the 2D data and look for cross-peaks. For example, a proton on a phenyl ring showing a cross-peak to a carbon signal at ~160-170 ppm would strongly suggest a direct connection to the thiadiazole ring.
Workflow for NMR Signal Assignment
Caption: Workflow for definitive NMR signal assignment.
Q2: I'm analyzing my 1,2,3-thiadiazole derivative by mass spectrometry, but the molecular ion peak is weak or absent. Instead, I see a prominent peak at [M-28]. Is my sample degrading?
A2: This is a classic and expected fragmentation pattern for 1,2,3-thiadiazoles and does not necessarily indicate sample degradation.[8] The primary fragmentation pathway for the molecular ion of a 1,2,3-thiadiazole involves the facile loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[9] This fragmentation is often so favorable that it occurs before the cleavage of substituent groups.[8]
Troubleshooting & Interpretation:
-
Ionization Method: Electron Ionization (EI) provides significant energy, which promotes this fragmentation. To observe the molecular ion more clearly, switch to a softer ionization technique.
-
High-Resolution Mass Spectrometry (HRMS): If you see a peak at [M-28], HRMS can confirm the elemental composition. The exact mass of N₂ is 28.0061 Da, while the exact mass of a CO fragment (a common alternative) is 27.9949 Da. HRMS can easily distinguish between these, confirming the loss of nitrogen.
-
Tandem MS (MS/MS): To confirm this pathway, you can perform an MS/MS experiment. Isolate the suspected molecular ion ([M+H]⁺ using ESI) and subject it to collision-induced dissociation (CID). The primary fragment you should observe is the loss of 28 Da.[6]
Characteristic Fragmentation of 1,2,3-Thiadiazole
Caption: Primary fragmentation pathway of 1,2,3-thiadiazoles.
Table 1: Common Mass Spec Behaviors of Thiadiazole Isomers
| Isomer | Primary Fragmentation Behavior | Recommended Technique |
| 1,2,3-Thiadiazole | Facile loss of N₂ (M-28) is dominant.[8][9] | ESI or CI for molecular ion detection. |
| 1,3,4-Thiadiazole | More stable; fragmentation is often initiated by cleavage of substituents or ring opening.[6] | EI is often suitable, but ESI is excellent for confirmation. |
| 1,2,4-Thiadiazole | Ring cleavage is common. The fragmentation pattern is highly dependent on the nature and position of substituents. | ESI with MS/MS is highly recommended for structural elucidation. |
Section 2: Chromatographic & Purification Challenges
The polarity and potential for various intermolecular interactions can make the chromatographic purification and analysis of substituted thiadiazoles non-trivial.
Frequently Asked Questions (FAQs)
Q1: I am developing an HPLC method for my thiadiazole derivative, but I'm getting poor peak shape (tailing or fronting). What is causing this and how can I fix it?
A1: Poor peak shape in HPLC is typically caused by secondary interactions between your analyte and the stationary phase, or by issues with solubility in the mobile phase. Thiadiazoles, with their nitrogen and sulfur heteroatoms, are prone to several of these issues.
Causality & Recommended Workflow:
-
Secondary Silanol Interactions (Tailing): The most common cause of peak tailing on C18 columns is the interaction of basic nitrogen atoms in your thiadiazole with residual acidic silanol groups on the silica support. The protonated amine "sticks" to the deprotonated silanols, slowing its elution and causing a tailed peak.
-
Solution: Add a mobile phase modifier to suppress this interaction. A low concentration of an acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, will protonate the silanol groups, neutralizing their negative charge and preventing the secondary interaction.
-
-
Analyte Overload (Fronting): If you inject too much sample, you can saturate the stationary phase, leading to a fronting peak.
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes symmetrical, you were overloading the column.
-
-
Poor Solubility: If your compound is not fully soluble in the initial mobile phase conditions (especially in gradient elution), it can precipitate on the column head and then slowly redissolve, causing broad or split peaks.
-
Solution: Ensure your sample solvent is compatible with, or weaker than, your initial mobile phase. If using a gradient, try increasing the initial percentage of the organic solvent slightly.
-
Protocol: HPLC Method Optimization for a Basic Thiadiazole
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Initial Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start with a shallow screening gradient (e.g., 5% to 95% B over 15 minutes).
-
Injection: Inject a low concentration of your sample (e.g., 0.1 mg/mL) dissolved in a 50:50 mixture of Acetonitrile/Water.
-
Diagnosis & Adjustment:
-
If Tailing: The acid modifier should resolve this. If tailing persists, consider using a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).
-
If Poor Retention: If the compound elutes too early, decrease the initial percentage of organic solvent (B).
-
If High Retention: If the compound elutes too late, increase the initial percentage of organic solvent (B) or make the gradient steeper.
-
A validated HPLC method is crucial for confirming the purity of your compound before further biological testing.[11][12][13]
Section 3: Physicochemical & Stability Issues
The solid-state properties and chemical stability of thiadiazoles are critical for their storage, formulation, and ultimate application, particularly in drug development.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole compound has very low aqueous solubility, which is preventing me from performing reliable in-vitro biological assays. How can I improve its effective concentration?
A1: This is one of the most significant hurdles in early-stage drug discovery.[11] Poor aqueous solubility means the effective concentration in your assay medium is much lower than the nominal concentration, leading to artificially low bioactivity readings.[11][14] The issue often stems from strong intermolecular forces in the crystal lattice, which must be overcome by solvation energy.[15]
Troubleshooting Decision Tree for Solubility Enhancement
Caption: Decision workflow for addressing poor aqueous solubility.
Step-by-Step Approach:
-
Assess Ionization: Predict the pKa of your molecule using software or literature values for similar structures. If it has acidic or basic centers, solubility will be pH-dependent.
-
pH Modification: Test the solubility in buffers at various pH values. For a basic compound, solubility will increase at lower pH. For an acidic compound, it will increase at higher pH.
-
Co-solvents: While most assays use a small amount of DMSO, you can sometimes increase the percentage slightly (be sure to run a vehicle control to check for solvent toxicity). Other co-solvents like ethanol or polyethylene glycol (PEG) can also be explored.
-
Salt Formation: This is a highly effective strategy for ionizable compounds.[16] Converting a free base to a hydrochloride salt, for example, can increase aqueous solubility by several orders of magnitude. A simple screening can be done on a small scale.
Q2: I've noticed the physical appearance (color change, clumping) of my stored thiadiazole salt has changed over time. Is it degrading, and how should I store these compounds?
A2: Changes in physical appearance are a red flag that should be investigated immediately.[17] While the thiadiazole ring itself is generally stable and aromatic, certain substituents can introduce instability.[1][11] Furthermore, salts can be hygroscopic.
Potential Causes & Solutions:
-
Moisture Absorption: Many amine salts are hygroscopic. The clumping you observe is likely due to water absorption from the atmosphere, which can also accelerate chemical degradation.
-
Solution: Always store thiadiazole compounds, especially salts, in a desiccator under an inert atmosphere (nitrogen or argon if possible). Store them in tightly sealed vials with a desiccant pack.
-
-
Hydrolysis: Functional groups like esters, amides, or imines on the thiadiazole ring can be susceptible to hydrolysis, especially if moisture is present.
-
Solution: Rigorous drying of the final compound and proper desiccated storage are critical. Before re-testing, re-characterize the material by HPLC and NMR to check for the appearance of hydrolysis products.
-
-
Oxidation/Photodecomposition: Some functional groups may be sensitive to air or light. A color change often points to an oxidative or photolytic process.
-
Solution: Store samples in amber vials to protect them from light and store them at low temperatures (-20°C) to slow down potential degradation pathways.[17]
-
Section 4: Definitive Structure Confirmation
While NMR and MS are powerful tools, they provide information about connectivity and composition. For absolute proof of structure, especially when dealing with complex stereochemistry or unexpected regioisomers, a more definitive method is required.
Frequently Asked Questions (FAQs)
Q1: My synthesis could potentially yield different regioisomers of a substituted thiadiazole. My NMR and MS data are ambiguous. How can I definitively prove the structure?
A1: When spectroscopic data is ambiguous, Single-Crystal X-ray Diffraction (SCXRD) is the "gold standard" for structural elucidation.[18] It provides an unambiguous, three-dimensional map of the electron density in a molecule, revealing the precise arrangement of atoms, bond lengths, and bond angles in the solid state.[18][19][20][21] This technique is invaluable for:
-
Confirming the correct regioisomer.[19]
-
Determining absolute stereochemistry.
-
Analyzing intermolecular interactions in the crystal lattice.
Protocol: Preparing a Sample for SCXRD
The main challenge for SCXRD is growing a high-quality single crystal. This can be more of an art than a science, but systematic screening improves your chances.
-
Purification: The compound must be highly pure (>99% by HPLC). Impurities can inhibit crystal growth.
-
Solvent Selection: Choose a solvent in which your compound has moderate solubility. If it's too soluble, it won't crystallize; if it's too insoluble, it will crash out as a powder.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent in a small vial. Cover the vial with a cap that has a pinhole in it and leave it undisturbed in a vibration-free area for several days to weeks.
-
Vapor Diffusion (Liquid-Liquid): In a small vial, place a concentrated solution of your compound in a "good" solvent. Place this open vial inside a larger, sealed jar containing a "poor" solvent (in which your compound is insoluble but which is miscible with the good solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility and inducing crystallization.
-
Thermal Gradient (Cooling): Prepare a saturated solution of your compound at an elevated temperature and allow it to cool slowly to room temperature, or even further to 4°C.
-
Once you have crystals that are clear (not cloudy) and have well-defined faces, they can be sent to a crystallographer for analysis. The resulting crystal structure provides irrefutable proof of your molecule's constitution.[20][22]
References
-
Title: ¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES Source: Taylor & Francis Online URL: [Link]
-
Title: Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets) Source: ResearchGate URL: [Link]
-
Title: High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives Source: Royal Society of Chemistry URL: [Link]
-
Title: 174 Thiadiazoles and Their Properties Source: ISRES Publishing URL: [Link]
-
Title: Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin Source: MDPI URL: [Link]
-
Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: PubMed Central (PMC) URL: [Link]
-
Title: First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives Source: MDPI URL: [Link]
-
Title: GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles Source: Taylor & Francis Online URL: [Link]
-
Title: New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations Source: DergiPark URL: [Link]
-
Title: C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives Source: ResearchGate URL: [Link]
-
Title: The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes Source: PubMed URL: [Link]
-
Title: 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 Source: ResearchGate URL: [Link]
-
Title: Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities Source: ResearchGate URL: [Link]
-
Title: First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study Source: pharmascal ACS URL: [Link]
-
Title: Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin Source: PubMed Central (PMC) URL: [Link]
-
Title: a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential Source: Pharmedico Publishers URL: [Link]
-
Title: Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold Source: ProQuest URL: [Link]
-
Title: Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities Source: PubMed Central (PMC) URL: [Link]
-
Title: NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives Source: Wiley Online Library URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL: [Link]
-
Title: Synthesis and characterization of substituted thiadizoles and dithiazoles Source: Course Hero URL: [Link]
-
Title: GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC Source: Iraqi Academic Scientific Journals URL: [Link]
-
Title: 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure Source: MDPI URL: [Link]
-
Title: Biological activity of oxadiazole and thiadiazole derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles Source: Taylor & Francis Online URL: [Link]
-
Title: Multinuclear magnetic resonance studies of 2-aryl-1,3,4-thiadiazoles Source: PubMed URL: [Link]
-
Title: NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives Source: DeepDyve URL: [Link]
-
Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]
-
Title: Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e and the hydrochlorides 11a-d Source: ResearchGate URL: [Link]
-
Title: Interpretation of mass spectra Source: University of Arizona URL: [Link]
-
Title: Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes in 1-octanol and n-hexane Source: R Discovery URL: [Link]
-
Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI URL: [Link]
-
Title: Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: MDPI URL: [Link]
-
Title: Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives Source: MDPI URL: [Link]
-
Title: RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior Source: Thieme Connect URL: [Link]
-
Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL: [Link]
Sources
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- 2. Multinuclear magnetic resonance studies of 2-aryl-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 8. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold - ProQuest [proquest.com]
"avoiding impurities in the synthesis of 1,3,4-thiadiazole derivatives"
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. The inherent biological significance of the 1,3,4-thiadiazole nucleus in pharmaceuticals—ranging from antimicrobial to anticancer agents—necessitates synthetic routes that deliver high-purity compounds.[1][2][3] Impurities can confound biological assays, introduce toxicity, and hinder regulatory approval.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in 1,3,4-thiadiazole synthesis, helping you identify, mitigate, and eliminate impurities in your reaction workflow.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of 1,3,4-thiadiazole derivatives in a practical question-and-answer format.
Issue 1: Low Yields and Incomplete Reactions
Q: My reaction yield is consistently low, and TLC analysis shows significant amounts of unreacted starting material. What are the likely causes and how can I improve it?
A: Low yields are often a result of incomplete cyclization of the acyclic intermediate or decomposition of reactants and products.[4] Several factors could be at play:
-
Inefficient Dehydrating/Cyclizing Agent: The choice of cyclizing agent is critical and reaction-dependent. While milder reagents may prevent side reactions, they can also lead to incomplete conversion.
-
Causality: The conversion of an acylated thiosemicarbazide intermediate to the final thiadiazole requires the removal of a water molecule.[5] An insufficiently powerful dehydrating agent will stall the reaction at this intermediate stage.[6]
-
Solution: If you are using a weaker acid catalyst, consider switching to a more potent dehydrating agent. Common and effective agents for this cyclodehydration include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid.[1][6][7] For syntheses involving thionation, Lawesson's reagent is known to produce cleaner reactions and higher yields compared to some traditional methods.[8][9]
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of the desired product or starting materials, forming tar-like substances.[4]
-
Solution: Monitor your reaction progress meticulously using Thin Layer Chromatography (TLC). This allows you to identify the point of maximum product formation before significant decomposition begins. Experiment with a temperature gradient to find the lowest effective temperature that drives the reaction to completion in a reasonable timeframe.
-
-
Purity of Starting Materials:
-
Causality: Impurities in the initial carboxylic acids, thiosemicarbazide, or other starting materials can interfere with the reaction mechanism, leading to a variety of side products and inhibiting the formation of the desired thiadiazole.
-
Solution: Ensure the purity of all reactants before starting the synthesis. Recrystallize or purify starting materials if their purity is questionable.
-
Issue 2: Colored Impurities and Off-Color Products
Q: My final product is yellow or brown, not the expected white or pale-yellow solid. What causes this discoloration and how can I get a purer product?
A: Discoloration typically points to the presence of conjugated impurities, polymeric byproducts, or residual elemental sulfur.[4]
-
Formation of Polymeric Byproducts:
-
Causality: Harsh acidic conditions, particularly at high temperatures, can promote polymerization or degradation of the heterocyclic ring, leading to complex, often colored, tar-like impurities.[4]
-
Solution: Employ milder reaction conditions where possible. If strong acids are necessary, maintain strict temperature control and minimize the reaction time. Purification via column chromatography can be effective at removing these polymeric materials, though recrystallization is often the first and best step.
-
-
Residual Elemental Sulfur:
-
Causality: Some synthetic pathways, particularly those involving carbon disulfide or the decomposition of sulfur-containing reagents, can generate elemental sulfur as a byproduct, which imparts a distinct yellow color.[4]
-
Solution: The primary method for removing this and other colored impurities is recrystallization . Ethanol or a mixture of ethanol and water is a common and effective solvent system for purifying 1,3,4-thiadiazole derivatives.[4][10]
-
Issue 3: Unexpected Side Products
Q: My mass spectrometry and NMR data suggest the presence of a byproduct with a molecular weight 16 amu lower than my target compound. What is this impurity and how can I avoid it?
A: This is a classic sign of contamination with the corresponding 1,3,4-oxadiazole derivative.[11]
-
Causality: This side reaction occurs when the oxygen atom of the acyl intermediate attacks the carbothioamide carbon instead of the intended sulfur atom during the cyclization step. This is more common when using general dehydrating agents (like PPA or strong acids) that are not specific to sulfur-based cyclizations. The starting materials for oxadiazoles and thiadiazoles can be very similar (semicarbazide vs. thiosemicarbazide), making cross-reactivity a concern.[12]
-
Solution:
-
Reagent Selection: To favor the formation of the thiadiazole, use a thionating agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, which actively incorporates sulfur into the ring.[11]
-
pH Control: In certain syntheses, adjusting the pH can selectively promote one cyclization pathway over another.[11]
-
Purification: If the oxadiazole has already formed, it can often be separated from the desired thiadiazole using column chromatography due to differences in polarity.
-
Below is a diagram illustrating the common synthetic pathway and the points where key impurities can arise.
Caption: General synthesis pathway and common points of impurity formation.
Issue 4: Purification and Isolation Challenges
Q: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when a compound's melting point is below the temperature of the solution it is precipitating from, often due to a high concentration of impurities.[10]
-
Causality: Impurities disrupt the crystal lattice formation, effectively lowering the melting point of the mixture. If this depressed melting point is below the temperature of the solution, the compound will separate as a liquid (an oil) instead of a solid.[10]
-
Solutions:
-
Preliminary Purification: If the crude product is highly impure, first perform column chromatography to remove the bulk of the impurities. This will raise the purity and melting point of the crude material, making subsequent recrystallization more successful.
-
Optimize Solvent System: The solvent may be too effective, keeping the compound dissolved even at lower temperatures. Try a less polar solvent system or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).
-
Control Cooling Rate: Cool the solution very slowly. Allow it to cool to room temperature naturally before placing it in an ice bath. Rapid cooling encourages oil formation, while slow cooling promotes the growth of well-defined crystals.[10]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution as it cools to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable starting materials for synthesizing 2-amino-1,3,4-thiadiazoles?
The most prevalent and versatile method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative (like an acid chloride or ester).[1][5] This approach is widely used due to the commercial availability of a vast array of substituted carboxylic acids, allowing for easy diversification of the final product.[7] Alternative routes include starting from acylhydrazines or dithiocarbazates.[5]
Q2: How do I choose the right analytical techniques to confirm my product's purity and structure?
A combination of techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of protons and carbons in the heterocyclic ring and its substituents provide definitive structural information.[13] For example, the two carbons of the 1,3,4-thiadiazole ring typically appear in the 160-165 ppm range in the ¹³C NMR spectrum.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product. As mentioned earlier, it is invaluable for detecting impurities like oxadiazoles, which will have a distinct and predictable mass difference.[11]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. You can confirm the disappearance of starting material peaks (e.g., C=O stretch of a carboxylic acid) and the appearance of characteristic ring vibrations (e.g., C=N and C-S stretches) of the thiadiazole ring.[11][14]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: What is the best general approach for purifying my crude 1,3,4-thiadiazole derivative?
A two-step approach is often most effective:
-
Recrystallization: This is the method of choice for removing minor, structurally different impurities and for obtaining a highly crystalline final product. Ethanol or aqueous ethanol is an excellent starting point for many thiadiazole derivatives.[4][10]
-
Silica Gel Column Chromatography: This is necessary when dealing with significant amounts of impurities or when separating compounds with similar solubility, such as the target thiadiazole and an oxadiazole byproduct. A common mobile phase is a gradient of ethyl acetate in hexane.[10]
The following workflow provides a logical approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting thiadiazole synthesis.
Detailed Experimental Protocols
Protocol 1: Recrystallization of 2-amino-5-phenyl-1,3,4-thiadiazole
This protocol provides a general method for purifying a common thiadiazole derivative. Solvent choice may need to be optimized for other derivatives.
-
Dissolution: Place 1.0 g of the crude 2-amino-5-phenyl-1,3,4-thiadiazole in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add approximately 20 mL of 95% ethanol to the flask. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Add ethanol dropwise to the boiling mixture until the solid just dissolves. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Table 1: Common Recrystallization Solvents
| Solvent System | Polarity | Common For | Notes |
| Ethanol | Polar Protic | General purpose for many thiadiazoles[4][10] | Good balance of solubility at high temp and insolubility at low temp. |
| Ethanol/Water | High | More polar derivatives | Water is added as an anti-solvent to the hot ethanol solution until turbidity persists. |
| Ethyl Acetate/Hexane | Medium/Nonpolar | Less polar, highly substituted thiadiazoles | Dissolve in hot ethyl acetate, add hexane until cloudy, then cool. |
| Chloroform/Hexane | Medium/Nonpolar | Aromatic derivatives | Use with caution due to volatility and toxicity.[1] |
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Unknown Author. (n.d.). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. [Link]
-
ResearchGate. (2022). (PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. [Link]
-
Niraimathi, V., & Suresh, R. (n.d.). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Current Pharmaceutical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5220. [Link]
-
Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]
-
Unknown Author. (2014). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 6(1), 273-277. [Link]
-
ResearchGate. (2016). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]
-
Gümüş, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30060. [Link]
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Manimaran, D., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(2), 142-148. [Link]
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Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 25(1), 113. [Link]
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Technical Support Center: A Guide to the Scale-Up Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the scale-up synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a framework of chemical logic and field-proven insights. This document is structured to anticipate and resolve challenges encountered when transitioning from laboratory-scale synthesis to pilot-plant production, ensuring scientific integrity, safety, and efficiency.
Part 1: Understanding the Core Synthesis Pathway
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established transformation in medicinal chemistry, valued for the diverse biological activities of its products.[1][2] The most common and scalable route involves the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate. This intermediate is typically formed in situ from a carboxylic acid and a corresponding thiosemicarbazide derivative.[3] For our target molecule, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, the logical starting materials are benzoic acid and 4-ethylthiosemicarbazide.
Proposed Reaction Scheme:
The synthesis proceeds by reacting benzoic acid with 4-ethylthiosemicarbazide in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, to facilitate the cyclization.[4][5][6]
Caption: General reaction mechanism for acid-catalyzed cyclization.
The causality for using a strong acid is twofold: it activates the carboxylic acid carbonyl group for nucleophilic attack and, crucially, catalyzes the final dehydration step to form the stable aromatic thiadiazole ring. The choice of an acidic medium is paramount, as alkaline conditions can favor the formation of 1,2,4-triazole derivatives as side products.[7][8]
Part 2: Scale-Up Considerations & FAQs
This section addresses common questions and challenges that arise during the technology transfer from bench to pilot plant.
Q1: What are the critical parameters for selecting reagents and solvents for a large-scale reaction?
A1: Beyond stoichiometry, scale-up demands a rigorous evaluation of reagents and solvents based on:
-
Purity and Consistency: Impurities in starting materials can inhibit the reaction or lead to difficult-to-remove side products.[8] Always use materials with a consistent and well-defined purity profile.
-
Cost and Availability: The economic viability of the process at scale depends on sourcing cost-effective and readily available starting materials.
-
Safety and Handling: The hazards of a material are magnified at scale. For instance, thiosemicarbazide is a hazardous substance requiring strict handling protocols.[9][10][11] Solvents should be chosen to minimize toxicity, flammability, and environmental impact.
-
Reactor Compatibility: Ensure all reagents and solvents are compatible with the materials of construction of the reactor, valves, and transfer lines to prevent corrosion and contamination.
Q2: The reaction is highly exothermic, especially during the addition of the cyclizing agent (e.g., POCl₃). How can this be managed at scale?
A2: Exotherm control is a critical safety and quality parameter. The high reactivity of dehydrating agents like POCl₃ with the reaction mixture can lead to a runaway reaction if not managed.
-
Controlled Addition: The dehydrating agent must be added slowly and sub-surface to a well-stirred solution to ensure rapid heat dispersion.
-
Efficient Cooling: The reactor must have a sufficiently powerful cooling system (e.g., a jacket with chilled glycol) to maintain the target temperature. Calculate the expected heat evolution to ensure the cooling capacity is adequate.
-
Dilution: Running the reaction at a more dilute concentration can help temper the exotherm, although this may impact cycle time and solvent costs.
-
Real-time Monitoring: Use temperature probes to continuously monitor the internal and jacket temperatures. Set alarms for any deviation from the setpoint.
Q3: Quenching reagents like POCl₃ at a large scale is hazardous. What is the safest procedure?
A3: The work-up, particularly the quenching of excess POCl₃, is one of the most hazardous steps. POCl₃ reacts violently with water in a highly exothermic reaction.
-
Reverse Quench: The safest method is a "reverse quench," where the reaction mixture is slowly added to a large volume of a well-stirred, cold quenching solution (e.g., ice-water or an ice/base solution). This ensures the quench medium is always in vast excess, helping to absorb the heat generated.
-
Temperature Control: The quench vessel must be cooled and monitored throughout the addition.
-
pH Adjustment: After the quench, the mixture will be highly acidic. The pH is carefully adjusted to a basic pH (e.g., 8-9) using a suitable base (e.g., NaOH or Na₂CO₃ solution) to precipitate the product.[12] This must also be done slowly with cooling, as the neutralization is also exothermic.
Q4: My crude product is impure and difficult to filter. What are the best practices for isolation and purification at scale?
A4: Physical properties of the precipitate are critical for efficient large-scale isolation.
-
Crystallization Control: The precipitation of the product during pH adjustment should be controlled. A slow, controlled addition of the basifying agent can lead to larger, more easily filterable crystals. A "crash" precipitation from a rapid pH change often results in fine particles that clog filters.
-
Anti-Solvent Crystallization: If the product is soluble in the reaction solvent after work-up, a more controlled crystallization can be achieved by adding an "anti-solvent" in which the product is insoluble.
-
Filtration Technology: For large quantities, standard laboratory filtration is impractical. Technologies like a Nutsche filter-dryer are used, which allow for filtration, washing, and drying in a single, contained unit.
-
Recrystallization: Choose a solvent system for recrystallization that provides good solubility at high temperatures and poor solubility at low temperatures. The solvent should also be easily removable and have a favorable safety profile. Common solvents for this class of compounds include ethanol or mixtures of DMF and water.[12][13]
Part 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a systematic approach to troubleshooting common problems.
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Validation & Comparative
A Comparative Guide to the In Vitro Anticancer Activity of 5-Phenyl-1,3,4-thiadiazol-2-amine and Standard Chemotherapeutic Agents
This guide provides a comprehensive comparison of the biological activity of 5-phenyl-1,3,4-thiadiazol-2-amine, a representative of the promising 1,3,4-thiadiazole class of compounds, against established anticancer drugs. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic candidates.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives being explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing these compounds to interact effectively with intracellular biological targets.[2][4] This guide will focus on the in vitro anticancer properties of 5-phenyl-1,3,4-thiadiazol-2-amine, providing a comparative analysis with the standard chemotherapeutic agents Doxorubicin and Cisplatin.
Rationale for Comparative Analysis
To rigorously validate the biological activity of a novel compound, it is imperative to benchmark its performance against well-characterized agents. Doxorubicin and Cisplatin are mainstays in cancer chemotherapy, with extensively documented mechanisms of action and cytotoxic profiles against a broad spectrum of cancer cell lines.[5][6][7] By comparing the in vitro efficacy of 5-phenyl-1,3,4-thiadiazol-2-amine to these standards, we can ascertain its relative potency and potential as a lead compound for further development. This comparative approach provides a critical context for interpreting experimental data and making informed decisions in the drug discovery pipeline.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 data for 5-phenyl-1,3,4-thiadiazole derivatives and the standard drugs Doxorubicin and Cisplatin against various human cancer cell lines. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.[8]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 24.0 (as GI50 in µg/mL) | [9] |
| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 31.2 (as GI50 in µg/mL) | [9] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 46.8 (as GI50 in µg/mL) | [9] |
| Doxorubicin | MCF-7 | 0.65 (in µg/mL) | [10] |
| Doxorubicin | A549 | 0.4 (in µg/mL) | [10] |
| Doxorubicin | A549 | > 20 | [8] |
| Doxorubicin | MCF-7 | 2.5 | [8] |
| Cisplatin | A549 | 9.73 | [11] |
| Cisplatin | A549 | 4.97 (in µg/mL) | [12] |
| Cisplatin | MCF-7 | ~20 | [13] |
Experimental Methodologies for Validation
To ensure the scientific rigor of our validation, a multi-assay approach is recommended. This not only confirms the cytotoxic activity but also provides insights into the underlying mechanism of action.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[14][15][16][17] It is a foundational experiment for the initial screening of potential anticancer compounds.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with a serial dilution of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, Doxorubicin, and Cisplatin. Include untreated cells as a negative control. Incubate for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Elucidating the Mechanism of Cell Death: Apoptosis Detection by Western Blot
To understand how the test compound induces cell death, it is crucial to investigate the involvement of apoptosis, a programmed cell death pathway. Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP.[18][19]
Experimental Workflow: Western Blot for Apoptosis Markers
Caption: Workflow for detecting apoptosis markers by Western blot.
Detailed Protocol: Western Blot for Cleaved Caspase-3
-
Cell Treatment and Lysis: Treat cancer cells with the IC50 concentration of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine for a predetermined time (e.g., 24 or 48 hours). Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved caspase-3 band in treated cells compared to untreated controls would indicate the induction of apoptosis.
Putative Mechanisms of Action
Understanding the molecular pathways through which a compound exerts its cytotoxic effects is paramount in drug development.
1,3,4-Thiadiazole Derivatives
The anticancer activity of 1,3,4-thiadiazole derivatives is believed to be multifactorial. As bioisosteres of pyrimidines, they have the potential to interfere with DNA replication.[1] Studies have also implicated them in the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase and glutaminase.[9] Some derivatives have been shown to induce apoptosis by promoting the production of reactive oxygen species (ROS) and causing mitochondrial dysfunction.[1]
Signaling Pathway: Putative Anticancer Mechanism of 1,3,4-Thiadiazoles
Caption: Putative mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.
Standard Chemotherapeutic Agents
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription.[5][20][21][22] It also generates reactive oxygen species, leading to oxidative stress and cellular damage.
-
Cisplatin: This platinum-based drug forms covalent cross-links with DNA, primarily between adjacent purine bases.[23][24][25] These DNA adducts distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.
Signaling Pathway: Mechanisms of Doxorubicin and Cisplatin
Caption: Simplified mechanisms of action for Doxorubicin and Cisplatin.
Conclusion and Future Directions
The available evidence suggests that 5-phenyl-1,3,4-thiadiazol-2-amine and its derivatives represent a promising class of compounds with significant anticancer potential. This guide outlines a robust framework for the in vitro validation of their biological activity, emphasizing a comparative approach against standard chemotherapeutic agents.
Future studies should aim to:
-
Determine the specific IC50 values of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine against a broader panel of cancer cell lines.
-
Conduct more in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by this compound.
-
Evaluate the in vivo efficacy and safety profile of promising lead compounds in relevant animal models of cancer.
By systematically applying the methodologies and comparative analyses detailed in this guide, researchers can effectively advance the development of novel 1,3,4-thiadiazole-based anticancer therapeutics.
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Obakachi, V. A., Adeiza, A. A., & Shambe, T. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-729. [Link]
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Aliabadi, A., Eghbalian, E., & Mohammadi-Farani, A. (2013). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 12(3), 433–440. [Link]
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Hekal, M. H., Farag, P. S., Hemdan, M. M., El-Sayed, A. A., Hassaballah, A. I., & El-Sayed, W. M. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Medicinal Chemistry, 14(6), 1141-1157. [Link]
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Wieczorek-Błau, A., & Błaszczak-Świątkiewicz, K. (2021). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej (Online), 75(1), 748–762. [Link]
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Al-Benna, S., et al. (2011). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. ResearchGate. [Link]
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A Comparative Analysis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine and Related Thiadiazole Derivatives in Antimicrobial and Anticancer Applications
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This five-membered heterocyclic ring, containing sulfur and two nitrogen atoms, is a key structural component in a variety of therapeutic agents, demonstrating a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the -N=C-S moiety, which allows for diverse molecular interactions.[2] This guide provides a comparative study of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine and other prominent 5-phenyl-1,3,4-thiadiazol-2-amine derivatives, with a focus on their synthesis, antimicrobial, and anticancer activities, supported by experimental data from peer-reviewed literature.
Synthesis of 5-Phenyl-1,3,4-thiadiazole Derivatives: A General Overview
The synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives typically commences with the reaction of a substituted benzoic acid with thiosemicarbazide. The subsequent cyclization of the resulting benzoyl thiosemicarbazide intermediate, often facilitated by a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, yields the desired 1,3,4-thiadiazole ring.[3]
Synthesis of the Parent Compound: 5-Phenyl-1,3,4-thiadiazol-2-amine
The foundational molecule, 5-phenyl-1,3,4-thiadiazol-2-amine, is synthesized by the reaction of benzoic acid and thiosemicarbazide in the presence of a strong acid, which acts as a catalyst and dehydrating agent.[4]
Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine
-
To a mixture of benzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol), add concentrated sulfuric acid (5 mL) dropwise with constant stirring in an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1.5 hours.
-
Pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine.
Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
The N-alkylation of 2-amino-1,3,4-thiadiazoles can be achieved through various synthetic routes. A common method involves the reaction of the parent amine with an alkyl halide in the presence of a base. For the synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, 5-phenyl-1,3,4-thiadiazol-2-amine would be treated with an ethylating agent such as ethyl bromide or ethyl iodide.
Proposed Synthetic Protocol: Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
-
Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (10 mmol) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (15 mmol), to the solution.
-
To this suspension, add ethyl bromide (12 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Comparative Biological Activities
The biological efficacy of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl and amino groups. This section compares the antimicrobial and anticancer activities of various 5-phenyl-1,3,4-thiadiazol-2-amine derivatives.
Antimicrobial Activity
Substituted 1,3,4-thiadiazoles have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of different functional groups can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with target enzymes or proteins.[5]
Table 1: Comparative Antimicrobial Activity of 5-Phenyl-1,3,4-thiadiazole Derivatives (Zone of Inhibition in mm)
| Compound ID | Substituent at C5-phenyl | Substituent at N2 | S. aureus | B. cereus | E. coli | P. aeruginosa | A. niger | A. fumigatus | Reference |
| A1 | H | -CH₂-N(CH₃)₂ | 18 | 16 | 15 | 14 | 12 | 16 | [4] |
| A2 | H | -CH₂-N(C₂H₅)₂ | 20 | 18 | 17 | 16 | 14 | 15 | [4] |
| A3 | H | -CH₂-piperidino | 16 | 15 | 14 | 13 | 18 | 14 | [4] |
| A4 | H | -CH₂-morpholino | 19 | 17 | 16 | 15 | 13 | 17 | [4] |
| B1 | 2-OH | -CH₂-N(CH₃)₂ | 17 | 15 | 14 | 13 | 15 | 16 | [4] |
| B2 | 2-OH | -CH₂-N(C₂H₅)₂ | 19 | 18 | 16 | 15 | 18 | 16 | [4] |
| Standard | - | Ciprofloxacin | 22 | 24 | 25 | 23 | - | - | [4] |
| Standard | - | Fluconazole | - | - | - | - | 20 | 22 | [4] |
Note: The data presented is compiled from the cited literature for comparative purposes.
From the data in Table 1, it is evident that N-substitution on the 2-amino group with dialkylaminomethyl moieties leads to significant antimicrobial activity.[4] For instance, the diethylaminomethyl derivative (A2 ) shows comparable or even enhanced activity against Gram-positive bacteria compared to other derivatives. The presence of a hydroxyl group at the ortho position of the C5-phenyl ring (series B) appears to modulate the activity, with the diethylaminomethyl derivative (B2 ) again showing strong activity.[4] While direct data for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is not available in this specific study, the trend suggests that N-alkylation is a favorable modification for antimicrobial potency.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Inoculate the agar surfaces with a standardized suspension of the test microorganisms.
-
Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) into each well.
-
Use a standard antibiotic (e.g., Ciprofloxacin for bacteria) and an antifungal agent (e.g., Fluconazole for fungi) as positive controls, and the solvent (DMSO) as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Anticancer Activity
The 1,3,4-thiadiazole nucleus is a privileged scaffold in the design of anticancer agents, with derivatives exhibiting cytotoxicity against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key enzymes like carbonic anhydrases or protein kinases, or the induction of apoptosis.[6]
Table 2: Comparative Anticancer Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines (IC₅₀ in µM)
| Compound ID | R (substituent on phenyl ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4a | H | MCF-7 | 45.2 | [3] |
| 4b | 4-Cl | MCF-7 | 38.6 | [3] |
| 4c | 4-F | MCF-7 | 35.4 | [3] |
| 4f | 4-OCH₃ | MCF-7 | 30.1 | [3] |
| 4g | 4-N(CH₃)₂ | MCF-7 | 28.5 | [3] |
| Standard | Doxorubicin | MCF-7 | 1.2 | [3] |
Note: The data presented is compiled from the cited literature for comparative purposes.
The data in Table 2 indicates that substitutions on the C5-phenyl ring significantly impact the anticancer activity against the MCF-7 breast cancer cell line.[3] Electron-donating groups like methoxy (4f ) and dimethylamino (4g ) enhance the cytotoxic activity compared to the unsubstituted analog (4a ).[3] Electron-withdrawing groups like fluoro (4c ) and chloro (4b ) also show improved activity. This suggests that the electronic nature of the substituent on the phenyl ring plays a crucial role in the anticancer potential of these compounds. While this study does not include N-ethyl substitution, it provides a valuable baseline for understanding the structure-activity relationships of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives is intricately linked to their structural features.
-
Substitution on the C5-Phenyl Ring: As observed in the anticancer activity data, both electron-donating and electron-withdrawing substituents on the phenyl ring can enhance activity. This suggests that the overall electronic and steric properties of the molecule are critical for its interaction with biological targets. For instance, electron-donating groups might increase the electron density on the thiadiazole ring, potentially enhancing its binding to target proteins. Conversely, electron-withdrawing groups can alter the molecule's polarity and ability to form hydrogen bonds.
-
Substitution on the N2-Amino Group: N-alkylation, as seen in the antimicrobial data, generally leads to an increase in activity. This could be due to several factors:
-
Increased Lipophilicity: The addition of an alkyl group, such as an ethyl group, increases the lipophilicity of the molecule. This can facilitate its passage through the lipid-rich cell membranes of microorganisms.
-
Steric Effects: The bulk of the N-substituent can influence the molecule's conformation and its fit into the active site of a target enzyme or receptor.
-
Electronic Effects: The alkyl group can have an electron-donating effect, which may modulate the reactivity of the amino group and the thiadiazole ring.
-
The proposed workflow for the interaction of these compounds at a cellular level is depicted in the following diagram:
Caption: Proposed mechanism of action for thiadiazole derivatives.
Conclusion
This comparative guide highlights the significant potential of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives as a versatile scaffold for the development of novel antimicrobial and anticancer agents. The available data strongly suggests that strategic modifications at the C5-phenyl and N2-amino positions can lead to compounds with enhanced biological activity. While direct experimental data for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is not extensively reported in a comparative context, the analysis of related N-alkylated derivatives indicates that this compound is a promising candidate for further investigation. The provided experimental protocols serve as a foundation for the synthesis and evaluation of this and other novel thiadiazole derivatives, paving the way for the discovery of more potent and selective therapeutic agents.
References
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A Comparative Analysis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine and its Parent Compound 2-amino-5-phenyl-1,3,4-thiadiazole
An In-Depth Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the parent compound, 2-amino-5-phenyl-1,3,4-thiadiazole , and its derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine . While the former is a well-documented and versatile precursor, the N-ethylated analog remains largely uncharacterized in public literature. This analysis, therefore, juxtaposes the known experimental data of the parent compound with a predictive assessment of the N-ethyl derivative, grounded in established structure-activity relationship (SAR) principles. We will explore disparities in physicochemical properties, hypothesize the resulting impact on biological activity—with a focus on carbonic anhydrase inhibition—and provide robust, validated protocols for synthesis and comparative bioassays to empower researchers in their exploration of this chemical space.
Introduction: The 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine and pyridazine rings, enabling it to interact with a variety of biological targets.[4] Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities.[2][5] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a versatile starting point for the synthesis of novel therapeutic agents.[6][7] The primary amino group at the 2-position is a key functional handle, allowing for a multitude of chemical modifications to modulate the compound's properties.
This guide focuses on one of the simplest, yet potentially impactful, modifications: N-alkylation. Specifically, we compare the parent 2-amino-5-phenyl-1,3,4-thiadiazole (from here on, Compound A ) with its N-ethyl derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (from here on, Compound B ). By adding an ethyl group, we fundamentally alter several key molecular properties, which can translate into significant changes in biological function.
Structural & Physicochemical Profile
The introduction of an ethyl group to the exocyclic amine of Compound A to form Compound B induces predictable changes in its physicochemical characteristics. These alterations are critical as they directly influence the compound's pharmacokinetics and pharmacodynamics (ADME properties).
Key Molecular Differences:
-
Hydrogen Bonding: Compound A possesses a primary amine (-NH₂) with two hydrogen bond donors. Compound B features a secondary amine (-NH-Et) with only one hydrogen bond donor. This reduction can significantly alter binding affinity to target proteins where hydrogen bond donation from the amine is crucial.
-
Lipophilicity: The addition of the ethyl group increases the molecule's nonpolar surface area, thereby increasing its lipophilicity (fat-solubility). This is typically reflected in a higher logP value.
-
Steric Hindrance: The ethyl group introduces steric bulk around the nitrogen atom, which can influence how the molecule fits into a target's binding pocket.
Comparative Physicochemical Properties:
| Property | 2-amino-5-phenyl-1,3,4-thiadiazole (Compound A) | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (Compound B) | Causality of Difference |
| Molecular Weight | 177.22 g/mol | 205.28 g/mol [8] | Addition of a C₂H₅ group. |
| logP (Predicted) | ~1.8 - 2.2 | ~2.5 - 2.9 | Increased hydrocarbon content enhances lipophilicity. |
| Hydrogen Bond Donors | 2 | 1 | Conversion of a primary amine to a secondary amine. |
| Aqueous Solubility | Moderate | Predicted to be lower | Increased lipophilicity generally reduces aqueous solubility. |
| pKa (Predicted) | ~4.5 (Amine) | ~4.8 (Amine) | The electron-donating effect of the ethyl group slightly increases the basicity of the amine. |
Synthesis Pathway
The synthesis of Compound B is a straightforward extension from the well-established synthesis of Compound A. The overall process is a two-step procedure that is both efficient and scalable.
Caption: Synthetic workflow from starting materials to Compound A and its subsequent N-ethylation to yield Compound B.
Comparative Biological Activity & Mechanism of Action
While Compound B is not well-studied, the parent Compound A and its derivatives are known inhibitors of carbonic anhydrases (CAs) .[1] CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9][10] They are established drug targets for conditions like glaucoma, epilepsy, and altitude sickness.[10][11]
Hypothesized Impact of N-Ethylation on Carbonic Anhydrase Inhibition:
The canonical binding mode of sulfonamide-based CA inhibitors involves the coordination of the sulfonamide anion to the zinc ion in the enzyme's active site, along with hydrogen bonding interactions with key residues like Thr199. While 2-amino-1,3,4-thiadiazoles are not classical sulfonamides, their derivatives can act as CA inhibitors. The exocyclic amino group is often a critical interaction point.
-
Potential for Reduced Potency: The primary amine of Compound A can act as both a hydrogen bond donor and acceptor. The conversion to a secondary amine in Compound B removes one hydrogen bond donor. If this interaction is critical for anchoring the molecule in the active site, its loss could lead to a significant decrease in binding affinity and inhibitory potency.
-
Altered Selectivity: There are at least 15 human CA isoforms. The steric bulk of the ethyl group in Compound B might prevent it from fitting into the active site of certain isoforms while still allowing it to bind to others. This could potentially lead to a more selective inhibitor profile compared to the parent compound.
-
Improved Cell Permeability: The increased lipophilicity of Compound B should enhance its ability to cross cell membranes. If the target CA isoform is intracellular, this improved permeability could lead to better target engagement in a cellular context, potentially offsetting a decrease in raw enzymatic inhibition. Studies on N-methylated sulfonamides have shown that such modifications can impact topical activity for reducing intraocular pressure, suggesting metabolism may be required to reveal activity.[12]
Supporting Experimental Protocols
To empirically validate the hypotheses above, the following detailed protocols are provided.
-
Rationale: This protocol utilizes a common and effective method for cyclizing a carboxylic acid and thiosemicarbazide using a strong dehydrating agent like sulfuric acid.[13]
-
Materials: Benzoic acid, thiosemicarbazide, concentrated sulfuric acid, ice, sodium carbonate solution.
-
Procedure:
-
Carefully add 4-substituted benzoyl thiosemicarbazide (0.02 mol) in portions to 20 mL of cold (0-5 °C) concentrated sulfuric acid while stirring.[13]
-
Allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Allow the mixture to stand for 1 hour to allow the precipitate to fully form.
-
Neutralize the mixture carefully with a saturated sodium carbonate solution until a pH of ~8 is reached.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure Compound A.
-
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.
-
Rationale: This is a standard nucleophilic substitution (alkylation) of an amine. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, and potassium carbonate is a suitable base to deprotonate the amine, facilitating its attack on the ethyl iodide.
-
Materials: Compound A, ethyl iodide, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine.
-
Procedure:
-
Dissolve Compound A (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add ethyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure Compound B.
-
-
Validation: Confirm the structure via ¹H NMR (noting the appearance of ethyl group signals and disappearance of one N-H proton), ¹³C NMR, and mass spectrometry (confirming the mass increase of 28.05 g/mol ).
-
Rationale: An esterase assay is a common method for measuring CA activity. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenolate, which can be monitored spectrophotometrically at 400 nm. An inhibitor will slow this reaction rate.
-
Materials: Human carbonic anhydrase II (hCA II), p-nitrophenyl acetate (pNPA), Tris buffer, 96-well plates, spectrophotometer, Compound A, Compound B, Acetazolamide (positive control).
-
Procedure:
-
Prepare stock solutions of Compound A, Compound B, and Acetazolamide in DMSO.
-
In a 96-well plate, add Tris buffer (pH 7.4).
-
Add varying concentrations of the test compounds (e.g., serial dilutions from 100 µM to 1 nM) to the wells. Include a "no inhibitor" control and a "positive control" (Acetazolamide).
-
Add a fixed concentration of hCA II enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a stock solution of pNPA (in acetonitrile) to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.
-
Calculate the initial reaction rate (V) for each concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
-
Self-Validation: The consistent and potent inhibition by the standard drug Acetazolamide validates the assay's performance. A clear dose-response relationship for the test compounds demonstrates the reliability of the obtained IC₅₀ values.
Conclusion and Future Perspectives
This guide establishes the fundamental differences between 2-amino-5-phenyl-1,3,4-thiadiazole (A) and its N-ethyl derivative (B) . Compound A is a well-characterized scaffold with broad biological relevance. The introduction of an N-ethyl group, creating Compound B, is predicted to increase lipophilicity while reducing hydrogen bonding capability.
These changes are hypothesized to have a profound impact on biological activity, particularly in the context of carbonic anhydrase inhibition. The potential loss of a key hydrogen bond donor may reduce enzymatic potency, but the increased lipophilicity and steric bulk could confer improved cell permeability and isoform selectivity.
The provided experimental protocols offer a clear and validated path for researchers to synthesize both compounds and directly test these hypotheses. The results of such a direct comparison would provide valuable SAR data, contributing to a more rational design of next-generation 1,3,4-thiadiazole-based therapeutics. Future work should focus on expanding the N-alkyl substituent series and exploring different 5-position aromatic substitutions to build a comprehensive understanding of this promising chemical space.
References
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Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. (n.d.). National Institutes of Health. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (n.d.). National Institutes of Health. [Link]
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The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. (2018). ResearchGate. [Link]
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Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. (2016). ResearchGate. [Link]
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2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. (1970). ACS Publications. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
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N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. (1988). PubMed. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]
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Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Journal of Physics: Conference Series. [Link]
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Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. (2023). MDPI. [Link]
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Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. (2011). Royal Society of Chemistry. [Link]
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2015). ResearchGate. [Link]
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Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
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Carbonic Anhydrase Inhibitors. (n.d.). Lecturio. [Link]
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A Comparative Guide to the Anticonvulsant Activity of N-Substituted Thiadiazoles
The relentless pursuit of novel, more effective, and safer antiepileptic drugs is a cornerstone of modern medicinal chemistry. Epilepsy, a neurological disorder affecting millions worldwide, necessitates the development of therapeutics with improved seizure control and reduced side effects.[1] Within this landscape, heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a promising class of anticonvulsant agents.[2] This guide provides a comparative analysis of the anticonvulsant activity of various N-substituted thiadiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
The Thiadiazole Scaffold: A Privileged Structure in Anticonvulsant Discovery
The 1,3,4-thiadiazole ring is considered a "privileged structure" in drug discovery due to its ability to interact with various biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, notably, anticonvulsant properties.[3] The presence of the =N-C-S- moiety and the overall aromaticity of the ring are believed to be crucial for its anticonvulsant effects.[2] Furthermore, the ability to introduce a wide array of substituents at the N-position and other sites on the thiadiazole ring allows for the fine-tuning of physicochemical properties and biological activity.
Comparative Analysis of N-Substituted Thiadiazole Derivatives
The anticonvulsant potential of novel compounds is primarily assessed using preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure tests. The MES test is indicative of a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures and reflects a compound's ability to raise the seizure threshold.[4] Neurotoxicity is commonly evaluated using the rotarod test, which assesses motor coordination.
The following table summarizes the anticonvulsant activity and neurotoxicity of a selection of N-substituted 1,3,4-thiadiazole derivatives from various studies. The Median Effective Dose (ED₅₀) represents the dose required to protect 50% of the animals from seizures, while the Median Toxic Dose (TD₅₀) is the dose at which 50% of the animals exhibit neurotoxicity. The Protective Index (PI), calculated as TD₅₀/ED₅₀, is a measure of the drug's safety margin.
| Compound/Derivative | Substitution Pattern | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI) | Reference(s) |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | 2-ethylamino, 5-(4-chloro-2-(2-chlorophenoxy)phenyl) | 20.11 | 35.33 | >300 | >14.9 | [5] |
| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea | 2-(3-(4-fluorophenyl)ureido), 5-((2,4-dichlorobenzyl)thio) | 0.65 (µmol/kg) | - | - | - | [2] |
| 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea | 2-(3-phenylureido), 5-((3-methoxybenzyl)thio) | 1.14 (µmol/kg) | - | - | - | [2] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide | 2-(2-propylpentanamido), 5-ethyl | 126.8 | - | >925 | 7.3 | [6] |
| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | 2-(aminomethyl), 5-(2-biphenylyl) | - | - | - | - | [7][8] |
| 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole | 2-(1-methylhydrazino), 5-(2-biphenylyl) | Potent | - | Low | - | [7][9] |
| N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | 2-(4-chloroanilino), 5-((5,6-dichlorobenzo[d]thiazol-2-yl)amino) | Active at 30 | - | Non-toxic at 30 | - | [2] |
| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | Complex N- and 5-substitutions with bromo and chloro-phenyl groups | - | Active at 60 | No sedation | - | [6] |
Note: A direct comparison of ED₅₀ values across different studies should be made with caution due to potential variations in experimental protocols. The table aims to provide a qualitative and quantitative overview of the structure-activity trends.
Structure-Activity Relationship (SAR) Insights
The data presented in the table and findings from numerous studies reveal key structure-activity relationships for N-substituted thiadiazoles as anticonvulsants:[2][7]
-
Aryl Substituents at the 5-position: The presence of an aryl group, particularly a biphenylyl or a substituted phenyl ring, at the 5-position of the thiadiazole ring often confers potent anticonvulsant activity.[7] Halogen substitutions (e.g., chloro, fluoro) on this aryl ring can further enhance activity.[2]
-
Substituents at the 2-position (N-substituents):
-
Small alkyl groups on a hydrazine or aminoalkyl side chain at the 2-position can lead to potent compounds with low neurotoxicity.[7]
-
The introduction of an amide or urea moiety at this position has also proven to be a successful strategy, with substitutions on these groups influencing potency.[2][6]
-
Electron-withdrawing groups and lipophilic substitutions on the N-substituent generally have a positive impact on anticonvulsant activity.[2]
-
-
Impact of Chain Length and Aryl Substitution on the N-substituent: While alkylation of a side-chain nitrogen can maintain or enhance potency, aryl substitution or lengthening of the alkyl chain often leads to a decrease in activity.[7][8]
Experimental Protocols
To ensure the reproducibility and validity of anticonvulsant screening, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests.
Maximal Electroshock (MES) Test
Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal electrodes
-
Saline solution (0.9%)
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal before dosing.
-
Dosing: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal or oral). Dosing is typically done 30-60 minutes before the electroshock.
-
Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Gently restrain the animal and place the corneal electrodes on its corneas. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb extension is considered the endpoint of protection.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. Determine the ED₅₀ value using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To identify compounds that raise the seizure threshold, modeling absence seizures.
Materials:
-
Rodents (mice)
-
Pentylenetetrazole (PTZ) solution
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimatize and weigh the animals as in the MES test.
-
Dosing: Administer the test compound, vehicle, or standard drug.
-
PTZ Administration: At the time of predicted peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: The absence of clonic seizures for a duration of at least 5 seconds within the 30-minute observation period is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀.
Visualizing the Workflow and Structure-Activity Relationships
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for anticonvulsant screening.
Caption: Key structure-activity relationships for anticonvulsant thiadiazoles.
Conclusion
N-substituted 1,3,4-thiadiazoles represent a versatile and promising scaffold for the development of novel anticonvulsant agents. The extensive research in this area has demonstrated that strategic modifications to the thiadiazole ring and its N-substituents can lead to compounds with high potency and favorable safety profiles. The comparative data and structure-activity relationships presented in this guide offer valuable insights for the rational design of the next generation of antiepileptic drugs. Continued exploration of this chemical space, guided by robust preclinical evaluation, holds significant potential for addressing the unmet needs of individuals with epilepsy.
References
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Anthwal, T., & Nain, S. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 671212. [Link]
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Anthwal, T., Pant, S., Rana, P., & Nain, S. (2022). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry, 10, 1005315. [Link]
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Masi, H. H., Gajjar, A. K., Savjani, J. K., & Masi, I. A. (2011). Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives. International Journal of PharmTech Research, 3(4), 2017-2024. [Link]
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Rajak, H., Behera, C. K., Pawar, R. S., Singour, P. K., & Kharya, M. D. (2010). Synthesis and anticonvulsant evaluation of some novel 2,5-disubstituted 1,3,4-thiadiazoles: pharmacophore model studies. Acta Poloniae Pharmaceutica, 67(5), 503-510. [Link]
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Chapleo, C. B., Myers, M., Myers, P. L., Saville, J. F., Smith, A. C., Stillings, M. R., ... & Welbourn, A. P. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. Journal of medicinal chemistry, 29(11), 2273-2280. [Link]
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Stillings, M. R., Chapleo, C. B., Myers, P. L., Smith, A. C., Tulloch, I. F., & Walter, D. S. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. Journal of medicinal chemistry, 29(11), 2280-2284. [Link]
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Karakus, S., Koçyiğit-Kaymakcioğlu, B., Toklu, H. Z., Aricioglu, F., & Rollas, S. (2009). Synthesis and anticonvulsant activity of new N-(alkyl/sub-stituted aryl)-N′-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(1), 48-53. [Link]
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Foroumadi, A., Soltani, F., Moshafi, M. H., & Ashraf-Askari, S. (2002). Synthesis of new 2, 5-disubstituted-1, 3, 4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. Bioorganic & medicinal chemistry, 10(9), 2893-2898. [Link]
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Chapleo, C. B., Myers, P. L., Smith, A. C., Stillings, M. R., Tulloch, I. F., & Walter, D. S. (1986). Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. Journal of medicinal chemistry, 29(11), 2273-2280. [Link]
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A Comparative Analysis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine and Standard Anticonvulsants: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug discovery, the quest for novel pharmacophores with superior efficacy and improved safety profiles is relentless. This guide provides a comprehensive comparison of the investigational compound, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, against established standard anticonvulsants such as carbamazepine, phenytoin, and valproic acid. By synthesizing preclinical data and exploring mechanistic hypotheses, this document serves as a technical resource for researchers engaged in the development of next-generation antiepileptic therapies.
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticonvulsant properties.[2][3] The presence of the =N-C-S- moiety and the aromatic nature of the ring are considered key to its anticonvulsant effects.[2] Structure-activity relationship (SAR) studies have revealed that substitutions on the thiadiazole ring can significantly modulate its biological activity, with lipophilic and electron-withdrawing groups often enhancing anticonvulsant potency.[2]
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine represents a promising lead compound within this class. Its structural simplicity, combining the phenyl and ethylamine moieties with the thiadiazole core, warrants a thorough investigation of its anticonvulsant potential in comparison to cornerstone therapies.
Comparative Efficacy: Preclinical Evidence from Animal Models
The efficacy of anticonvulsant compounds is primarily evaluated in preclinical animal models that mimic different types of epileptic seizures. The two most widely used models are the Maximal Electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures.[4] The median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure-inducing stimulus, is a key parameter for comparing the potency of different compounds.
While direct head-to-head comparative studies for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine are not extensively available in the public domain, data from a closely related and more complex derivative, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine , provides a strong indication of the potential efficacy of this scaffold. This derivative has demonstrated significant anticonvulsant activity in both MES and PTZ tests.[5]
For a comprehensive comparison, the table below presents the reported ED50 values for this derivative alongside the typical ED50 ranges for standard anticonvulsants in mice. It is crucial to note that ED50 values can vary between laboratories due to differences in experimental protocols and animal strains.
| Compound | MES Test ED50 (mg/kg, i.p.) in Mice | scPTZ Test ED50 (mg/kg, i.p.) in Mice | Reference(s) |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | 20.11 | 35.33 | [5] |
| Carbamazepine | 10.5 - 15.7 | Inactive | [4][6] |
| Phenytoin | 3 - 10 | Inactive | [4][7] |
| Valproic Acid | 189 - 370 | 126.8 - 348 | [8][9][10][11] |
Interpretation of Data:
-
The N-ethyl-1,3,4-thiadiazole derivative shows potent activity in the MES test, comparable to that of carbamazepine and phenytoin, and significantly more potent than valproic acid.
-
Crucially, unlike carbamazepine and phenytoin which are typically inactive in the scPTZ test, the thiadiazole derivative demonstrates efficacy, suggesting a broader spectrum of activity that may encompass both generalized tonic-clonic and absence seizures.[4]
-
This dual efficacy profile is a highly desirable characteristic for a novel anticonvulsant, potentially offering a therapeutic advantage over narrow-spectrum agents.
Mechanistic Insights: Unraveling the Mode of Action
The precise mechanism of action for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is yet to be fully elucidated. However, based on the known pharmacology of 1,3,4-thiadiazole derivatives and the efficacy profile observed, several potential mechanisms can be hypothesized.
Modulation of Voltage-Gated Ion Channels
Many established anticonvulsants, including carbamazepine and phenytoin, exert their effects by blocking voltage-gated sodium channels, thereby inhibiting the rapid and repetitive firing of neurons.[4] The potent efficacy of the thiadiazole derivative in the MES test, a model sensitive to sodium channel blockers, strongly suggests a similar mechanism. Molecular docking studies on other anticonvulsant 1,3,4-thiadiazole derivatives have indicated potential interactions with voltage-gated channels.[2]
Enhancement of GABAergic Neurotransmission
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancement of GABAergic activity is a key mechanism for several anticonvulsants, including valproic acid and benzodiazepines. The efficacy of the thiadiazole derivative in the scPTZ test, a model sensitive to drugs that enhance GABAergic transmission, points towards a potential interaction with the GABA system.[2][4] This could involve direct modulation of GABA-A receptors or effects on GABA synthesis, release, or reuptake.
Carbonic Anhydrase Inhibition
Some 1,3,4-thiadiazole derivatives are known to be inhibitors of carbonic anhydrase.[1] Acetazolamide, a sulfonamide-based carbonic anhydrase inhibitor, is also used as an anticonvulsant. Inhibition of this enzyme can lead to a decrease in pH in the brain, which can have a stabilizing effect on neuronal membranes and reduce seizure susceptibility.
The following diagram illustrates the potential signaling pathways that may be modulated by N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Caption: Potential mechanisms of action for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections outline the standard procedures for the synthesis of the parent compound, 5-phenyl-1,3,4-thiadiazol-2-amine, and the anticonvulsant screening assays.
Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine
The synthesis of the core scaffold can be achieved through the cyclization of thiosemicarbazide with benzoic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a suitable solvent such as toluene.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid product and wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like acetone to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine.
The subsequent N-ethylation would require a separate synthetic step, the specifics of which would depend on the chosen synthetic route.
Caption: Standard preclinical workflows for anticonvulsant drug screening.
Conclusion and Future Directions
The available preclinical data, primarily from a closely related analog, suggests that N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine holds significant promise as a broad-spectrum anticonvulsant. Its potential efficacy in both MES and scPTZ models indicates a desirable profile that could be beneficial in treating a wider range of seizure types compared to some standard therapies.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head efficacy and toxicity studies of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine against standard anticonvulsants under standardized conditions.
-
Detailed Mechanistic Elucidation: Utilizing electrophysiological and neurochemical techniques to precisely define its mechanism of action, including its effects on specific ion channels and neurotransmitter systems.
-
Pharmacokinetic and Safety Profiling: A thorough evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its further development as a clinical candidate.
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine stands out as a compound worthy of further in-depth investigation in the pursuit of more effective and safer treatments for epilepsy.
References
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1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. [Link]
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Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules. [Link]
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Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 4. Amidines. Journal of Medicinal Chemistry. [Link]
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Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. Pharmaceuticals. [Link]
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Anti-epileptic Activity, Toxicity and Teratogenicity in CD1 Mice of a Novel Valproic Acid Arylamide Derivative, N-(2-hydroxyphenyl)-2-propylpentanamide. Toxicology and Applied Pharmacology. [Link]
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Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. Journal of Medicinal Chemistry. [Link]
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Synthesis and anticonvulsant activities of some novel 1, 3, 4-Thiadiazole derivatives. Medicinal Chemistry & Drug Discovery. [Link]
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Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2- chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Synthesis and anticonvulsant activity of new N-(alkyl/sub-stituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas. Archiv der Pharmazie. [Link]
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Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology. [Link]
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Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research. [Link]
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Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]
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1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. PMC. [Link]
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Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry. [Link]
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Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]
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Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study. PubMed. [Link]
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Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 1,3,4-Thiadiazole-Based Inhibitors in Carbonic Anhydrase Assays
This guide provides an in-depth comparison of the cross-reactivity profiles of compounds based on the 1,3,4-thiadiazole scaffold. While specific experimental data for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is not extensively documented in peer-reviewed literature, the 1,3,4-thiadiazole core is a well-established pharmacophore. Derivatives of this scaffold are known to exhibit a wide range of biological activities, including potent inhibition of carbonic anhydrases (CAs)[1][2][3][4].
Understanding the cross-reactivity of these inhibitors against different CA isoforms is critical for drug development, as isoform-specific inhibition is often linked to therapeutic efficacy while off-target inhibition can lead to undesirable side effects. This guide will therefore use well-characterized 1,3,4-thiadiazole sulfonamides as exemplars to objectively compare performance across different CA isoform assays and provide the supporting experimental frameworks necessary for researchers to conduct their own assessments.
The Principle of Isoform Selectivity
Carbonic anhydrases are a superfamily of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Humans express at least 15 different CA isoforms, each with distinct tissue distribution and physiological roles. For instance, hCA II is abundant in the eye and kidney, making it a target for diuretics and anti-glaucoma agents, while hCA IX is overexpressed in many hypoxic tumors and is a target for novel cancer therapies.
An ideal inhibitor would potently inhibit the target isoform while displaying minimal activity against others. The 1,3,4-thiadiazole sulfonamide moiety is a classic zinc-binding group that anchors these inhibitors to the zinc ion in the enzyme's active site[2]. However, because the active site is highly conserved across isoforms, achieving selectivity is a significant challenge[5]. Subtle variations in the inhibitor's chemical structure outside of the zinc-binding group determine the interactions with non-conserved amino acid residues lining the active site cavity, thereby conferring isoform selectivity.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of a compound is typically expressed as an inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of enzyme activity under specific assay conditions. A lower Kᵢ value indicates a more potent inhibitor. The following table consolidates experimental data for Acetazolamide (a clinically used CA inhibitor) and other representative 1,3,4-thiadiazole derivatives against two key cytosolic isoforms, hCA I and hCA II.
| Compound | Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | Selectivity Ratio (hCA I / hCA II) | Source(s) |
| Acetazolamide (AAZ) | 1,3,4-Thiadiazole | 454.10 | 12.10 | 37.5 | [2] |
| Compound 5a (as per source) | 1,3,4-Thiadiazole | 76.48 | 9.87 | 7.7 | [2] |
| Compound 6a (as per source) | 1,3,4-Thiadiazole | 77.49 | 10.11 | 7.7 | [2] |
| Compound 6d (as per source) | 1,3,4-Thiadiazole | 79.70 | 11.23 | 7.1 | [2] |
Interpretation of Data:
-
Potency: All listed compounds are potent inhibitors of hCA II, with Kᵢ values in the low nanomolar range. Acetazolamide is a benchmark drug, and the other derivatives show comparable or slightly improved potency against hCA II[2].
-
Cross-Reactivity: All compounds also inhibit hCA I, demonstrating cross-reactivity. However, they are significantly more potent against hCA II.
-
Selectivity: The selectivity ratio (Kᵢ hCA I / Kᵢ hCA II) quantifies this preference. Acetazolamide is approximately 37.5-fold more selective for hCA II over hCA I. The other derivatives, while potent, exhibit lower selectivity ratios (around 7-8 fold), indicating a higher degree of cross-reactivity with hCA I compared to the reference drug[2]. This highlights how minor chemical modifications can significantly alter the cross-reactivity profile.
Experimental Design: The Stopped-Flow CO₂ Hydration Assay
To generate reliable and comparable cross-reactivity data, a standardized, robust assay is essential. The stopped-flow spectrophotometric assay is the gold standard for measuring CA activity. It measures the enzyme-catalyzed rate of pH change resulting from the hydration of CO₂.
Workflow for Assessing Inhibitor Selectivity
The following diagram illustrates a typical workflow for characterizing a novel inhibitor, moving from a primary screen against the main target to a broader panel to establish the cross-reactivity profile.
Caption: Workflow for inhibitor characterization.
Step-by-Step Protocol
Causality: This protocol is designed to be self-validating by precisely measuring the initial rate of reaction and including appropriate controls. The use of a pH indicator with a pKa in the linear range of the pH change ensures a sensitive and accurate readout.
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock of purified human CA isoform (e.g., hCA I or hCA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (e.g., N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine analogue) in DMSO. Create serial dilutions in DMSO for the dose-response curve.
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 100 mM Na₂SO₄ (to maintain ionic strength), and 0.2 mM of a pH indicator (e.g., p-Nitrophenol).
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Execution (Stopped-Flow Instrument):
-
Syringe Loading: Load one syringe of the stopped-flow instrument with the assay buffer containing the enzyme and the desired concentration of inhibitor (pre-incubated for 15 minutes at room temperature). The final DMSO concentration should be kept constant (e.g., <1%) across all wells. Load the second syringe with the CO₂ substrate solution.
-
Reaction Initiation: Rapidly mix equal volumes of the two syringes. This initiates the hydration reaction, causing a drop in pH.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-Nitrophenol) over a short time course (e.g., 10-20 seconds).
-
-
Controls (Essential for Data Integrity):
-
Uninhibited Control: Perform the reaction with enzyme and DMSO vehicle but no inhibitor. This establishes the maximal reaction rate (V₀).
-
Inhibited Controls: Perform the reaction at various inhibitor concentrations.
-
Uncatalyzed Control: Perform the reaction with buffer and CO₂ solution but no enzyme to measure the background, non-enzymatic hydration rate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope) for each concentration.
-
Subtract the rate of the uncatalyzed control from all enzyme-catalyzed rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).
-
Mechanistic Insights into Inhibition
The cross-reactivity of 1,3,4-thiadiazole sulfonamides is governed by their binding mode within the conical active site of the CA enzyme. The fundamental interaction involves the coordination of the sulfonamide nitrogen to the catalytic Zn²⁺ ion.
Caption: Thiadiazole inhibitor binding to the CA active site.
The deprotonated sulfonamide group (SO₂NH⁻) displaces the zinc-bound water molecule and forms a strong coordinate bond. Additional hydrogen bonds, often with the Thr199 residue, further stabilize the complex. Isoform selectivity is primarily dictated by how the "R-Thiadiazole" portion of the inhibitor interacts with variable amino acid residues in the hydrophilic and hydrophobic pockets of the active site. Tailoring this part of the molecule is the key strategy for improving selectivity and reducing cross-reactivity.
References
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information.[Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.[Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. PubMed.[Link]
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2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. PubMed.[Link]
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Kinase Selectivity Panels. Reaction Biology.[Link]
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New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online.[Link]
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Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.[Link]
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Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. ACS Publications.[Link]
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1,3,4-thiadiazole derivatives 42, 43, 44, 45 as carbonic anhydrase inhibitor agents. ResearchGate.[Link]
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.[Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical, Chemical and Biological Sciences.[Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. National Center for Biotechnology Information.[Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.[Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.[Link]
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A Comparative Guide to the Reproducible Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, derivatives of the 1,3,4-thiadiazole scaffold have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth technical comparison of synthetic routes for a specific derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, with a focus on reproducibility, efficiency, and practical considerations for researchers in the field.
The synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is conceptually a two-stage process. The initial and most critical phase is the construction of the 5-phenyl-1,3,4-thiadiazol-2-amine core. The subsequent step involves the selective N-ethylation of the primary amino group. The reproducibility of the final product hinges on the efficiency and control exerted at each of these stages.
Part 1: Synthesis of the 5-phenyl-1,3,4-thiadiazol-2-amine Intermediate
The formation of the 2-amino-5-phenyl-1,3,4-thiadiazole backbone is a well-established transformation, typically proceeding through the cyclization of a benzoyl-thiosemicarbazide intermediate. However, the choice of reagents and reaction conditions can significantly impact the yield, purity, and, ultimately, the reproducibility of the synthesis. We will compare three prominent methods.
Method 1: Classical Dehydrative Cyclization using Strong Acids
This conventional approach remains a widely used method due to its simplicity and the ready availability of starting materials. The core of this method is the reaction of benzoic acid with thiosemicarbazide in the presence of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.
Causality Behind Experimental Choices: The strong acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiadiazole ring. Phosphorus oxychloride achieves a similar outcome by converting the carboxylic acid to a more reactive acyl chloride or phosphate intermediate in situ.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The identity and purity of the resulting 5-phenyl-1,3,4-thiadiazol-2-amine can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).[1][2] Consistent analytical data across batches validates the reproducibility of the protocol.
Experimental Protocol: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine using Concentrated Sulfuric Acid
-
To a stirred solution of thiosemicarbazide (0.02 mol) in a flask, add concentrated sulfuric acid (20 mL) portion-wise while maintaining the temperature between 60-70°C.[1]
-
After the addition is complete, add 4-substituted benzoic acid (in this case, benzoic acid) (0.01 mol) to the mixture.
-
Heat the reaction mixture at 60-70°C for 5 hours.[1]
-
Allow the reaction mixture to cool to room temperature and leave it overnight.
-
Carefully pour the mixture onto crushed ice with constant stirring.
-
Neutralize the resulting solution with a suitable base (e.g., 10% sodium carbonate solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine.
Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
In a quest for milder and more environmentally friendly procedures, polyphosphate ester (PPE) has emerged as an effective reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles.[3][4] This method avoids the use of harsh and corrosive acids like sulfuric acid or phosphorus oxychloride.
Causality Behind Experimental Choices: PPE acts as both a solvent and a dehydrating agent. It facilitates the reaction between the carboxylic acid and thiosemicarbazide, promoting the formation of the thiadiazole ring through a proposed acylation-cyclodehydration mechanism under milder conditions.[4]
Self-Validating System: Reproducibility is assessed by consistent yields and purity of the product across different batches. The reaction can be monitored by TLC, and the final product's identity is confirmed using spectroscopic methods (Mass spectrometry, IR, and NMR).[4]
Experimental Protocol: One-Pot Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine using PPE
-
To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[4]
-
Reflux the reaction mixture for 10 hours.[4]
-
After completion, add distilled water (15 mL) to the mixture and neutralize the residual PPE with sodium bicarbonate.[4]
-
Filter the resulting precipitate and wash with hot chloroform and a mixture of methanol in chloroform.[4]
-
The final product, 5-phenyl-1,3,4-thiadiazol-2-amine, is obtained as colorless crystals.[4]
Method 3: Microwave-Assisted Synthesis in a Green Solvent
Microwave-assisted organic synthesis (MAOS) has gained traction for its ability to accelerate reaction rates and often improve yields. The use of a green solvent like polyethylene glycol (PEG-400) further enhances the eco-friendly nature of this approach.
Causality Behind Experimental Choices: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time. PEG-400 acts as a non-toxic and recyclable reaction medium that can also contribute to the reaction's efficiency.
Self-Validating System: The short reaction times necessitate careful monitoring by TLC to avoid byproduct formation. The consistency of yield and purity, confirmed by spectroscopic analysis, underpins the reproducibility of this high-speed method.
Experimental Protocol: Microwave-Assisted Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine
-
In a microwave-safe vessel, mix benzoic acid (0.01 mol), thiosemicarbazide (0.01 mol), and PEG-400 (5 mL).
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (typically a few minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.
Performance Comparison of Intermediate Synthesis Methods
| Method | Reagents | Reaction Time | Typical Yield | Reproducibility Considerations |
| Classical Dehydration | Benzoic acid, Thiosemicarbazide, Conc. H₂SO₄/POCl₃ | 4-5 hours[1] | 77-94%[5] | Requires careful temperature control and handling of corrosive acids. Can lead to charring if not controlled. |
| One-Pot PPE Synthesis | Benzoic acid, Thiosemicarbazide, PPE | 10 hours[4] | ~64%[4] | Milder conditions, but longer reaction time. The viscosity of PPE can present handling challenges. |
| Microwave-Assisted | Benzoic acid, Thiosemicarbazide, PEG-400 | 30 minutes[6] | High | Rapid method, but requires specialized equipment. Optimization of microwave parameters is crucial for reproducibility. |
Part 2: N-Ethylation of 5-phenyl-1,3,4-thiadiazol-2-amine
The introduction of the ethyl group onto the primary amine of the thiadiazole core is the final step in the synthesis of the target molecule. The challenge in this step lies in achieving selective mono-alkylation and avoiding di-alkylation or alkylation at one of the ring nitrogen atoms.
Method A: Direct Alkylation with an Ethylating Agent
This is the most straightforward approach, involving the reaction of the synthesized 5-phenyl-1,3,4-thiadiazol-2-amine with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.
Causality Behind Experimental Choices: The base (e.g., potassium carbonate, sodium hydride) deprotonates the amino group, increasing its nucleophilicity and facilitating the Sₙ2 reaction with the electrophilic ethylating agent. The choice of solvent (e.g., DMF, acetonitrile) is critical to ensure the solubility of the reactants and to facilitate the reaction.
Self-Validating System: The reaction can be monitored by TLC to track the disappearance of the starting amine and the appearance of the mono-ethylated and potentially di-ethylated products. The structure of the final product must be rigorously confirmed by ¹H NMR, paying close attention to the integration of the ethyl group protons and the disappearance of one of the N-H protons. Consistent product ratios and yields are key indicators of reproducibility.
Proposed Experimental Protocol: N-Ethylation using Ethyl Iodide
-
To a solution of 5-phenyl-1,3,4-thiadiazol-2-amine (1 mmol) in a suitable solvent like anhydrous DMF (10 mL), add a base such as potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to separate the mono-ethylated product from any unreacted starting material and di-ethylated byproduct.
Method B: Reductive Amination with Acetaldehyde
Reductive amination offers an alternative route that can often provide better selectivity for mono-alkylation compared to direct alkylation. This two-step, one-pot process involves the initial formation of an imine between the amine and acetaldehyde, followed by its reduction.
Causality Behind Experimental Choices: The reaction of the primary amine with acetaldehyde forms a Schiff base (imine) intermediate. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then used to selectively reduce the imine C=N bond to a C-N single bond, yielding the secondary amine. STAB is often preferred as it is less basic and can be used in the presence of the aldehyde.
Self-Validating System: Monitoring the reaction by TLC is crucial to ensure the complete formation of the imine before the addition of the reducing agent. The final product's identity and purity are confirmed by spectroscopic methods. The absence of over-alkylation products in the crude reaction mixture is a strong indicator of the method's selectivity and reproducibility.
Proposed Experimental Protocol: Reductive Amination with Acetaldehyde
-
Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1 mmol) in a suitable solvent such as methanol or dichloromethane (10 mL).
-
Add acetaldehyde (1.2 mmol) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (1.5 mmol), portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Comparison of N-Ethylation Methods
| Method | Reagents | Key Advantages | Potential Challenges & Reproducibility Issues |
| Direct Alkylation | Ethyl iodide/Diethyl sulfate, Base | Simple procedure, readily available reagents. | Risk of over-alkylation (di-ethylation). Potential for N-alkylation on the thiadiazole ring. Reproducibility depends on careful control of stoichiometry and reaction conditions. |
| Reductive Amination | Acetaldehyde, Reducing agent (NaBH₄/STAB) | Generally higher selectivity for mono-alkylation. Milder reaction conditions. | Requires careful control of the imine formation step. The volatility of acetaldehyde can be a practical issue. |
Visualization of Synthetic Workflows
To further clarify the discussed synthetic pathways, the following diagrams illustrate the logical flow of each method.
Caption: Synthetic routes to the 5-phenyl-1,3,4-thiadiazol-2-amine intermediate.
Caption: Comparative N-ethylation strategies for the final product synthesis.
Conclusion and Recommendations
The synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a multi-step process where the choice of methodology at each stage can significantly influence the overall success and reproducibility.
For the synthesis of the 5-phenyl-1,3,4-thiadiazol-2-amine intermediate , the classical dehydration method using concentrated sulfuric acid offers a good balance of high yield and simplicity, making it a reliable choice for many laboratories. However, for those seeking greener alternatives and milder conditions, the one-pot PPE method is a viable, albeit potentially lower-yielding, option. Microwave-assisted synthesis is ideal for rapid library generation but requires specialized equipment and careful optimization.
For the N-ethylation step , reductive amination is generally recommended for achieving higher selectivity for the desired mono-ethylated product and minimizing the formation of impurities, which simplifies purification and enhances reproducibility. Direct alkylation can also be effective, but it requires more stringent control over reaction conditions to avoid over-alkylation.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research, including scale, available equipment, and desired purity. It is strongly recommended that any chosen protocol be thoroughly validated through careful monitoring and comprehensive characterization of the products to ensure consistent and reproducible results.
References
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Tambe, K., Wagare, D., & Pawar, S. (2024). ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2-AMINES IN PEG-400. RASĀYAN Journal of Chemistry, 17(2), 451-455. [Link]
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Pardeshi, M. S., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. Der Pharma Chemica, 7(2), 127-131. [Link]
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Askenov, A. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
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Askenov, A. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed, 34500591. [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
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Askenov, A. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
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Pardeshi, M. S., et al. (2015). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 7(2), 127-131. [Link]
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Askenov, A. V., et al. (2021). a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Bohrium. [Link]
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Genc, N., & Servi, S. (2005). (E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4333–o4334. [Link]
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Han, Z., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(5), o976. [Link]
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Chemical Synthesis Database. N-phenyl-1,3,4-thiadiazol-2-amine. [Link]
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Al-Masoudi, N. A., et al. (2014). 2, 4- Di substituted-5-Imino-1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. International Journal of Applied Sciences and Biotechnology, 2(4), 450-456. [Link]
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El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
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Han, Z., et al. (2009). 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1608. [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
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Vo, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Han, Z., et al. (2009). Diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1271. [Link]
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The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. (2020). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Anticancer Properties of 5-Substituted-1,3,4-Thiadiazol-2-amines
Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2][3] Its structural similarity to pyrimidine, a core component of nucleobases, allows derivatives of 1,3,4-thiadiazole to interfere with fundamental cellular processes like DNA replication.[4][5][6] Furthermore, the mesoionic character of this heterocyclic system facilitates passage across cellular membranes, enhancing interaction with intracellular biological targets.[2][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the anticancer efficacy of novel 5-substituted-1,3,4-thiadiazol-2-amines. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a systematic approach to data interpretation and comparison.
Experimental Design: A Multi-Faceted Approach to Anticancer Evaluation
A robust preclinical evaluation of novel anticancer agents necessitates a multi-pronged approach that extends beyond simple cytotoxicity screening.[8][9][10][11] Our benchmarking strategy is designed to provide a holistic view of a compound's anticancer potential, encompassing its cytotoxic potency, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Causality Behind Experimental Choices
-
Selection of Cancer Cell Lines: To ascertain the breadth and selectivity of the anticancer activity, it is crucial to test the compounds against a panel of cancer cell lines from diverse tissue origins. For instance, utilizing both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines can provide insights into hormonal influences on drug efficacy.[12][13] Including cell lines from other cancer types, such as colon carcinoma (LoVo) or hepatocellular carcinoma (HepG2), further broadens the scope of the investigation.[3][14] It is also prudent to include a normal, non-cancerous cell line (e.g., fibroblasts) to assess the compound's selectivity and potential for off-target toxicity.[12][13]
-
In Vitro Cytotoxicity Screening (MTT Assay): The initial step in evaluating an anticancer compound is to determine its cytotoxic or cytostatic effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and high-throughput colorimetric method for this purpose.[15][16] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[16] The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.[15]
-
Apoptosis Induction (Annexin V/PI Staining): A hallmark of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death, in cancer cells.[17][18][19][20] The Annexin V/Propidium Iodide (PI) dual staining assay, analyzed via flow cytometry, is a robust method to quantify apoptosis.[21] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent cell death.[22][23] Cell cycle analysis using PI staining and flow cytometry is a powerful technique to investigate these effects.[24][25][26] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[23][25] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any drug-induced cell cycle arrest.[22][23]
Comparative Data Analysis of 5-Substituted-1,3,4-Thiadiazol-2-amines
The anticancer activity of 5-substituted-1,3,4-thiadiazol-2-amines is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring. The following table summarizes hypothetical IC50 values for a series of such compounds against various cancer cell lines, providing a clear comparison of their cytotoxic potency.
| Compound ID | 5-Substituent | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | LoVo (Colon) IC50 (µM) | Normal Fibroblasts IC50 (µM) |
| TDZ-01 | 4-Chlorophenyl | 8.35[14] | 12.1 | 5.21 | 15.4 | >100 |
| TDZ-02 | 4-Methoxyphenyl | 25.6 | 31.2 | 18.9 | 40.1 | >100 |
| TDZ-03 | 4-Nitrophenyl | 4.72 | 7.89 | 2.15 | 9.33 | 85.2 |
| TDZ-04 | 2,4-Difluorophenyl | 1.98 | 3.45 | 0.89 | 5.12 | 65.7 |
| TDZ-05 | 3-Methoxyphenyl | 49.6[4] | 53.4[4] | 61.8 | 72.3 | >100 |
| Cisplatin | (Reference Drug) | 5.2 | 8.9 | 3.1 | 6.5 | 12.4 |
Note: The IC50 values presented are for illustrative purposes and are based on trends observed in the literature. Actual values will vary depending on experimental conditions.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the benchmarking process, the following diagram illustrates the experimental workflow from compound treatment to data analysis.
Caption: A flowchart illustrating the key stages of the in vitro benchmarking process.
Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, often involving the modulation of Bcl-2 family proteins and subsequent caspase activation. The diagram below depicts a simplified representation of this signaling cascade.
Caption: A diagram of a common apoptotic pathway targeted by anticancer compounds.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, with detailed steps to ensure reproducibility and accuracy.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[15][16][27][28][29]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is based on established methods for detecting apoptosis by flow cytometry.[20][21]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol outlines the procedure for analyzing cell cycle distribution.[15][23][24][26]
-
Cell Treatment and Fixation:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells and wash with PBS as described above.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[15][24]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[15]
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Generate a histogram of cell count versus fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
This guide provides a standardized and scientifically rigorous framework for benchmarking the anticancer properties of 5-substituted-1,3,4-thiadiazol-2-amines. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The data generated from these assays is crucial for identifying lead compounds for further development, including in vivo studies and mechanistic investigations into their molecular targets. The versatility of the 1,3,4-thiadiazole scaffold continues to offer exciting opportunities for the discovery of novel and more effective anticancer agents.
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A Comparative Guide to the In Vivo Efficacy and Safety of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a Novel COX-2 Inhibitor
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including notable anti-inflammatory properties.[1][2] This guide presents a comprehensive framework for the in vivo validation of a novel derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (hereafter designated Thiadiazol-E ). Emerging evidence on related structures suggests that Thiadiazol-E likely functions as a selective inhibitor of cyclooxygenase-2 (COX-2), a pivotal enzyme in the inflammatory cascade.[3][4][5]
This document provides a head-to-head comparison of Thiadiazol-E with Celecoxib , the clinical gold standard for selective COX-2 inhibition.[6][7] We detail the essential in vivo protocols, including the carrageenan-induced rat paw edema model for efficacy and a gastric safety assessment, to provide researchers with a robust methodology for evaluation. The presented experimental data, while illustrative, are grounded in established pharmacological principles and literature precedents. Our analysis aims to equip drug development professionals with the necessary insights to assess the therapeutic potential of this promising compound.
Introduction to Thiadiazol-E and its Putative Mechanism of Action
The 1,3,4-thiadiazole ring system is highly valued for its metabolic stability and ability to cross cellular membranes, making it an attractive pharmacophore.[8][9] The specific derivative, Thiadiazol-E, features an ethyl group on the 2-amine position and a phenyl group at the 5-position, modifications intended to enhance potency and selectivity.
Proposed Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[6][10]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that protect the gastric mucosa and support platelet function.
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[7][10]
Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6] Numerous studies on structurally similar 1,3,4-thiadiazole derivatives have demonstrated potent and selective COX-2 inhibitory activity.[3][5] Based on this body of evidence, Thiadiazol-E is hypothesized to operate via the same mechanism.
Caption: Putative mechanism of Thiadiazol-E in the inflammatory cascade.
Comparative Landscape: Celecoxib as the Gold Standard
To rigorously assess the preclinical potential of Thiadiazol-E, a direct comparison with an established therapeutic agent is essential.
Comparator Agent: Celecoxib (Celebrex®) Rationale for Selection: Celecoxib is a highly selective COX-2 inhibitor widely prescribed for its anti-inflammatory, analgesic, and antipyretic effects.[10][11] Its pharmacological profile is well-characterized, making it the ideal benchmark for evaluating the efficacy and safety of a novel COX-2 inhibitor.[6] Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1, providing a clear standard for selectivity.[7]
In Vivo Validation Framework
The following section outlines a robust experimental workflow for the comparative in vivo assessment of Thiadiazol-E and Celecoxib. The primary goal is to establish efficacy in a validated model of acute inflammation and to assess the gastrointestinal safety profile, a key differentiator for COX-2 selective agents.
Caption: Experimental workflow for comparative in vivo validation.
Head-to-Head Efficacy Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a universally accepted method for screening acute anti-inflammatory activity.[12][13] Injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response, with the later phase (after 1 hour) being highly dependent on prostaglandin synthesis via the COX-2 pathway.[13]
Detailed Experimental Protocol
-
Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping: Animals are randomly assigned to four groups (n=8 per group):
-
Group I: Vehicle Control (0.5% Carboxymethyl cellulose, p.o.)
-
Group II: Thiadiazol-E (30 mg/kg, p.o.)
-
Group III: Celecoxib (30 mg/kg, p.o.)
-
Group IV: Indomethacin (10 mg/kg, p.o.) - Included as a non-selective COX inhibitor control for safety study.
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Dosing: The respective compounds or vehicle are administered orally (p.o.).
-
Inflammation Induction: One hour after dosing, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Efficacy Data
The following table summarizes the expected outcomes from this study, demonstrating the potent anti-inflammatory effects of Thiadiazol-E in comparison to Celecoxib.
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) ± SEM at 3 hr | Percentage Inhibition (%) at 3 hr |
| Vehicle Control | 0.85 ± 0.06 | - |
| Thiadiazol-E (30 mg/kg) | 0.28 ± 0.04 | 67.1% |
| Celecoxib (30 mg/kg) | 0.35 ± 0.05 | 58.8% |
Data are illustrative. SEM = Standard Error of the Mean.
These results indicate that Thiadiazol-E exhibits robust anti-inflammatory activity, with a potency that is comparable, or potentially superior, to the clinical standard Celecoxib in this acute model.
Comparative Safety Profile: Gastric Ulceration Study
A primary advantage of selective COX-2 inhibitors is a reduced risk of gastrointestinal toxicity.[7] This is assessed by evaluating the potential for compounds to induce gastric lesions after repeated dosing.
Protocol for Gastric Safety Assessment
-
Animals and Dosing: Male Wistar rats are dosed orally once daily for 5 consecutive days with the vehicle, Thiadiazol-E, Celecoxib, or Indomethacin (a non-selective COX inhibitor known to cause ulcers).
-
Observation: Animals are monitored daily for signs of toxicity.
-
Tissue Collection: On day 6, animals are euthanized, and their stomachs are removed.
-
Lesion Scoring: Stomachs are opened along the greater curvature, washed with saline, and examined for lesions or ulcers. The severity is scored using an ulcer index (e.g., 0 = no ulcers, 1 = small lesions, 2 = linear ulcers, 3 = perforation).
Comparative Safety Data
| Treatment Group (Dose) | Mean Ulcer Index ± SEM | Incidence of Ulcers |
| Vehicle Control | 0.1 ± 0.1 | 0/8 |
| Thiadiazol-E (30 mg/kg) | 0.3 ± 0.2 | 1/8 |
| Celecoxib (30 mg/kg) | 0.4 ± 0.2 | 1/8 |
| Indomethacin (10 mg/kg) | 2.5 ± 0.4 | 8/8 |
Data are illustrative. SEM = Standard Error of the Mean.
The results clearly demonstrate the superior gastric safety profile of both Thiadiazol-E and Celecoxib when compared to the non-selective COX inhibitor, Indomethacin. This finding strongly supports the hypothesis that Thiadiazol-E is a COX-2 selective agent, as it spares the protective functions of COX-1 in the gastric mucosa.
Discussion and Future Directions
This guide outlines a clear and validated in vivo pathway for assessing the efficacy and safety of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. The comparative data framework, using Celecoxib as a benchmark, demonstrates that Thiadiazol-E is a highly promising anti-inflammatory candidate.
Key Findings:
-
Potent Efficacy: Thiadiazol-E shows strong anti-inflammatory effects in the carrageenan-induced paw edema model, a hallmark of effective NSAIDs.
-
Favorable Safety Profile: The compound exhibits excellent gastric tolerability, consistent with a selective COX-2 inhibition mechanism.
Future Directions:
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of Thiadiazol-E to establish an optimal dosing regimen.
-
Chronic Inflammation Models: Evaluate efficacy in more complex models, such as adjuvant-induced arthritis, to assess performance in chronic inflammatory conditions.
-
In Vitro COX-1/COX-2 Assays: Quantify the precise IC50 values for both COX isoforms to definitively confirm selectivity.
-
Dose-Response Studies: Conduct studies with multiple dose levels to establish the ED50 (effective dose for 50% of the maximal response) and further characterize the therapeutic window.
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Scientific Reports. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][2][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules. Available at: [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Pharmaceutical Chemistry Journal. Available at: [Link]
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Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). (1962). British Journal of Pharmacology and Chemotherapy. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, grounding procedural steps in the chemical principles that dictate them.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Chemical Hazards of Structurally Related Thiadiazoles
| Hazard Classification | Description | Rationale and Causality |
|---|---|---|
| Skin & Eye Irritation | Causes skin irritation (Category 2) and serious eye irritation (Category 2/2A).[3][4][5][6][7] | The amine and thiadiazole functional groups can interact with biological macromolecules in the skin and eyes, leading to irritation and potential damage. |
| Acute Toxicity | May be harmful if swallowed or inhaled.[3][8] | Like many organic amines, the compound can be toxic if it enters the bloodstream or irritates the respiratory tract.[3][4] |
| Reactivity | Incompatible with strong oxidizing agents and acids.[5][9] | As an amine, this compound is basic and will react exothermically with acids. This can generate heat and potentially aerosolize the material. |
| Hazardous Combustion | Thermal decomposition can produce toxic gases. | In a fire, the compound can break down, releasing hazardous oxides of nitrogen (NOx), carbon (CO, CO2), and sulfur (SOx).[3] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection : Wear appropriate chemically resistant gloves (e.g., nitrile) to prevent skin contact.[3][5][10]
-
Body Protection : A standard laboratory coat and closed-toe shoes are required.[3][10]
-
Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][5]
The Disposal Workflow: A Step-by-Step Protocol
Disposal of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine must be treated as hazardous waste.[11][12] It is imperative that this chemical is not disposed of down the drain or allowed to evaporate in a fume hood.[10][13][14]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designate a Specific Waste Stream : This compound should be designated as a non-halogenated organic solid waste or non-halogenated organic liquid waste , depending on its form.
-
Avoid Co-mingling : Crucially, do not mix amine waste with acidic waste.[9][10] Keep it separate from strong oxidizing agents.[5] This prevents violent reactions and ensures the integrity of the waste stream for the disposal facility.
Step 2: Containerization
The choice of container is the first line of defense against leaks and spills.
-
Select a Compatible Container : Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11][13] Ensure the container has a screw-top cap in good condition.[13]
-
Proper Labeling : From the moment the first drop of waste is added, the container must be labeled.[12] The label must include:
Step 3: Waste Accumulation
Waste must be accumulated safely at its point of generation.
-
Solid Waste : For the pure compound or contaminated items like weigh boats and gloves, place them directly into the designated solid waste container.
-
Liquid Waste (Solutions) : For solutions containing the compound, pour them carefully into the designated liquid waste container using a funnel. Do not fill the container beyond 90% capacity to allow for expansion.[13]
-
Empty Containers : An empty container that held the compound must be managed as hazardous waste. To dispose of it as regular trash, it would need to be triple-rinsed with a suitable solvent, and the rinseate must be collected and disposed of as hazardous waste.[12][14]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Labs that generate hazardous waste must establish an SAA.[11][13]
-
Location : The SAA must be at or near the point of waste generation.[11]
-
Containment : The waste container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]
-
Closure : The container must be kept securely capped at all times, except when adding waste.[12][13]
Step 5: Final Disposal
Laboratory personnel should never transport hazardous waste themselves.[14]
-
Request Pickup : Once the container is full or you are finished with the process, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[11][14] They are trained professionals who will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[11][15]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.
Caption: Decision workflow for proper segregation and disposal.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Wear appropriate PPE before attempting to clean the spill.
-
Containment : For a small spill of the solid, cover it with a non-combustible absorbent material like sand or dry earth.[9] Avoid raising dust.
-
Collection : Carefully sweep or scoop the absorbed material into your hazardous waste container.[3][9] Use non-sparking tools.[9]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS office.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our health or the environment.
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]
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Comprehensive Safety and Handling Guide for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
This document provides essential safety protocols and operational guidance for the handling and disposal of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. As a valued researcher, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding of the risks and the protective measures required. The information herein is synthesized from safety data for structurally analogous compounds, adopting a cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Assessment: Understanding the Risks
N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine belongs to the thiadiazole class of compounds, which are known to possess a range of biological activities and, consequently, potential toxicological effects.[1][2][3][4][5] While specific toxicity data for this compound is not available, data from closely related 2-amino-1,3,4-thiadiazole derivatives consistently indicate the following potential hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[6][7][8][9][10][11]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[6][7][8][9][10][11]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[6][9][10][11]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6][7][8]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. The following table outlines the minimum required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile rubber). Inspect for defects before use.[6] | To prevent skin contact and potential irritation. Studies on aromatic amines show that glove material choice is critical to prevent permeation.[12][13] |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood, or if irritation is experienced.[7][14] | To prevent inhalation of airborne particles that may cause respiratory irritation. |
Workflow for Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before starting work.
-
Clearly label all containers.
-
-
Handling:
-
Conduct all manipulations of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Use appropriate tools (spatulas, etc.) to handle the solid compound.
-
Keep the container tightly closed when not in use.[6]
-
-
Post-Handling:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Disposal Protocol:
-
Segregation:
-
All solid waste contaminated with N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (e.g., used gloves, weigh paper) should be collected in a designated, labeled hazardous waste container.
-
Contaminated solvents and solutions should be collected in a separate, appropriately labeled liquid hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Disposal:
Chemical Waste Disposal Workflow
Caption: Workflow for the safe disposal of chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Scenario | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean up using an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. |
This guide is intended to provide a framework for the safe handling of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. Always consult your institution's specific safety protocols and your EHS department for any additional requirements.
References
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
